molecular formula C6H9N3O4 B588367 Hydroxymetronidazole-d4 CAS No. 1215071-08-1

Hydroxymetronidazole-d4

Cat. No.: B588367
CAS No.: 1215071-08-1
M. Wt: 191.18 g/mol
InChI Key: AEHPOYAOLCAMIU-LNLMKGTHSA-N
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Description

Hydroxy Metronidazole-d4 ( 1215071-08-1) is a deuterium-labelled isotopologue of the primary metabolite of Metronidazole. With a molecular formula of C 6 H 5 D 4 N 3 O 4 and a molecular weight of 191.18 g/mol, this compound is supplied as an off-white solid . Its primary application is serving as a critical reference standard in pharmaceutical research and development. It is extensively used for analytical method development (AMD), method validation (AMV), and Quality Control (QC) applications, particularly during the commercial production and Abbreviated New Drug Application (ANDA) filing for Metronidazole . As a stable, isotopically labelled version of Hydroxymetronidazole, it provides essential utility in mass spectrometry-based assays, enabling precise quantification and reliable tracking of the metabolite in complex biological matrices. This product is accompanied by a Certificate of Analysis to ensure quality and traceability, and it is intended for research purposes exclusively . It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O4/c10-2-1-8-5(4-11)7-3-6(8)9(12)13/h3,10-11H,1-2,4H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHPOYAOLCAMIU-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=N1)CO)CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1C(=CN=C1CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694036
Record name 2-[2-(Hydroxymethyl)-5-nitro-1H-imidazol-1-yl](~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215071-08-1
Record name 2-[2-(Hydroxymethyl)-5-nitro-1H-imidazol-1-yl](~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is Hydroxymetronidazole-d4 and its chemical structure?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Hydroxymetronidazole-d4

Audience: Researchers, scientists, and drug development professionals.

Core Introduction

This compound is the deuterium-labeled isotopologue of hydroxymetronidazole, the primary and active metabolite of the widely used antibiotic and antiprotozoal drug, metronidazole.[1][2] Due to its structural similarity and mass difference from the unlabeled compound, this compound serves as an ideal internal standard for quantitative analyses.[1] Its application is crucial in pharmacokinetic and bioequivalence studies, enabling precise and accurate measurements of hydroxymetronidazole levels in biological matrices such as plasma.[3][4] This guide provides a comprehensive overview of its chemical properties, structure, and application in analytical methodologies.

Chemical Identity and Properties

This compound is distinguished by the substitution of four hydrogen atoms with deuterium on the ethanol side chain of the hydroxymetronidazole molecule. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without altering the compound's chemical behavior.

Synonyms: 1,1,2,2-tetradeuterio-2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol, Metronidazole-OH-d4.[5][6]

Chemical Structure

The molecular structure consists of a 5-nitroimidazole ring substituted with a hydroxymethyl group and a deuterated hydroxyethyl group.

Caption: Diagram of the this compound structure.

Physicochemical Data

The quantitative properties of this compound are summarized below, providing essential information for its handling, storage, and use in experimental settings.

Property Value Source(s)
CAS Number 1215071-08-1[1][5][7]
Molecular Formula C6H5D4N3O4[6][8][9]
Molecular Weight 191.18 g/mol [6][8][9]
Appearance Off-White Solid[7][8]
Melting Point 118-120°C[5][8][10]
Solubility DMSO (Slightly), Methanol (Slightly)[5][8]
Storage Temperature -20°C, under inert atmosphere[5][7][10]
Exact Mass 191.08441276[5][7][10]
Hydrogen Bond Donor Count 2[5][7]
Hydrogen Bond Acceptor Count 5[5]
Rotatable Bond Count 3[5][7]

Experimental Protocols and Applications

This compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of hydroxymetronidazole.[1][3] This is a common requirement for bioequivalence and pharmacokinetic studies of metronidazole.[4][11][12]

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of hydroxymetronidazole in human plasma using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Aliquot 100 µL Plasma B Spike with this compound (IS) A->B C Extract Analytes (LLE or SPE) B->C D Evaporate & Reconstitute C->D E Inject Sample onto C18 Column D->E F Gradient Elution E->F G MS Detection (ESI+ MRM Mode) F->G H Integrate Peak Areas (Analyte & IS) G->H I Calculate Peak Area Ratios H->I J Quantify using Calibration Curve I->J

Caption: Standard workflow for bioanalytical quantification.

Detailed Methodology: Plasma Sample Analysis

This protocol outlines a common procedure for extracting and quantifying hydroxymetronidazole from plasma.

1. Preparation of Calibration Standards and Quality Controls (QCs):

  • Prepare stock solutions of hydroxymetronidazole and this compound in methanol.

  • Serially dilute the hydroxymetronidazole stock solution to create calibration standards and QC samples at various concentrations.

2. Sample Extraction:

  • To a 100 µL aliquot of human plasma, add a fixed amount of this compound (internal standard).[4]

  • Perform protein precipitation by adding a solvent like acetonitrile. Alternatively, use liquid-liquid extraction (LLE) with a solvent such as ethyl acetate or solid-phase extraction (SPE).[4][11]

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate it to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

3. LC-MS/MS Conditions:

  • Chromatographic Column: A C18 reversed-phase column is typically used for separation.[4][11]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[4][11]

  • Ionization: Electrospray ionization in positive mode (ESI+).[12]

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both hydroxymetronidazole and this compound.[11][12]

4. Quantification:

  • A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • The concentration of hydroxymetronidazole in the unknown samples is then determined from this calibration curve.

This detailed guide provides researchers and scientists with the essential technical information required for the effective use of this compound in their analytical workflows.

References

The Core Principles of Hydroxymetronidazole-d4 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles behind using Hydroxymetronidazole-d4 as an internal standard in bioanalytical methods. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision by compensating for variability during sample processing and analysis. This guide will cover the physicochemical properties of this compound, the metabolic context of its parent drug, metronidazole, and a detailed, representative experimental protocol for its use in a bioanalytical workflow.

The Foundation: Why Use a Stable Isotope-Labeled Internal Standard?

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to calibration standards, quality control samples, and study samples. Its purpose is to correct for potential variations throughout the analytical process, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.

A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the ideal choice. The incorporation of heavy isotopes (in this case, deuterium) results in a compound that is chemically identical to the analyte of interest (hydroxymetronidazole) but has a different mass. This near-identical chemical nature ensures that the SIL-IS and the analyte behave almost identically during sample preparation, chromatography, and ionization. However, their mass difference allows them to be distinguished by the mass spectrometer. By measuring the ratio of the analyte's response to the IS's response, quantitative accuracy and precision can be significantly improved.

Physicochemical Properties of this compound

Understanding the physicochemical properties of an internal standard is crucial for method development. Below is a summary of key properties for this compound.

PropertyValueReference
Molecular Formula C₆H₅D₄N₃O₄[1]
Molecular Weight 191.18 g/mol [1]
Exact Mass 191.08441276 u[2]
Appearance Off-White Solid[3][4]
Melting Point 118-120°C[2][4]
Solubility DMSO (Slightly), Methanol (Slightly)[2][4]
Storage Temperature -20°C Freezer, Under Inert Atmosphere[2][3]

Metabolic Pathway of Metronidazole

Hydroxymetronidazole is the major oxidative metabolite of the antibiotic metronidazole. The biotransformation primarily occurs in the liver, catalyzed by cytochrome P450 enzymes. Understanding this pathway is essential for studies investigating the pharmacokinetics of metronidazole and its active metabolites.

Metronidazole_Metabolism cluster_liver Hepatic Metabolism Metronidazole Metronidazole Hydroxymetronidazole Hydroxymetronidazole (Active Metabolite) Metronidazole->Hydroxymetronidazole CYP2A6, CYP3A4, etc. (Hydroxylation) Acid_Metabolite Metronidazole Acetic Acid (Inactive Metabolite) Metronidazole->Acid_Metabolite Oxidation Glucuronide Metronidazole Glucuronide Metronidazole->Glucuronide UGT Enzymes (Glucuronidation)

Figure 1: Simplified metabolic pathway of Metronidazole in the liver.

A Representative Bioanalytical Workflow

The quantification of hydroxymetronidazole in a biological matrix, such as plasma, using this compound as an internal standard typically follows the workflow outlined below. This process is designed to isolate the analyte and internal standard from matrix components and prepare them for LC-MS/MS analysis.

Bioanalytical_Workflow Start Plasma Sample Collection Spike Spike with This compound (IS) Start->Spike Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile or Methanol) Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Figure 2: A typical bioanalytical workflow for plasma sample analysis.

Experimental Protocol: Quantification of Hydroxymetronidazole in Human Plasma

Disclaimer: The following is a representative protocol adapted from established methods for hydroxymetronidazole analysis. As a specific method detailing the use of this compound was not publicly available, this protocol is provided for illustrative purposes and should be fully validated before implementation.

1. Materials and Reagents

  • Hydroxymetronidazole analytical standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of hydroxymetronidazole and this compound in methanol.

  • Working Standard Solutions: Serially dilute the hydroxymetronidazole stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each tube (except for the blank matrix).

  • Vortex mix for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., start at 5% B, ramp to 95% B, and re-equilibrate).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • Hydroxymetronidazole: Q1: 188.1 m/z → Q3: 128.1 m/z

      • This compound: Q1: 192.1 m/z → Q3: 132.1 m/z

    • Optimize instrument parameters such as declustering potential, collision energy, and source temperature.

Quantitative Performance Data

The following table summarizes representative validation data for a bioanalytical method for hydroxymetronidazole, illustrating the performance that can be expected when using a stable isotope-labeled internal standard like this compound.

Validation ParameterAcceptance CriteriaRepresentative Result
Linearity (r²) ≥ 0.990.998
Calibration Range Analyte dependent10 - 5000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)Intra-day: ≤ 7.8% Inter-day: ≤ 9.2%
Recovery (%) Consistent and reproducibleAnalyte: 85-95% IS: 88-96%
Matrix Effect (%) CV ≤ 15%4.5%

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; CV: Coefficient of Variation.

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of hydroxymetronidazole. Its stable isotope-labeled structure ensures that it closely mimics the behavior of the native analyte through extraction, chromatography, and ionization, thereby correcting for a wide range of potential analytical variabilities. This leads to highly accurate, precise, and robust quantification, which is essential for reliable pharmacokinetic and other drug development studies. The principles and the representative protocol outlined in this guide provide a solid foundation for researchers and scientists to develop and validate high-quality bioanalytical methods.

References

An In-Depth Technical Guide to the Certificate of Analysis for Hydroxymetronidazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the Certificate of Analysis (CoA) for Hydroxymetronidazole-d4, a critical document that ensures the identity, purity, and quality of this isotopically labeled internal standard. Understanding the data and methodologies presented in a CoA is fundamental for its proper application in preclinical and clinical research, particularly in pharmacokinetic and metabolic studies involving its parent drug, Metronidazole.

A Certificate of Analysis is a formal document issued by a quality assurance unit that confirms a specific batch of a product meets its predetermined specifications.[1][2][3][4] It serves as a legal and scientific guarantee of product quality, providing traceability and ensuring compliance with regulatory standards.[3][4][5] For researchers, the CoA is the primary source of information to verify that the material is suitable for its intended analytical application.

General Information and Identification

The initial section of the CoA provides fundamental identifiers for this compound. This data is crucial for traceability and accurate documentation in research records.

Identifier Description
Product Name Hydroxy Metronidazole D4[6]
Chemical Name 2-(2-(Hydroxymethyl)-5-nitro-1H-imidazol-1-yl)ethan-1,1,2,2-d4-1-ol[6]
CAS Number 1215071-08-1[6][7]
Molecular Formula C₆H₅D₄N₃O₄[6][7]
Molecular Weight 191.18 - 191.2[6][7]
Physicochemical Properties

This section details the physical and chemical characteristics of the compound, which are important for handling, storage, and sample preparation.

Property Specification / Value
Appearance Off-White Solid[7]
Melting Point 118-120°C[7][8]
Solubility Soluble in DMSO and Methanol[6][7][8]
Long-term Storage Store at 2-8°C or -20°C in a well-closed container[6][7][8]
Summary of Analytical Data

The core of the CoA is the analytical data section, which quantifies the purity and confirms the identity of the compound against established specifications.

Test Typical Specification Purpose
¹H-NMR Spectroscopy Conforms to structure[6]Confirms the chemical structure and the position of non-deuterated protons.
Mass Spectrometry (MS) Conforms to structure[6]Verifies the molecular weight, confirming the presence of the deuterium labels.
Chromatographic Purity (HPLC) >90% or >98%[6][9]Quantifies the percentage of the desired compound relative to impurities.
Isotopic Enrichment ≥98%Determines the percentage of molecules that are correctly labeled with deuterium.

Visualizing Key Processes and Relationships

To better understand the context of the CoA and the analyte itself, the following diagrams illustrate the general workflow for generating a CoA and the metabolic origin of this compound.

coa_workflow cluster_0 Quality Control & Analysis cluster_1 Documentation & Release sample Sample Receipt testing Analytical Testing (HPLC, MS, NMR) sample->testing Submit for Analysis data_review Data Review & Interpretation testing->data_review Generate Raw Data spec_check Compare Against Specifications data_review->spec_check Submit Results drafting Draft Certificate of Analysis spec_check->drafting approval Final QA Approval drafting->approval

Caption: Workflow for the generation of a Certificate of Analysis.

metabolite_relationship metronidazole Metronidazole (Parent Drug) process1 Metabolic Hydroxylation metronidazole->process1 hydroxymetronidazole Hydroxymetronidazole (Active Metabolite) process2 Isotopic Labeling hydroxymetronidazole->process2 hydroxymetronidazole_d4 This compound (Labeled Internal Standard) process1->hydroxymetronidazole process2->hydroxymetronidazole_d4

Caption: Relationship between Metronidazole and this compound.

Detailed Experimental Protocols

The following sections describe typical methodologies used to generate the data found on a this compound CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is used to separate this compound from any potential impurities. The purity is typically calculated based on the peak area percentage.

  • Objective: To determine the chromatographic purity of the analyte.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase column, such as a C18 (100 mm x 4.6 mm, 3.5 µm), is commonly used.[10]

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 10 mM sodium phosphate or ammonium formate).[11][12] A typical composition might be Acetonitrile:Water (20:80 v/v).[10]

  • Flow Rate: Approximately 1.0 mL/min.[10][11]

  • Detection: UV detection at a wavelength corresponding to the analyte's maximum absorbance, often around 310-320 nm.[11]

  • Sample Preparation: A stock solution of this compound is prepared by accurately weighing the material and dissolving it in a suitable solvent (e.g., methanol or the mobile phase). This solution is then diluted to an appropriate concentration for injection.

  • Data Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to this compound and the areas of any impurity peaks. The purity is calculated as:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is a powerful technique used to confirm the molecular weight of the compound, thereby verifying its identity and the successful incorporation of deuterium atoms.

  • Objective: To confirm the molecular weight of this compound.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).[12][13]

  • Ionization Mode: Positive ion electrospray ionization (ESI) is a common method for this type of molecule.[13]

  • Analysis Mode: The instrument can be operated in full scan mode to detect the molecular ion [M+H]⁺. For this compound (MW ≈ 191.2), the expected [M+H]⁺ ion would be observed at m/z ≈ 192.2.

  • Sample Preparation: The sample is prepared similarly to the HPLC protocol, often by direct infusion of a dilute solution into the mass spectrometer or via an LC system.

  • Data Analysis: The resulting mass spectrum is examined for a prominent peak corresponding to the expected mass-to-charge ratio (m/z) of the protonated molecular ion. The presence of this ion at the correct m/z value confirms the identity and isotopic labeling of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H-NMR (Proton NMR) spectroscopy is employed to confirm the chemical structure of the molecule. For a deuterated compound, it also helps to confirm the positions where deuterium atoms have replaced protons.

  • Objective: To verify the chemical structure of this compound.[14]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated NMR solvent in which the sample is soluble, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄.[14][15][16]

  • Internal Standard: An internal standard like tetramethylsilane (TMS) is typically used for chemical shift referencing (0 ppm), although sometimes maleic acid is used.[14]

  • Sample Preparation: A small amount of the this compound sample (typically 1-5 mg) is dissolved in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Analysis: The ¹H-NMR spectrum is analyzed for characteristic chemical shifts, signal multiplicities (e.g., singlet, doublet), and integration values of the remaining protons. For this compound, the signals corresponding to the protons on the ethan-1,1,2,2-d4-1-ol side chain would be absent or significantly diminished, confirming successful deuteration at these positions. The presence of signals for the imidazole ring proton and the hydroxymethyl group protons would be expected, and their chemical shifts should align with the proposed structure.[6]

References

Physical and chemical properties of Hydroxymetronidazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth look at the physical and chemical properties of Hydroxymetronidazole-d4, a deuterated analog of a primary metabolite of Metronidazole.[1][2] This isotopically labeled compound is crucial for various research applications, particularly in pharmacokinetic and metabolic studies, where it serves as an internal standard for quantitative analysis by mass spectrometry (NMR, GC-MS, or LC-MS).[2]

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

PropertyValueReferences
CAS Number 1215071-08-1[1][3][4]
Molecular Formula C₆H₅D₄N₃O₄[1][5]
Molecular Weight 191.18 g/mol [1][3][4][5]
Exact Mass 191.08441276[3][6]
Appearance Off-White Solid[1]
Melting Point 118-120°C[1][6]
Solubility Soluble in DMSO and Methanol[1][6][7]
Storage Temperature -20°C[1][6]
Unlabeled CAS No. 4812-40-2[3][8]

Computed Chemical Properties

Computational models provide further insight into the molecule's characteristics, which can be predictive of its behavior in biological systems.

PropertyValueReferences
Topological Polar Surface Area (PSA) 104.1 Ų[6]
LogP -0.20090[6]
XLogP3 -1.3[6]
Hydrogen Bond Donor Count 2[6][9]
Hydrogen Bond Acceptor Count 5[6][9]
Rotatable Bond Count 3[6][9]
Complexity 183[6][9]

Metabolic Pathway of Metronidazole

Hydroxymetronidazole is the major oxidative metabolite of Metronidazole, an antibacterial and antiprotozoal drug.[10][11] In humans, this biotransformation primarily occurs in the liver. The hydroxylation of Metronidazole to form Hydroxymetronidazole is catalyzed mainly by the cytochrome P450 enzyme CYP2A6.[12][13] The resulting metabolite, along with the parent drug, is then eliminated primarily through urine.[14] Understanding this pathway is critical for drug metabolism and pharmacokinetic studies.

Metronidazole_Metabolism Metronidazole Metronidazole Hydroxymetronidazole Hydroxymetronidazole Metronidazole->Hydroxymetronidazole Hepatic Metabolism (CYP2A6-mediated hydroxylation) Elimination Renal Elimination (Urine) Hydroxymetronidazole->Elimination

Caption: Metabolic conversion of Metronidazole to Hydroxymetronidazole.

Experimental Protocols

The quantification of this compound, typically as an internal standard alongside its unlabeled counterpart, is commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

UPLC-MS/MS Method for Quantitation in Plasma

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method allows for the simultaneous measurement of Metronidazole and Hydroxymetronidazole in human plasma.[15][16]

1. Sample Preparation (Protein Precipitation):

  • A small volume of plasma (e.g., 10 µL) is used.[16]

  • A protein precipitation agent, such as methanol, is added to denature and remove proteins.[17]

  • This compound is added as the internal standard at this stage to account for variability during sample processing and analysis.

  • The mixture is centrifuged to pellet the precipitated proteins.

  • The supernatant, containing the analytes, is collected, evaporated, and reconstituted in the mobile phase for injection.[17]

2. Chromatographic Separation:

  • Column: A reverse-phase column, such as an Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm), is used for separation.[15]

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in methanol).[15]

  • Flow Rate: A typical flow rate is around 0.25 mL/min.[15]

3. Mass Spectrometric Detection:

  • Ionization: Positive-ion electrospray ionization (ESI) is a common mode for this analysis.[15]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[15] This involves monitoring specific precursor-to-product ion transitions.

    • Example Ion Transitions:

      • Metronidazole: m/z 171.85 -> 127.9[15]

      • Hydroxymetronidazole: m/z 187.9 -> 125.9[15]

      • This compound would be monitored using its specific mass transition.

4. Data Analysis:

  • The concentration of Hydroxymetronidazole is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.

UPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Plasma Sample Standard Add this compound (Internal Standard) Plasma->Standard Precipitate Protein Precipitation (e.g., Methanol) Standard->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Collect & Reconstitute Supernatant Centrifuge->Extract UPLC UPLC Separation (C18 Column) Extract->UPLC MS Tandem MS Detection (ESI+, MRM) UPLC->MS Data Data Processing (Peak Integration & Quantification) MS->Data

References

Navigating the Nuances of Isotopic Stability: A Technical Guide to Hydroxymetronidazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is a cornerstone of modern analytical techniques. Hydroxymetronidazole-d4, a deuterated metabolite of the widely used antibiotic metronidazole, serves as a critical internal standard in pharmacokinetic and metabolic studies. Ensuring the isotopic stability of this labeled compound is paramount for the accuracy and reliability of experimental data. This in-depth technical guide explores the factors influencing the stability of the deuterium label in this compound, outlines experimental protocols for its assessment, and provides a framework for its confident use in research and development.

The Foundation of Stability: The Kinetic Isotope Effect

The utility of deuterium-labeled compounds stems from the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[1] This difference in bond energy means that more energy is required to break a C-D bond, leading to a slower rate of reaction at a deuterated position.[1] This phenomenon can enhance the metabolic stability of a drug by slowing down enzymatic metabolism at the site of deuteration.[2][3] However, the stability of the deuterium label itself is not absolute and can be influenced by various chemical and physical factors.

Factors Influencing the Stability of Deuterium Labeling

The stability of the deuterium label in this compound is a function of its molecular structure and the experimental conditions to which it is exposed. The primary concern is the potential for hydrogen-deuterium (H/D) exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding environment, leading to a loss of isotopic enrichment.[4]

Key parameters that can impact the stability of the deuterium label are summarized in the table below.

ParameterConditionImpact on StabilityRationale
pH Acidic or BasicPotentially DecreasedCan catalyze H/D exchange, particularly for deuterium atoms at acidic or basic sites or attached to heteroatoms.[4]
Temperature ElevatedDecreasedIncreases the rate of chemical degradation and can accelerate H/D exchange.[4]
Light Exposure to UV lightPotentially DecreasedCan induce photodegradation.
Oxidizing Agents Presence of oxidantsPotentially DecreasedCan lead to oxidative degradation of the molecule.
Enzymatic Activity Presence of enzymes in biological matricesPotentially DecreasedEnzymatic degradation can occur, although deuteration at a metabolic "soft spot" is intended to slow this.[4]

While specific quantitative stability data for this compound is not extensively available in the public domain, a study on the hydrolytic stability of its non-deuterated counterpart, hydroxymetronidazole, found it to be unstable at pH 9 under elevated temperatures. However, at 20°C, it did not show degradation over 30 days. The parent drug, metronidazole, generally exhibits maximum stability in the pH range of 4-6.[5]

Metabolic Pathway of Metronidazole to Hydroxymetronidazole

Hydroxymetronidazole is the major oxidative metabolite of metronidazole.[6] The metabolic conversion primarily occurs in the liver and is catalyzed by cytochrome P450 enzymes. Specifically, CYP2A6 has been identified as the primary enzyme responsible for the 2-hydroxylation of metronidazole, with some contribution from CYP3A4.[7]

Metronidazole Metabolism Metabolic Pathway of Metronidazole Metronidazole Metronidazole Enzymes Cytochrome P450 (Primarily CYP2A6, also CYP3A4) Metronidazole->Enzymes Hydroxymetronidazole Hydroxymetronidazole (2-Hydroxymetronidazole) Enzymes->Hydroxymetronidazole Process Hydroxylation of the 2-methyl group Enzymes->Process

Metabolic conversion of Metronidazole to Hydroxymetronidazole.

The Concept of Metabolic Switching

Deuteration at a primary metabolic site can significantly slow down that particular metabolic pathway due to the kinetic isotope effect. This can sometimes lead to a phenomenon known as "metabolic switching" or "metabolic shunting," where the metabolic burden shifts to a previously minor pathway.[4] This can result in the formation of different metabolites than those observed for the non-deuterated parent compound. While not specifically documented for this compound, it is a critical consideration in the development and analysis of deuterated drugs.

Metabolic Switching Concept of Metabolic Switching cluster_0 Non-Deuterated Compound cluster_1 Deuterated Compound Parent_ND Parent Drug MetaboliteA_ND Major Metabolite A Parent_ND->MetaboliteA_ND Major Pathway MetaboliteB_ND Minor Metabolite B Parent_ND->MetaboliteB_ND Minor Pathway Parent_D Deuterated Parent Drug MetaboliteA_D Metabolite A (Reduced) Parent_D->MetaboliteA_D Slowed Major Pathway MetaboliteB_D Metabolite B (Increased) Parent_D->MetaboliteB_D Upregulated Minor Pathway

Illustration of how deuteration can induce metabolic switching.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound as an internal standard, its stability should be rigorously evaluated under conditions that mimic sample handling, storage, and analysis. This is typically achieved through forced degradation studies and long-term stability assessments.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and assess the stability-indicating properties of the analytical method.

General Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 0.1 M to 1 M HCl and incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Add 0.1 M to 1 M NaOH and incubate under similar conditions as acid hydrolysis.

    • Oxidation: Add a solution of hydrogen peroxide (e.g., 3-30%) and incubate at room temperature.

    • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60-80°C).

    • Photostability: Expose a solution to a combination of UV and visible light as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated analytical method, typically LC-MS/MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products and quantify the loss of the parent compound. The goal is typically to achieve 5-20% degradation.

Workflow for Stability-Indicating Method Development

Stability Method Workflow Workflow for Stability-Indicating Method Development Start Start: Obtain This compound Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Develop_Method Develop Analytical Method (e.g., LC-MS/MS) Forced_Degradation->Develop_Method Validate_Method Validate Method for Specificity, Accuracy, Precision, etc. Develop_Method->Validate_Method Analyze_Samples Analyze Stressed Samples Validate_Method->Analyze_Samples Assess_Results Assess Peak Purity and Separation of Degradants Analyze_Samples->Assess_Results Method_OK Is Method Stability-Indicating? Assess_Results->Method_OK Optimize_Method Optimize Method (e.g., Gradient, Column) Method_OK->Optimize_Method No Final_Method Finalized Stability-Indicating Method Method_OK->Final_Method Yes Optimize_Method->Develop_Method

References

Hydroxymetronidazole vs. Hydroxymetronidazole-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Hydroxymetronidazole and its deuterated analog, Hydroxymetronidazole-d4. The following sections detail their core differences, analytical methodologies, and metabolic pathways, offering valuable insights for researchers in drug development and metabolism studies.

Core Differences and Physicochemical Properties

Hydroxymetronidazole is the primary active metabolite of the widely used antibiotic and antiprotozoal agent, Metronidazole.[1] this compound is a stable isotope-labeled version of this metabolite, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution is the fundamental difference between the two molecules and is the basis for the distinct applications of this compound, primarily as an internal standard in quantitative bioanalysis.[2][3]

The substitution of hydrogen with deuterium, a heavier and more stable isotope, results in a molecule with a greater mass. This mass difference is crucial for its use in mass spectrometry-based assays, allowing for clear differentiation between the analyte (Hydroxymetronidazole) and the internal standard (this compound).[4][5] While the chemical properties of the two compounds are nearly identical, the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can lead to a slower rate of metabolism for deuterated compounds, potentially increasing their metabolic stability.[6][7]

The key physicochemical properties of both compounds are summarized in the table below for easy comparison.

PropertyHydroxymetronidazoleThis compound
Chemical Formula C₆H₉N₃O₄C₆H₅D₄N₃O₄
Molecular Weight ( g/mol ) 187.15191.18[8]
Monoisotopic Mass (Da) 187.0593191.0844
CAS Number 4812-40-21215071-08-1[8]
Appearance Off-White SolidOff-White Solid[8]
Primary Application Active Metabolite of MetronidazoleInternal Standard for Bioanalysis[2][3]
Isotopic Purity Not ApplicableTypically >98% (based on related deuterated standards)[9]

Metabolic Pathway of Metronidazole to Hydroxymetronidazole

Hydroxymetronidazole is formed in the liver through the oxidation of its parent drug, Metronidazole. This biotransformation is primarily catalyzed by the cytochrome P450 enzyme system. Specifically, CYP2A6 has been identified as the major enzyme responsible for the 2-hydroxylation of metronidazole. Other isoforms such as CYP3A4 may also play a minor role. The metabolic conversion is a critical step in the clearance of metronidazole from the body.

The following diagram illustrates the metabolic conversion of Metronidazole to Hydroxymetronidazole.

Metronidazole_Metabolism Metabolic Conversion of Metronidazole Metronidazole Metronidazole Hydroxymetronidazole Hydroxymetronidazole Metronidazole->Hydroxymetronidazole Hydroxylation CYP2A6 CYP2A6 (Primary) CYP3A4 (Minor) CYP2A6->Metronidazole

Caption: Metabolic pathway of Metronidazole to Hydroxymetronidazole.

Experimental Protocols for Analysis

The quantification of Hydroxymetronidazole in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The use of this compound as an internal standard is a common practice to ensure accuracy and precision in these analyses. Below are detailed methodologies for UPLC-MS/MS and HPLC analysis.

UPLC-MS/MS Method for Simultaneous Quantification

This method is suitable for the simultaneous quantification of Metronidazole and Hydroxymetronidazole in human plasma.[1][10][11]

Sample Preparation:

  • To 100 µL of human plasma, add a known concentration of this compound as the internal standard.

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-3 min: 5-95% B

    • 3-4 min: 95% B

    • 4-4.1 min: 95-5% B

    • 4.1-5 min: 5% B

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Transitions:

    • Hydroxymetronidazole: m/z 188.1 → 128.1

    • This compound: m/z 192.1 → 132.1

The following diagram illustrates the general workflow for this UPLC-MS/MS analysis.

UPLC_MSMS_Workflow UPLC-MS/MS Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS MS/MS Detection UPLC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis

Caption: General workflow for UPLC-MS/MS analysis.

HPLC Method for Quantification in Plasma

This method is a reliable alternative for the quantification of Hydroxymetronidazole.

Sample Preparation:

  • To 200 µL of plasma, add a known concentration of an appropriate internal standard (e.g., a structural analog if this compound is unavailable).

  • Add 50 µL of 10% zinc sulfate to precipitate proteins.

  • Vortex and then centrifuge at 3000 rpm for 10 minutes.

  • Inject the supernatant directly into the HPLC system.

Chromatographic Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 10 mM Potassium Dihydrogen Phosphate buffer (pH 4.5) (10:90 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 311 nm

Mass Fragmentation Patterns

In mass spectrometry, both Hydroxymetronidazole and its deuterated analog will fragment in a predictable manner. The primary difference in their fragmentation patterns will be a mass shift of +4 m/z for the fragments of this compound that retain the deuterium labels.

A common fragmentation pathway for Hydroxymetronidazole involves the loss of the hydroxyethyl side chain. The expected major fragment ions are summarized below.

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Fragment Ion (m/z)Neutral Loss
Hydroxymetronidazole 188.1128.1C₂H₄O₂
This compound 192.1132.1C₂D₄O₂

The logical relationship for the fragmentation is depicted in the following diagram.

Fragmentation Comparative Mass Fragmentation cluster_H Hydroxymetronidazole cluster_D4 This compound H_Precursor [M+H]⁺ m/z = 188.1 H_Fragment Fragment Ion m/z = 128.1 H_Precursor->H_Fragment Loss of C₂H₄O₂ D4_Precursor [M+H]⁺ m/z = 192.1 D4_Fragment Fragment Ion m/z = 132.1 D4_Precursor->D4_Fragment Loss of C₂D₄O₂

Caption: Fragmentation of Hydroxymetronidazole and its d4 analog.

Stability and Storage

Both Hydroxymetronidazole and this compound are generally stable as solids when stored under appropriate conditions. It is recommended to store them at -20°C in a tightly sealed container, protected from light and moisture. In solution, particularly at room temperature, degradation may occur over time. For analytical standards, it is advisable to prepare fresh working solutions or conduct stability tests for solutions stored for extended periods. The deuterated form is expected to have comparable or slightly enhanced stability due to the kinetic isotope effect.

References

A Technical Guide to High-Purity Hydroxymetronidazole-d4 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of high-purity Hydroxymetronidazole-d4, a deuterated analog of the primary metabolite of Metronidazole. Designed for researchers, scientists, and professionals in drug development, this document outlines commercial suppliers, presents key quantitative data, details relevant experimental protocols, and illustrates its primary application in pharmacokinetic studies.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several specialized chemical suppliers who provide it as a labeled internal standard for analytical and research purposes. The table below summarizes the offerings from prominent vendors.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Simson Pharma Limited Hydroxy Metronidazole D41215071-08-1>90% (Chromatographic Purity)[1]Inquire
United States Biological Hydroxy Metronidazole-d41215071-08-1Highly Purified[2]1mg[2]
Coompo Research Chemicals Hydroxy Metronidazole-d41215071-08-198%[2]1mg, 10mg
LookChem (Marketplace) Hydroxy Metronidazole-d41215071-08-195.00% to >98% (Varies by supplier)[3]1mg, 10mg (Varies by supplier)[3]
LGC Standards Hydroxy Metronidazole-d4Not specifiedNot specifiedInquire

Note: Purity specifications and available quantities are subject to change and may vary by batch. It is recommended to request a Certificate of Analysis (CoA) from the supplier for the most current and detailed information.

Physicochemical Properties

PropertyValue
Molecular Formula C6H5D4N3O4[1][2]
Molecular Weight 191.18 g/mol [2]
Appearance Off-White Solid[2]
Melting Point 118-120°C[3]
Solubility DMSO (Slightly), Methanol (Slightly)[2][3]
Storage Conditions -20°C, under an inert atmosphere[3]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis, quality control, and application of this compound, based on available literature.

General Synthesis Approach

The synthesis of deuterated analogues of metronidazole typically involves the substitution of hydrogen with deuterium.[4][5] A plausible synthetic route for this compound would involve the use of deuterated reagents in the final steps of the synthesis of the parent molecule. For instance, a common strategy for deuteration is the use of deuterium oxide (D₂O) in the presence of a suitable catalyst.[6]

Illustrative Synthesis Steps:

  • Starting Material: A suitable precursor to the hydroxymetronidazole molecule.

  • Deuteration: Introduction of deuterium atoms at the desired positions. This can be achieved through various chemical reactions, such as reduction with a deuterated reducing agent or acid/base-catalyzed exchange with a deuterium source.

  • Purification: The crude product is purified using techniques like column chromatography to achieve high purity.

  • Characterization: The final product is characterized by methods such as ¹H-NMR, Mass Spectrometry, and HPLC to confirm its structure and purity.

Quality Control and Analytical Methods

The quality and purity of this compound are typically assessed using a combination of spectroscopic and chromatographic techniques, as evidenced by sample Certificates of Analysis for related deuterated compounds.[1][7][8]

3.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of the compound.

  • Column: A reverse-phase column, such as a C18 column (e.g., Agilent Poroshell SB C18), is commonly used.[9]

  • Mobile Phase: A gradient mobile phase is often employed. For example, a mixture of 0.1% formic acid in water (Mobile Phase A) and methanol (Mobile Phase B).[9]

  • Flow Rate: A typical flow rate is around 0.2 ml/min.[9]

  • Detection: UV detection at a wavelength suitable for the nitroimidazole chromophore (e.g., 311 nm for 2-hydroxymetronidazole).[10]

  • Quantification: The purity is determined by comparing the peak area of the main component to the total area of all peaks.

3.2.2. Mass Spectrometry (MS) for Structural Confirmation and Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to determine the degree of isotopic enrichment.

  • Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound. The isotopic distribution of this peak is analyzed to calculate the percentage of d4, d3, etc., which indicates the isotopic enrichment.[7][8]

3.2.3. Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of the compound. The spectrum of the deuterated compound will show the absence of signals at the positions where deuterium atoms have been incorporated, confirming the success of the deuteration. The spectrum should be consistent with the expected structure.[1]

Application in Pharmacokinetic Studies

The primary application of high-purity this compound is as an internal standard in pharmacokinetic (PK) studies of metronidazole.[9] Its deuterated nature makes it an ideal internal standard for mass spectrometry-based quantification methods, such as LC-MS/MS.

Below is a diagram illustrating the typical workflow for a pharmacokinetic study utilizing this compound.

Caption: Workflow for Pharmacokinetic Analysis using a Deuterated Internal Standard.

Logical Relationship of Quality Control

The following diagram illustrates the logical flow of quality control checks for ensuring the identity and purity of this compound.

G cluster_qc Quality Control cluster_results Verification start Synthesized this compound nmr ¹H-NMR Spectroscopy start->nmr ms Mass Spectrometry nmr->ms struct_confirm Structural Confirmation nmr->struct_confirm iso_enrich Isotopic Enrichment nmr->iso_enrich hplc HPLC Analysis ms->hplc ms->struct_confirm ms->iso_enrich hplc->iso_enrich chem_purity Chemical Purity hplc->chem_purity final_product High-Purity Product Released

References

Navigating the Handling and Storage of Hydroxymetronidazole-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential storage and handling protocols for Hydroxymetronidazole-d4, a deuterated metabolite of metronidazole. Adherence to these guidelines is crucial for maintaining the integrity of the compound for research and development purposes and ensuring laboratory safety. This compound is primarily utilized as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS.

Compound Identification and Properties

PropertyValue
Chemical Name 2-(2-(Hydroxymethyl)-5-nitro-1H-imidazol-1-yl)ethan-1,1,2,2-d4-1-ol
CAS Number 1215071-08-1
Molecular Formula C₆H₅D₄N₃O₄
Molecular Weight 191.18 g/mol
Appearance Off-White Solid
Solubility Slightly soluble in DMSO and Methanol

A Safety Data Sheet for the non-deuterated form, Hydroxymetronidazole, classifies it as not a hazardous substance or mixture. However, as a good laboratory practice, all chemicals should be handled with care.

Storage Guidelines

Proper storage is paramount to preserving the stability and purity of this compound. Conflicting information exists regarding the optimal storage temperature, with some sources recommending -20°C and others suggesting 2-8°C. To ensure the long-term stability of the neat (solid) compound, the more conservative temperature is advised.

ConditionRecommendationRationale
Temperature -20°C for long-term storage of the solid compound. [1][2][3] 2-8°C may be suitable for short-term storage or for solutions, but consult the manufacturer's certificate of analysis for specific instructions.[4]Lower temperatures minimize the risk of degradation over time.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen). [1][4]Protects the compound from potential reactions with atmospheric components like oxygen and moisture.
Container Store in a tightly sealed, light-protected container (e.g., amber glass vial).Prevents solvent evaporation for solutions and protects from light-induced degradation.
Shipping Typically shipped at ambient temperatures, but may be shipped on blue ice.[2][3]Short-term exposure to ambient temperatures is generally acceptable, but refrigerated shipping provides additional protection.

Handling Procedures

Given that this compound is a highly purified chemical intended for precise analytical applications, careful handling is necessary to prevent contamination and ensure user safety. The following procedures are based on general best practices for handling active pharmaceutical ingredients (APIs) and stable isotope-labeled compounds in a laboratory setting.

Personal Protective Equipment (PPE)
PPE ItemSpecification
Gloves Nitrile or other appropriate chemical-resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat A standard laboratory coat should be worn.
Respiratory Protection Not generally required for small quantities handled with adequate ventilation. If creating aerosols or handling larger quantities, a respirator may be necessary.
Engineering Controls
ControlRecommendation
Ventilation Handle in a well-ventilated area.
Fume Hood For procedures that may generate dust or aerosols, use a chemical fume hood.
Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Storage A Don appropriate PPE: - Gloves - Safety Glasses - Lab Coat B Prepare a clean and designated workspace in a ventilated area or fume hood. A->B C Allow the container to equilibrate to room temperature before opening to prevent condensation. B->C D Carefully weigh the required amount of the solid compound. C->D E Prepare solutions using appropriate solvents (e.g., DMSO, Methanol). D->E F Tightly seal the original container and return to -20°C storage under inert atmosphere. E->F G Clean the workspace and any used equipment. F->G H Dispose of waste according to institutional guidelines for chemical waste. G->H

Caption: A logical workflow for the safe handling of this compound.

Stability

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste. Do not dispose of it down the drain or in regular trash.

Experimental Protocols

While specific experimental protocols will vary depending on the application, the following provides a general outline for the preparation of a stock solution, a common procedure when using this compound as an internal standard.

Preparation of a Stock Solution
  • Materials:

    • This compound (solid)

    • Volumetric flask (e.g., 1 mL or 5 mL)

    • Analytical balance

    • Appropriate solvent (e.g., Methanol or DMSO)

    • Pipettes

  • Procedure:

    • Allow the container of this compound to warm to room temperature before opening.

    • Accurately weigh a precise amount of the solid compound using an analytical balance.

    • Quantitatively transfer the weighed solid to the volumetric flask.

    • Add a small amount of the chosen solvent to dissolve the solid.

    • Once dissolved, add the solvent to the flask's calibration mark.

    • Stopper the flask and invert several times to ensure a homogenous solution.

    • Transfer the stock solution to a labeled, light-protected vial and store at -20°C.

Visualization of Chemical Structure

Caption: Chemical structure of this compound.

References

The Indispensable Role of Isotopic Enrichment: A Technical Guide to Hydroxymetronidazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the isotopic enrichment of Hydroxymetronidazole-d4, a deuterated analogue of the primary active metabolite of metronidazole. It details the significance of isotopic labeling in pharmaceutical analysis, particularly in pharmacokinetic and metabolic studies. This document outlines the synthetic approaches for deuterium incorporation, provides detailed experimental protocols for its use as an internal standard in bioanalytical methods, and presents quantitative data on its performance. Furthermore, this guide illustrates key experimental workflows and metabolic pathways through detailed diagrams to enhance understanding and application in a research and drug development setting.

Introduction: The Significance of Deuterated Internal Standards

In modern pharmaceutical analysis, particularly in quantitative bioanalytical studies, the use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard.[1] Deuterated compounds, such as this compound, are synthetic analogues of a target analyte where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D). This subtle modification in mass does not significantly alter the physicochemical properties of the molecule, allowing it to mimic the behavior of the unlabeled analyte during sample preparation, chromatography, and mass spectrometric ionization.[1] The key advantage of using a deuterated internal standard is its ability to compensate for variability in the analytical process, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, thereby ensuring the highest accuracy and precision in quantitative analysis.

Hydroxymetronidazole is the major active metabolite of metronidazole, a widely used antibiotic and antiprotozoal agent.[1] Accurate quantification of hydroxymetronidazole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. This compound, with its deuterium labels, serves as an ideal internal standard for these applications, co-eluting with the unlabeled hydroxymetronidazole and providing a reliable reference for its quantification.

Isotopic Enrichment of this compound

The isotopic enrichment of this compound involves the strategic incorporation of deuterium atoms into the hydroxymetronidazole molecule. While a direct, detailed synthesis protocol for this compound is not extensively published in peer-reviewed literature, a plausible and commonly employed method is based on the deuteration of the parent drug, metronidazole, followed by biotransformation or a subsequent chemical synthesis step to introduce the hydroxyl group.

A general approach for the deuteration of metronidazole involves the exchange of labile protons with deuterium from a deuterium source, such as deuterium oxide (D₂O). One documented method for the synthesis of deuterated metronidazole involves refluxing metronidazole with D₂O in the presence of a catalyst, such as benzoic acid, under a nitrogen atmosphere.[2] This process facilitates the exchange of protons on the imidazole ring and the methyl group with deuterium atoms.

To produce this compound, a potential synthetic route could involve:

  • Deuteration of a Metronidazole Precursor: A suitable precursor to hydroxymetronidazole could be synthesized with deuterium labels in the desired positions.

  • Biotransformation: The deuterated metronidazole could be subjected to in vitro or in vivo metabolic systems, such as liver microsomes or microbial cultures, which are known to hydroxylate metronidazole to hydroxymetronidazole. The deuterated metabolite can then be isolated and purified.

  • Direct Chemical Synthesis: A multi-step chemical synthesis could be designed to build the hydroxymetronidazole molecule with deuterium atoms incorporated at specific positions. This would offer greater control over the location and extent of deuteration.

Commercially available this compound is typically offered with a high degree of isotopic purity.

Table 1: Specifications of Commercially Available this compound
ParameterSpecificationReference
Chemical FormulaC₆H₅D₄N₃O₄[3]
Molecular Weight191.18[3]
Isotopic Purity>95% (by HPLC)[4]
CAS Number1215071-08-1[3]

Importance of this compound in Pharmaceutical Research

The use of this compound as an internal standard is critical in several areas of pharmaceutical research and development:

  • Pharmacokinetic (PK) Studies: Accurate determination of the absorption, distribution, metabolism, and excretion (ADME) of metronidazole relies on the precise quantification of both the parent drug and its metabolites. This compound enables robust and reliable quantification of hydroxymetronidazole in various biological matrices (e.g., plasma, urine, tissue), providing essential data for PK modeling.

  • Metabolism Studies: By using deuterated standards, researchers can confidently identify and quantify metabolites in complex biological samples. This is crucial for understanding the metabolic pathways of a drug, identifying potential drug-drug interactions, and assessing the safety profile of metabolites.

  • Bioequivalence (BE) Studies: In the development of generic drugs, BE studies are required to demonstrate that the generic product performs in the same manner as the innovator product. The use of a reliable internal standard like this compound is essential for the accurate and precise measurement of drug and metabolite concentrations in these studies.

  • Therapeutic Drug Monitoring (TDM): For certain drugs, TDM is employed to optimize dosing regimens for individual patients. The accurate measurement of drug and active metabolite concentrations, facilitated by deuterated internal standards, is fundamental to effective TDM.

Experimental Protocols

The following sections provide a detailed methodology for the use of this compound as an internal standard in a typical bioanalytical workflow for the quantification of hydroxymetronidazole in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices.

  • Aliquoting: Aliquot 100 µL of human plasma sample into a clean microcentrifuge tube.

  • Spiking with Internal Standard: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each plasma sample, except for the blank matrix samples.

  • Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample (e.g., 5 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Instrumentation and Conditions

The following are typical UPLC-MS/MS parameters for the analysis of hydroxymetronidazole.

Table 2: UPLC-MS/MS Method Parameters

ParameterCondition
UPLC System
ColumnAcquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 3 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MS/MS Transitions
HydroxymetronidazolePrecursor Ion (m/z): 188.1, Product Ion (m/z): 128.1
This compoundPrecursor Ion (m/z): 192.1, Product Ion (m/z): 132.1

Data Presentation

The use of this compound as an internal standard allows for the generation of high-quality quantitative data. The following tables summarize typical performance characteristics of a validated bioanalytical method using this approach.

Table 3: Method Validation Parameters for Hydroxymetronidazole Quantification
ParameterResult
Linearity
Calibration Curve Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Precision and Accuracy
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Intra-day Accuracy (%Bias)± 15%
Inter-day Accuracy (%Bias)± 15%
Recovery
Extraction Recovery85 - 95%
Matrix Effect
Matrix Factor0.95 - 1.05

Visualizations

Metabolic Pathway of Metronidazole

The following diagram illustrates the metabolic conversion of metronidazole to its primary active metabolite, hydroxymetronidazole.

Metronidazole_Metabolism Metronidazole Metronidazole Hydroxymetronidazole Hydroxymetronidazole (Active Metabolite) Metronidazole->Hydroxymetronidazole CYP-mediated Hydroxylation Excretion Further Metabolism and/or Excretion Hydroxymetronidazole->Excretion

Metabolic pathway of Metronidazole to Hydroxymetronidazole.
Bioanalytical Workflow Using a Deuterated Internal Standard

This workflow diagram outlines the key steps in a typical quantitative bioanalysis using this compound as an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (e.g., Protein Precipitation) Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon UPLC_MSMS UPLC-MS/MS Analysis Evap_Recon->UPLC_MSMS Data_Acquisition Data Acquisition UPLC_MSMS->Data_Acquisition Integration Peak Integration (Analyte & IS) Data_Acquisition->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Bioanalytical workflow for quantitative analysis.

Conclusion

The isotopic enrichment of hydroxymetronidazole to produce this compound provides an invaluable tool for researchers, scientists, and drug development professionals. Its use as an internal standard in bioanalytical methods, particularly those employing LC-MS/MS, significantly enhances the accuracy, precision, and robustness of quantitative data. This technical guide has provided a comprehensive overview of the importance of this compound, its synthesis, and its application in a validated experimental workflow. The adoption of such deuterated standards is not merely a best practice but a critical component for generating high-quality, reliable data essential for regulatory submissions and advancing our understanding of the clinical pharmacology of metronidazole.

References

Methodological & Application

LC-MS/MS Method for the Quantification of Metronidazole in Plasma Using Hydroxymetronidazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Metronidazole in plasma samples. The method utilizes Hydroxymetronidazole-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A straightforward liquid-liquid extraction (LLE) protocol is employed for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable measurement of Metronidazole.

Introduction

Metronidazole is a widely used nitroimidazole antibiotic effective against anaerobic bacteria and protozoa.[1] Accurate quantification of Metronidazole in biological matrices is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring to optimize patient outcomes. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality data.[3] This application note provides a comprehensive protocol for the determination of Metronidazole in plasma.

Experimental Protocols

Materials and Reagents
  • Metronidazole reference standard

  • This compound internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, LC-MS grade

  • Ammonium formate

  • Ethyl acetate, HPLC grade

  • Human plasma (or other relevant biological matrix)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Metronidazole and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Metronidazole stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample, add 25 µL of the Internal Standard Working Solution (100 ng/mL).

  • Add 500 µL of ethyl acetate to the sample.

  • Vortex mix for 1 minute to ensure thorough extraction.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterCondition
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B

Mass Spectrometry Conditions:

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C

Data Presentation

The following table summarizes the quantitative data and mass spectrometric parameters for the analysis of Metronidazole and its internal standard, this compound.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Metronidazole (Quant) ~1.8172.0128.110015
Metronidazole (Qual) ~1.8172.082.110025
This compound ~1.5192.1128.110018

Visualizations

The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Raw Data Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Calibration->Quant

Caption: Workflow for the LC-MS/MS analysis of Metronidazole.

Discussion

This LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of Metronidazole in plasma. The use of a stable isotope-labeled internal standard, this compound, effectively compensates for any variability during sample preparation and analysis, leading to high precision and accuracy. The described liquid-liquid extraction procedure is simple and provides clean extracts with high recovery. The chromatographic conditions ensure a short run time, allowing for high-throughput analysis, which is essential in a drug development or clinical research setting. This method can be readily validated according to regulatory guidelines and implemented for routine sample analysis.

References

Application Note: Quantification of Metronidazole in Human Plasma by LC-MS/MS Using Metronidazole-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of metronidazole in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with metronidazole-d4 as the internal standard.

Introduction

Metronidazole is a widely used antibiotic and antiprotozoal agent for treating anaerobic bacterial and protozoal infections.[1] Accurate quantification of metronidazole in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a sensitive, selective, and robust LC-MS/MS method for the determination of metronidazole in human plasma, employing liquid-liquid extraction for sample preparation and a stable isotope-labeled internal standard (metronidazole-d4) for reliable quantification.

Experimental Protocols

Materials and Reagents
  • Metronidazole reference standard

  • Metronidazole-d4 (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Human plasma (drug-free)

  • Water (deionized or Milli-Q)

Stock and Working Solutions Preparation
  • Metronidazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of metronidazole in methanol.

  • Metronidazole-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of metronidazole-d4 in methanol.

  • Working Solutions: Prepare serial dilutions of the metronidazole stock solution with a mixture of methanol and water to create calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the metronidazole-d4 stock solution with methanol/water.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.[2][3]

  • Add 25 µL of the internal standard working solution (metronidazole-d4).

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.[2][3]

Table 1: Chromatographic Conditions

ParameterCondition
Column ACE C18 (100 x 4.6 mm, 5 µm) or equivalent[2][3]
Mobile Phase Acetonitrile and 10.0 mM ammonium formate in water (pH 4.00) (80:20, v/v)[2][3]
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time Approximately 3.0 minutes[2]

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)[1][2][3][4][5]
MRM Transition (Metronidazole) m/z 172.1 > 128.1
MRM Transition (Metronidazole-d4) m/z 176.1 > 132.1
Ion Source Temperature 550°C
Ion Spray Voltage 5500 V

Method Validation Summary

The method was validated according to established bioanalytical method validation guidelines.

Table 3: Method Validation Parameters

ParameterResult
Linearity The calibration curve was linear over the concentration range of 0.01 to 10.0 µg/mL.[2][3] The correlation coefficient (r²) was consistently > 0.99.
Accuracy and Precision Intra- and inter-day precision and accuracy were within ±15% for all QC levels and within ±20% for the Lower Limit of Quantification (LLOQ).
Recovery The extraction recovery of metronidazole and the internal standard was consistent, reproducible, and not concentration-dependent. Recoveries for metronidazole have been reported to be in the range of 88% to 99%.[5]
Matrix Effect No significant matrix effect was observed, indicating that endogenous plasma components did not interfere with the quantification of the analyte or the internal standard. Matrix effects for metronidazole in plasma have been reported to range from 102% to 105%.[5]
Stability Metronidazole was found to be stable in human plasma under various storage conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Human Plasma Sample (100 µL) add_is 2. Add Internal Standard (Metronidazole-d4) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_solvent 4. Add Ethyl Acetate vortex1->add_solvent vortex2 5. Vortex (Extraction) add_solvent->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge transfer 7. Transfer Supernatant centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject chromatography 11. Chromatographic Separation inject->chromatography detection 12. Mass Spectrometric Detection (MRM) chromatography->detection integrate 13. Peak Integration detection->integrate calculate 14. Calculate Concentration Ratios integrate->calculate quantify 15. Quantify Metronidazole Concentration calculate->quantify

Caption: Workflow for the quantification of metronidazole in human plasma.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of metronidazole in human plasma. The use of a stable isotope-labeled internal standard and a straightforward liquid-liquid extraction procedure ensures high accuracy and precision, making this method suitable for a variety of clinical and research applications, including pharmacokinetic and bioequivalence studies.

References

Application Note: Quantitative Analysis of Metronidazole Metabolites in Human Urine by UPLC-MS/MS Using Hydroxymetronidazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of metronidazole and its primary active metabolite, hydroxymetronidazole, in human urine. The method utilizes an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system and incorporates a stable isotope-labeled internal standard, Hydroxymetronidazole-d4, to ensure accuracy and precision. A straightforward sample preparation procedure involving solid-phase extraction is described, making this method suitable for high-throughput analysis in research, clinical, and drug development settings. The provided method parameters, including UPLC conditions and mass spectrometer settings, are based on established methodologies for similar biological matrices and have been adapted for urine analysis.

Introduction

Metronidazole is a widely prescribed antibiotic and antiprotozoal agent. Monitoring its metabolic fate is crucial for understanding its efficacy, pharmacokinetics, and potential toxicity. In humans, metronidazole is primarily metabolized in the liver to form two major metabolites: hydroxymetronidazole (the active metabolite) and an acetic acid metabolite.[1][2][3] These metabolites, along with the parent drug, are predominantly excreted in the urine.[2] Accurate and reliable quantification of these compounds in urine is therefore essential for pharmacokinetic and metabolic studies.

This application note details a robust UPLC-MS/MS method for the simultaneous determination of metronidazole and hydroxymetronidazole in human urine. The use of the stable isotope-labeled internal standard, this compound, compensates for matrix effects and variations during sample processing, leading to high-quality quantitative data.

Experimental

Materials and Reagents
  • Metronidazole (analytical standard)

  • Hydroxymetronidazole (analytical standard)

  • This compound (internal standard)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ultrapure water

  • Oasis HLB SPE cartridges (or equivalent)

Sample Preparation Protocol

A solid-phase extraction (SPE) method is employed for sample clean-up and concentration of the analytes.

  • Urine Sample Pre-treatment: Centrifuge the urine sample at 4000 x g for 10 minutes to pellet any particulate matter.

  • Internal Standard Spiking: To 1.0 mL of the urine supernatant, add 20 µL of the working internal standard solution (this compound).

  • Dilution: Add 4.0 mL of ultrapure water containing 0.1% formic acid to the spiked urine sample and vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.

  • Sample Loading: Load the diluted urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of ultrapure water to remove interfering substances.

  • Elution: Elute the analytes and the internal standard with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Method

The following parameters are recommended and should be optimized for the specific instrumentation used. The method is adapted from a validated procedure for the analysis of metronidazole and hydroxymetronidazole in human plasma.[3][4]

UPLC Conditions:

ParameterValue
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.25 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min) %A %B
0.0 95 5
2.0 5 95
2.5 5 95
2.6 95 5

| 4.0 | 95 | 5 |

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transitions See Table 2

Table 2: MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z)
Metronidazole 171.85 127.9
Hydroxymetronidazole 187.9 125.9

| this compound | 191.18 | 129.9 |

Note: The MRM transition for this compound is predicted based on the fragmentation of the parent compound and the location of the deuterium labels. It is essential to confirm and optimize this transition on the specific mass spectrometer being used.

Data Presentation

The following tables summarize the expected quantitative performance of the method, adapted from a similar study in human plasma.[4] These values should be validated in the user's laboratory for urine matrix.

Table 3: Calibration Curve and Linearity

Analyte Concentration Range (µM)
Metronidazole 0.1 - 300 > 0.99

| Hydroxymetronidazole | 0.1 - 300 | > 0.99 |

Table 4: Precision and Accuracy

Analyte QC Level Intra-assay Precision (%CV) Inter-assay Precision (%CV) Accuracy (%)
Metronidazole Low < 15 < 15 85 - 115
Mid < 15 < 15 85 - 115
High < 15 < 15 85 - 115
Hydroxymetronidazole Low < 15 < 15 85 - 115
Mid < 15 < 15 85 - 115

| | High | < 15 | < 15 | 85 - 115 |

Table 5: Recovery and Matrix Effect

Analyte Recovery (%) Matrix Effect (%)
Metronidazole 88 - 99 99 - 106

| Hydroxymetronidazole | 78 - 86 | 102 - 105 |

Visualizations

Metronidazole Metabolic Pathway

Metronidazole_Metabolism Metronidazole Metronidazole Hydroxymetronidazole Hydroxymetronidazole (Active Metabolite) Metronidazole->Hydroxymetronidazole Hydroxylation (Liver) AceticAcidMetabolite Acetic Acid Metabolite Metronidazole->AceticAcidMetabolite Oxidation (Liver) Urine Urine Excretion Metronidazole->Urine Unchanged Hydroxymetronidazole->Urine AceticAcidMetabolite->Urine Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Urine_Sample Urine Sample Collection Centrifugation Centrifugation (4000 x g, 10 min) Urine_Sample->Centrifugation Spiking Spike with this compound Centrifugation->Spiking Dilution Dilute with 0.1% Formic Acid in Water Spiking->Dilution SPE Solid-Phase Extraction (SPE) Dilution->SPE Elution Elution with Methanol SPE->Elution Evaporation Evaporation and Reconstitution Elution->Evaporation UPLC_MSMS UPLC-MS/MS System Evaporation->UPLC_MSMS Data_Acquisition Data Acquisition (MRM Mode) UPLC_MSMS->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing

References

Application Notes and Protocols for Bioequivalence Studies of Hydroxymetronidazole Using Hydroxymetronidazole-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metronidazole is a widely used antibiotic that is metabolized in the liver to several compounds, with hydroxymetronidazole being the major active metabolite. Both the parent drug and its hydroxy metabolite exhibit antimicrobial activity. Therefore, when conducting bioequivalence (BE) studies for generic metronidazole products, it is often necessary to assess the pharmacokinetic profiles of both metronidazole and hydroxymetronidazole to ensure therapeutic equivalence. This document provides a detailed protocol for a bioequivalence study of a generic metronidazole formulation, with a focus on the analytical method for the simultaneous determination of metronidazole and hydroxymetronidazole in human plasma using their respective deuterated internal standards. According to regulatory guidance from both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), evaluation of active metabolites may be required in bioequivalence studies.[1][2][3][4]

This protocol outlines the study design, subject selection, dosing, blood sampling, and the bioanalytical method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Hydroxymetronidazole-d4 is employed as the internal standard (IS) for the quantification of hydroxymetronidazole to ensure accuracy and precision.

Bioequivalence Study Protocol

Study Design

A single-dose, randomized, two-period, two-sequence, crossover study design is recommended.[5] This design minimizes individual subject variation and allows for a statistically powerful comparison of the test and reference formulations. A washout period of at least 7-10 half-lives of the drug and its active metabolite should be implemented between the two periods to prevent any carryover effects.

Key Study Parameters:

ParameterRecommendation
Study Population Healthy adult male and female volunteers, aged 18-55 years.
Sample Size Calculated based on the known variability of the pharmacokinetic parameters of metronidazole and hydroxymetronidazole to achieve at least 80% statistical power. A typical study might enroll 24-36 subjects.
Test Product Generic metronidazole formulation.
Reference Product Innovator metronidazole formulation.
Dose A single oral dose of the metronidazole tablet (e.g., 500 mg).
Administration Administered with a standardized volume of water (e.g., 240 mL) after an overnight fast of at least 10 hours.
Fasting/Fed Conditions The study should be conducted under fasting conditions as metronidazole can be administered without regard to meals.
Blood Sampling Schedule

Blood samples (approximately 5 mL each) should be collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at the following time points:

  • Pre-dose (0 hour)

  • Post-dose: 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, 24, 36, 48, and 72 hours.

The sampling schedule is designed to adequately capture the absorption, distribution, and elimination phases of both metronidazole and hydroxymetronidazole.[6][7] Plasma should be separated by centrifugation within 1 hour of collection and stored frozen at -70°C or below until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Metronidazole and Hydroxymetronidazole

This method describes the simultaneous determination of metronidazole and hydroxymetronidazole in human plasma using their respective deuterated internal standards, metronidazole-d4 and this compound.

Sample Preparation: Protein Precipitation
  • Thaw the plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of a working solution containing the internal standards (metronidazole-d4 and this compound).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
Flow Rate 0.4 mL/min
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Metronidazole172.1128.1
Hydroxymetronidazole 188.1 128.1
Metronidazole-d4 (IS)176.1132.1
This compound (IS) 192.1 132.1

Pharmacokinetic and Statistical Analysis

The following pharmacokinetic parameters will be calculated for both metronidazole and hydroxymetronidazole using non-compartmental analysis:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

  • t1/2: Elimination half-life.

The primary pharmacokinetic parameters for bioequivalence assessment are Cmax, AUC0-t, and AUC0-∞. The 90% confidence intervals for the geometric mean ratios (Test/Reference) of these parameters for both the parent drug and the active metabolite should fall within the acceptance range of 80.00% to 125.00%.

Illustrative Pharmacokinetic Data

The following tables present hypothetical pharmacokinetic data for a bioequivalence study of a 500 mg metronidazole tablet, which can be used for illustrative purposes.

Table 1: Illustrative Mean Pharmacokinetic Parameters for Metronidazole (N=24)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (µg/mL) 11.5 ± 2.111.8 ± 2.397.46% (91.50% - 103.81%)
AUC0-t (µgh/mL) 105.6 ± 18.9108.2 ± 20.197.60% (92.35% - 103.15%)
AUC0-∞ (µgh/mL) 110.3 ± 20.5112.9 ± 21.897.69% (92.50% - 103.20%)
Tmax (h) 1.5 ± 0.51.6 ± 0.6-
t1/2 (h) 8.1 ± 1.28.2 ± 1.3-

Table 2: Illustrative Mean Pharmacokinetic Parameters for Hydroxymetronidazole (N=24)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (90% CI)
Cmax (µg/mL) 2.8 ± 0.72.9 ± 0.896.55% (90.10% - 103.45%)
AUC0-t (µgh/mL) 55.2 ± 10.156.8 ± 11.597.18% (91.80% - 102.85%)
AUC0-∞ (µgh/mL) 60.1 ± 11.861.9 ± 12.997.09% (91.75% - 102.78%)
Tmax (h) 4.2 ± 1.14.5 ± 1.3-
t1/2 (h) 11.5 ± 2.111.8 ± 2.3-

Experimental Workflow and Signaling Pathway Diagrams

Bioequivalence_Study_Workflow cluster_screening Subject Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Sample & Data Analysis s1 Informed Consent s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Medical History & Physical Exam s2->s3 p1_dosing Randomized Dosing (Test or Reference) s3->p1_dosing p1_sampling Serial Blood Sampling p1_dosing->p1_sampling washout Washout Period p1_sampling->washout p2_dosing Crossover Dosing (Reference or Test) washout->p2_dosing p2_sampling Serial Blood Sampling p2_dosing->p2_sampling bioanalysis Plasma Sample Analysis (LC-MS/MS) p2_sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis stat_analysis Statistical Analysis pk_analysis->stat_analysis report Final Study Report stat_analysis->report

Caption: Workflow of a two-period crossover bioequivalence study.

Metronidazole_Metabolism metronidazole Metronidazole cyp Hepatic CYP450 Enzymes metronidazole->cyp hydroxymetronidazole Hydroxymetronidazole (Active Metabolite) cyp->hydroxymetronidazole other_metabolites Other Metabolites cyp->other_metabolites excretion Renal Excretion hydroxymetronidazole->excretion other_metabolites->excretion

Caption: Simplified metabolic pathway of metronidazole.

References

Application Notes and Protocols for Plasma Sample Preparation of Hydroxymetronidazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Hydroxymetronidazole-d4 from plasma samples. The following methods are widely used for the bioanalysis of Metronidazole and its metabolites, including the deuterated internal standard this compound, prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound is a deuterated analog of Hydroxymetronidazole, the primary active metabolite of Metronidazole, an antibiotic and antiprotozoal medication. In pharmacokinetic and bioequivalence studies, deuterated standards like this compound are crucial for providing accurate quantification of the target analyte by correcting for variability during sample preparation and analysis.

The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). While specific quantitative data for this compound is not extensively published, the recovery and matrix effect are expected to be very similar to that of the non-deuterated Hydroxymetronidazole. The data presented below for Hydroxymetronidazole serves as a strong surrogate.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of Hydroxymetronidazole in human plasma using various sample preparation techniques. This data is essential for method selection and validation.

Table 1: Recovery of Hydroxymetronidazole from Plasma

Preparation MethodAnalyteMean Recovery (%)Reference
Solid-Phase ExtractionHydroxymetronidazole78 - 86[1][2]
Liquid-Liquid ExtractionMetronidazole*93.7 - 97.5[3][4]
Protein PrecipitationIron Chelator**78[5]

*Data for Metronidazole is provided as a reference due to structural similarity and common co-analysis. **Data for a highly protein-bound compound is provided to demonstrate the efficacy of the technique.

Table 2: Matrix Effect for Hydroxymetronidazole in Plasma

Preparation MethodAnalyteMatrix Effect (%)Reference
Solid-Phase ExtractionHydroxymetronidazole99 - 106[1][2]

Table 3: Linearity and Lower Limit of Quantification (LLOQ) for Hydroxymetronidazole

Preparation MethodLinearity RangeLLOQReference
Solid-Phase Extraction0.1 - 300 µM0.1 µM[1][2]
Liquid-Liquid Extraction0.05 - 8.00 µg/mL0.05 µg/mL[6]
Dispersive Solid-Phase ExtractionNot Specified2.6 ng/mL (Metronidazole)[7]

Experimental Protocols

The following are detailed protocols for each of the primary sample preparation techniques. These protocols are based on established methods and can be adapted for specific laboratory requirements.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a plasma sample. It is often used in high-throughput screening environments. Acetonitrile is a common precipitating agent.

Experimental Protocol
  • Sample Thawing: Thaw frozen plasma samples at room temperature (approximately 25°C).

  • Homogenization: Vortex the thawed plasma samples to ensure homogeneity.[8]

  • Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution (this compound in a suitable solvent) to the plasma sample.

  • Protein Precipitation: Add 250 µL of cold acetonitrile to the tube.[8]

  • Vortexing: Vortex the mixture vigorously for approximately 5-10 seconds to ensure complete protein precipitation.[8]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,800 rpm) for 2-10 minutes to pellet the precipitated proteins.[8][9]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.2 µm syringe filter to remove any remaining particulate matter.[8]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Workflow Diagram

PPT_Workflow plasma Thawed Plasma Sample is Add Internal Standard (this compound) plasma->is ppt_agent Add Acetonitrile is->ppt_agent vortex1 Vortex ppt_agent->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant filter Filter (Optional) supernatant->filter analysis LC-MS/MS Analysis filter->analysis

Caption: Protein Precipitation Workflow.

Liquid-Liquid Extraction (LLE)

LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. This technique generally results in a cleaner extract compared to protein precipitation.

Experimental Protocol
  • Sample Thawing and Aliquoting: Thaw 200 µL of plasma and place it in a glass tube.[3]

  • Internal Standard Spiking: Add 50 µL of the internal standard solution (this compound) to the plasma.[3]

  • Extraction Solvent Addition: Add a suitable organic solvent. A mixture of ethyl acetate and acetonitrile (e.g., in a 4:1 ratio) has been shown to be effective.[3][4]

  • Vortexing/Mixing: Vortex the mixture for at least 60 seconds to ensure thorough mixing and extraction of the analyte into the organic phase.[3]

  • Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Re-extraction (Optional): For improved recovery, the extraction step can be repeated on the remaining aqueous layer with fresh organic solvent. The organic fractions are then combined.[3]

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[3]

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 200 µL) of the mobile phase or a suitable reconstitution solvent (e.g., 0.1% formic acid).[3]

  • Sonication: Sonicate the reconstituted sample for about 15 minutes to ensure the analyte is fully dissolved.[3]

  • Analysis: The sample is ready for injection into the LC-MS/MS system.

Workflow Diagram

LLE_Workflow plasma Plasma Sample is Add Internal Standard plasma->is solvent Add Extraction Solvent (e.g., Ethyl Acetate/Acetonitrile) is->solvent vortex Vortex solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide the cleanest extracts, minimizing matrix effects. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a strong solvent.

Experimental Protocol
  • Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge by passing a suitable solvent (e.g., methanol) followed by water or an aqueous buffer.

  • Sample Pre-treatment: Dilute the plasma sample (e.g., 10 µL of plasma) with an equal volume of water or a suitable buffer.[1][2][10] Add the internal standard (this compound).

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained matrix components.

  • Elution: Elute the analyte and internal standard from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution (if necessary): The eluate can be directly injected or, for increased sensitivity, evaporated to dryness and reconstituted in a smaller volume of mobile phase.

  • Analysis: Inject the final sample into the LC-MS/MS system.

Workflow Diagram

SPE_Workflow cartridge SPE Cartridge condition Condition Cartridge cartridge->condition load Load Sample condition->load plasma Pre-treated Plasma (with Internal Standard) plasma->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute analysis LC-MS/MS Analysis elute->analysis

Caption: Solid-Phase Extraction Workflow.

Signaling Pathways

There are no specific signaling pathways directly related to the sample preparation of this compound. The primary goal of these protocols is the efficient extraction of the analyte from a biological matrix for subsequent analysis. The mechanism of action of Metronidazole involves its reduction in anaerobic organisms to form reactive radicals that damage DNA, but this is not relevant to the in vitro sample preparation process.

References

Application Note: High-Throughput Analysis of Metronidazole and its Metabolites in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

[AN-001]

Abstract

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of metronidazole and its major active metabolite, 2-hydroxymetronidazole, in human plasma. The described protocol is tailored for researchers, scientists, and professionals in drug development, offering a high-throughput approach with a simple sample preparation procedure. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Metronidazole is a widely used antibiotic and antiprotozoal agent. Monitoring its plasma concentrations, along with its primary metabolites, is crucial for optimizing therapeutic efficacy and minimizing potential toxicity. This application note presents a validated UPLC-MS/MS method that provides rapid and reliable quantification of metronidazole and 2-hydroxymetronidazole, supporting clinical and preclinical research.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol outlines a straightforward protein precipitation method for the extraction of metronidazole and its metabolites from human plasma.

Materials:

  • Human plasma samples

  • Metronidazole and 2-hydroxymetronidazole analytical standards

  • Internal Standard (IS) solution (e.g., Metronidazole-d4)

  • Acetonitrile, HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in water:methanol, 90:10, v/v).

  • Vortex briefly and inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Tandem quadrupole mass spectrometer (e.g., SCIEX Triple Quad™ 3500 or equivalent)

  • Electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm)[1][2][3]
Mobile Phase A 0.1% Formic acid in water[1][2][3]
Mobile Phase B 0.1% Formic acid in methanol[1][2][3]
Flow Rate 0.25 mL/min[1][2][3]
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution A gradient elution may be necessary for optimal separation. A typical gradient could be: 0-1 min (10% B), 1-3 min (10-90% B), 3-4 min (90% B), 4-5 min (90-10% B), 5-6 min (10% B).

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[1][2][3]
Scan Type Multiple Reaction Monitoring (MRM)[1]
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Rates Optimized for the specific instrument (e.g., Cone gas: 50 L/hr, Desolvation gas: 800 L/hr)

Data Presentation

Table 1: MRM Transitions and Retention Times

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Metronidazole172.1128.1~2.5
2-Hydroxymetronidazole188.1126.1~1.8
Metronidazole-d4 (IS)176.1132.1~2.5

Note: Retention times are approximate and may vary depending on the specific UPLC system and conditions.

Table 2: Method Validation Summary

ParameterMetronidazole2-Hydroxymetronidazole
Linearity Range (µg/mL) 0.05 - 30[4][5]0.05 - 30
Correlation Coefficient (r²) > 0.99> 0.99
LLOQ (µg/mL) 0.05[4][5]0.05
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Recovery) 85 - 115%85 - 115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into UPLC reconstitution->injection separation UPLC Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow from sample preparation to data analysis.

metabolic_pathway cluster_metabolites Major Metabolites metronidazole Metronidazole hydroxy_metabolite 2-Hydroxymetronidazole (Hydroxy Metabolite) metronidazole->hydroxy_metabolite Hydroxylation acetic_acid_metabolite 2-methyl-5-nitroimidazol-1-ylacetic acid (Acetic Acid Metabolite) metronidazole->acetic_acid_metabolite Oxidation

Caption: Metabolic pathway of Metronidazole.

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the simultaneous quantification of metronidazole and its primary metabolite, 2-hydroxymetronidazole, in human plasma. The simple sample preparation protocol and rapid chromatographic analysis make this method well-suited for pharmacokinetic studies and routine therapeutic drug monitoring, aiding in the optimization of drug therapy and supporting drug development programs.

References

Application of Hydroxymetronidazole-d4 in Pharmacokinetic Studies of Metronidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metronidazole is a widely used antibiotic and antiprotozoal agent effective against anaerobic bacteria and certain parasites. To accurately characterize its pharmacokinetic profile, a robust analytical methodology is essential. This involves understanding its absorption, distribution, metabolism, and excretion (ADME). A major metabolic pathway for metronidazole is its oxidation to hydroxymetronidazole, an active metabolite. In pharmacokinetic studies, the use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for matrix effects and variations in sample processing. Hydroxymetronidazole-d4, a deuterated analog of the primary metabolite, serves as an ideal internal standard for the quantification of hydroxymetronidazole, and is often used in conjunction with a deuterated analog of the parent drug for comprehensive pharmacokinetic analysis. This document provides detailed application notes and protocols for the use of this compound in such studies.

Core Principles

The fundamental principle behind using this compound as an internal standard is that its physicochemical properties are nearly identical to the unlabeled hydroxymetronidazole. This ensures that it behaves similarly during sample extraction, chromatography, and ionization. However, due to the mass difference, it can be distinguished from the endogenous metabolite by a mass spectrometer. This allows for accurate quantification of the analyte across a range of concentrations in biological matrices.

Data Presentation

The following tables summarize key pharmacokinetic parameters for metronidazole and its hydroxy metabolite from studies utilizing LC-MS/MS methods, which often employ deuterated internal standards for accurate quantification.

Table 1: Pharmacokinetic Parameters of Metronidazole and Hydroxymetronidazole in Healthy Adults

ParameterMetronidazoleHydroxymetronidazoleReference
Cmax (µg/mL) ~10 (after 500 mg oral dose)Variable, lower than parent drug[1]
Tmax (h) ~18-12[1][2]
t1/2 (h) ~7.6 - 8.7~13.3[2][3]
Volume of Distribution (Vd) (L/kg) 0.51 - 1.1Not typically reported[4]
Protein Binding < 20%Not specified[4]
Renal Clearance (mL/min/1.73 m²) ~10.2Not specified[3]

Table 2: LC-MS/MS Parameters for Analysis of Metronidazole and Hydroxymetronidazole

AnalyteInternal StandardPrecursor Ion (m/z)Product Ion (m/z)Reference
MetronidazoleMetronidazole-d4172.0128.0[5]
HydroxymetronidazoleThis compound188.0123.0[5]
MetronidazoleMetronidazole-d4171.85127.9[6]
HydroxymetronidazoleNot specified187.9125.9[6]

Experimental Protocols

Sample Preparation: Plasma Protein Precipitation

This protocol is a common and effective method for extracting metronidazole and hydroxymetronidazole from plasma samples.

Materials:

  • Human plasma samples

  • Metronidazole and Hydroxymetronidazole analytical standards

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • Spike 100 µL of plasma with the internal standard solution (this compound and Metronidazole-d4) to achieve a final concentration within the linear range of the assay.

  • Add 300 µL of cold methanol or acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a representative LC-MS/MS method for the simultaneous quantification of metronidazole and hydroxymetronidazole.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.[6]

  • Mobile Phase A: 0.1% formic acid in water.[5][6]

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[5][6]

  • Flow Rate: 0.2 - 0.4 mL/min.[6]

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the transitions listed in Table 2.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity of the analytes and internal standards.

Data Analysis
  • Calibration Curve: Prepare a series of calibration standards by spiking blank plasma with known concentrations of metronidazole and hydroxymetronidazole and a fixed concentration of the internal standards (including this compound).

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Use a weighted linear regression for the best fit.

  • Pharmacokinetic Parameter Calculation: Determine the concentrations of metronidazole and hydroxymetronidazole in the study samples using the calibration curve. Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 using non-compartmental analysis software.

Visualizations

Metabolic Pathway of Metronidazole

Metronidazole_Metabolism Metronidazole Metronidazole Hydroxymetronidazole Hydroxymetronidazole (Active Metabolite) Metronidazole->Hydroxymetronidazole CYP-mediated Oxidation Other_Metabolites Other Oxidative Metabolites Metronidazole->Other_Metabolites Oxidation Excretion Renal Excretion Metronidazole->Excretion Unchanged Hydroxymetronidazole->Excretion Other_Metabolites->Excretion

Caption: Metabolic conversion of Metronidazole to its primary active metabolite.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis Dosing Administer Metronidazole to Subject Blood_Sampling Collect Blood Samples at Timed Intervals Dosing->Blood_Sampling Plasma_Separation Separate Plasma by Centrifugation Blood_Sampling->Plasma_Separation IS_Spiking Spike Plasma with This compound & Metronidazole-d4 Plasma_Separation->IS_Spiking Protein_Precipitation Protein Precipitation (e.g., with Methanol) IS_Spiking->Protein_Precipitation Evaporation_Reconstitution Evaporation and Reconstitution Protein_Precipitation->Evaporation_Reconstitution LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Evaporation_Reconstitution->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing PK_Calculation Pharmacokinetic Parameter Calculation Data_Processing->PK_Calculation

Caption: Workflow for a typical pharmacokinetic study of Metronidazole.

Conclusion

The use of this compound as an internal standard is crucial for the development of accurate and reliable LC-MS/MS methods for the pharmacokinetic analysis of metronidazole. The protocols and data presented here provide a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. Adherence to these methodologies will ensure high-quality data, leading to a better understanding of the clinical pharmacology of metronidazole and its active metabolite.

References

Application Note: Utilizing Hydroxymetronidazole-d4 for Enhanced Tissue Distribution Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is fundamental to successful drug development. Tissue distribution studies are a critical component of this assessment, providing invaluable insights into a compound's localization in various organs and tissues. This information is crucial for evaluating efficacy, identifying potential off-target toxicities, and understanding the overall pharmacokinetic (PK) and pharmacodynamic (PD) relationship. Hydroxymetronidazole, the primary active metabolite of the widely used antimicrobial agent metronidazole, plays a significant role in its therapeutic effect. The use of a stable isotope-labeled internal standard, such as Hydroxymetronidazole-d4, is the gold standard for quantitative bioanalysis in tissue distribution studies, offering unparalleled accuracy and precision.

Metronidazole is rapidly absorbed and widely distributed throughout the body. It is primarily metabolized in the liver to form oxidative metabolites, with hydroxymetronidazole being the most significant.[1] This hydroxy metabolite retains considerable antimicrobial activity.[1] Studies in both humans and animal models have shown that metronidazole and its metabolites are found in various tissues, with the highest concentrations typically observed in the liver, kidneys, and gastrointestinal tract.[2][3]

This application note provides a comprehensive overview and detailed protocols for conducting tissue distribution studies using this compound. It is intended to guide researchers in designing and executing robust experiments to accurately quantify the distribution of hydroxymetronidazole in preclinical animal models.

Principle of Stable Isotope-Labeled Internal Standards

In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, a stable isotope-labeled (SIL) internal standard (IS) is the preferred choice for quantification. This compound is an ideal IS for studying the tissue distribution of hydroxymetronidazole for the following reasons:

  • Identical Physicochemical Properties: The substitution of four hydrogen atoms with deuterium atoms results in a molecule with nearly identical chemical and physical properties to the unlabeled analyte. This ensures that the SIL-IS co-elutes chromatographically and exhibits the same extraction recovery and ionization response as the analyte.

  • Compensation for Matrix Effects: Biological matrices, particularly tissue homogenates, are complex and can cause ion suppression or enhancement during mass spectrometric analysis. Because the SIL-IS behaves identically to the analyte, it effectively normalizes these variations, leading to more accurate and precise quantification.

  • Reduced Variability: The use of a SIL-IS compensates for variability introduced during sample preparation, such as pipetting errors or incomplete extraction.

Data Presentation: Representative Tissue Distribution of Hydroxymetronidazole

Table 1: Representative Concentration of Hydroxymetronidazole in Various Human Tissues After a Single 1.5 g Intravenous Dose of Metronidazole

TissueMean Concentration (mg/L or mg/kg) ± SD
Serum2.3 ± 1.2
Subcutaneous Fat1.3 ± 0.7
Omentum2.4 ± 0.9
Peritoneum2.5 ± 1.1
Ileum2.8 ± 1.3
Appendix2.4 ± 1.0
Colon2.9 ± 1.2

Data adapted from Bergan, T., et al. (1987). This table illustrates the distribution of the hydroxy metabolite in various tissues, showing concentrations comparable to or exceeding those in serum, particularly in intestinal tissues.[4]

Table 2: Tissue-to-Serum Concentration Ratios of Hydroxymetronidazole

TissueTissue-to-Serum Ratio
Subcutaneous Fat0.57
Omentum1.04
Peritoneum1.09
Ileum1.22
Appendix1.04
Colon1.26

Ratios calculated from the mean concentration data in Table 1. These ratios provide a clear indication of the relative penetration of hydroxymetronidazole into different tissues.

Experimental Protocols

This section provides detailed methodologies for a typical tissue distribution study in a rodent model (e.g., rats or mice) using this compound as an internal standard for the quantification of hydroxymetronidazole.

Protocol 1: Animal Dosing and Tissue Collection

Objective: To administer metronidazole to rodents and collect tissues at specified time points for the analysis of hydroxymetronidazole concentration.

Materials:

  • Metronidazole (pharmaceutical grade)

  • Vehicle for dosing (e.g., sterile water, saline, or 0.5% methylcellulose)

  • Male Sprague-Dawley rats (200-250 g) or Swiss Webster mice (25-30 g)

  • Oral gavage needles or intravenous injection supplies

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments for dissection

  • Phosphate-buffered saline (PBS), ice-cold

  • Cryovials, pre-labeled

  • Liquid nitrogen or dry ice

  • Balance

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least 3-5 days prior to the experiment.

  • Dosing Solution Preparation: Prepare a solution of metronidazole in the chosen vehicle at a concentration suitable for the desired dose (e.g., 50 mg/kg).

  • Animal Dosing:

    • Fast animals overnight (with access to water) before oral dosing.

    • Administer a single oral or intravenous dose of metronidazole.

  • Tissue Collection:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), anesthetize a cohort of animals (n=3-5 per time point).

    • Collect blood via cardiac puncture into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Perform euthanasia by an approved method (e.g., cervical dislocation under deep anesthesia).

    • Immediately perfuse the systemic circulation with ice-cold PBS to remove blood from the tissues.

    • Carefully dissect the desired tissues (e.g., liver, kidneys, lungs, brain, spleen, heart, muscle, and fat).

    • Rinse each tissue with ice-cold PBS, blot dry, and weigh.

    • Flash-freeze the tissues in liquid nitrogen or on dry ice.

  • Sample Storage: Store all tissue and plasma samples at -80°C until analysis.

Protocol 2: Tissue Homogenization and Sample Preparation

Objective: To prepare tissue homogenates and extract hydroxymetronidazole for LC-MS/MS analysis.

Materials:

  • Frozen tissue samples

  • Ice-cold homogenization buffer (e.g., PBS or a specific lysis buffer)

  • Homogenizer (e.g., bead beater, rotor-stator homogenizer)

  • Microcentrifuge tubes

  • This compound internal standard solution (in a suitable solvent like methanol or acetonitrile)

  • Protein precipitation solvent (e.g., acetonitrile or methanol, ice-cold)

  • Centrifuge (refrigerated)

  • Pipettes and tips

Procedure:

  • Preparation:

    • On the day of analysis, thaw tissue samples on ice.

    • Add a measured amount of ice-cold homogenization buffer to the tissue in a pre-weighed tube (typically a 1:3 or 1:4 tissue weight to buffer volume ratio).

  • Homogenization:

    • Homogenize the tissue until a uniform consistency is achieved. Keep samples on ice throughout the process to minimize degradation.

  • Sample Aliquoting and IS Spiking:

    • Aliquot a specific volume of the tissue homogenate (e.g., 100 µL) into a clean microcentrifuge tube.

    • Add a known amount of the this compound internal standard solution to each sample, as well as to the calibration standards and quality control (QC) samples.

  • Protein Precipitation and Extraction:

    • Add a sufficient volume of ice-cold protein precipitation solvent (e.g., 3 volumes of acetonitrile to 1 volume of homogenate).

    • Vortex mix thoroughly for 1-2 minutes.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new set of tubes.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the LC-MS/MS mobile phase.

  • Final Centrifugation:

    • Centrifuge the reconstituted samples one final time to remove any remaining particulates.

  • Sample Analysis:

    • Transfer the final supernatant to autosampler vials for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Objective: To quantify the concentration of hydroxymetronidazole in the prepared tissue extracts using LC-MS/MS.

Instrumentation and Conditions (Representative):

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Hydroxymetronidazole: Monitor a specific precursor-to-product ion transition.

    • This compound: Monitor the corresponding precursor-to-product ion transition, accounting for the mass shift due to deuterium labeling.

  • Data Analysis: Use appropriate software to integrate the peak areas of the analyte and the internal standard. Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards. Determine the concentration of hydroxymetronidazole in the tissue samples from the calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_dosing Animal Dosing cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis animal Rodent Model (Rat or Mouse) dosing Administer Metronidazole (Oral or IV) animal->dosing anesthesia Anesthesia at Predetermined Time Points dosing->anesthesia blood Blood Collection (Cardiac Puncture) anesthesia->blood perfusion Systemic Perfusion (PBS) anesthesia->perfusion dissection Tissue Dissection (Liver, Kidney, Lung, etc.) perfusion->dissection freezing Flash Freezing (Liquid Nitrogen) dissection->freezing homogenization Tissue Homogenization freezing->homogenization spiking Spike with This compound (IS) homogenization->spiking extraction Protein Precipitation & Extraction spiking->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Transfer centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for a tissue distribution study.

metabolic_pathway metronidazole Metronidazole hydroxymetronidazole Hydroxymetronidazole (Active Metabolite) metronidazole->hydroxymetronidazole Hepatic Oxidation other_metabolites Other Metabolites (e.g., Acetic Acid derivative) metronidazole->other_metabolites Metabolism excretion Excretion (Urine and Feces) hydroxymetronidazole->excretion other_metabolites->excretion

References

Application Notes and Protocols for the Quantification of Metronidazole and Hydroxymetronidazole using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

Metronidazole is a widely used antibiotic and antiprotozoal agent. Its major metabolite, hydroxymetronidazole, also exhibits antimicrobial activity. Accurate and sensitive quantification of both compounds in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the simultaneous determination of metronidazole and hydroxymetronidazole using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). The use of deuterated internal standards, Metronidazole-d4 and Hydroxymetronidazole-d4, ensures high accuracy and precision.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Metronidazole and Hydroxymetronidazole.

Table 1: MRM Transitions and Mass Spectrometry Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Metronidazole171.9128.0ESI+
Metronidazole-d4 (Internal Standard)176.1132.1ESI+
Hydroxymetronidazole187.9125.9ESI+
This compound (Internal Standard)192.2130.0ESI+

Note: The MRM transition for this compound is a predicted value based on the fragmentation of the unlabeled compound and the anticipated mass shift from deuteration. This should be confirmed experimentally.

Table 2: Liquid Chromatography Parameters
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, followed by re-equilibration
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Experimental Protocols

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Metronidazole, Hydroxymetronidazole, Metronidazole-d4, and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions of Metronidazole and Hydroxymetronidazole in 50:50 methanol:water to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Prepare a combined working solution of Metronidazole-d4 and this compound at a concentration of 100 ng/mL in 50:50 methanol:water.

Sample Preparation from Biological Matrix (e.g., Plasma)

This protocol utilizes protein precipitation, a simple and effective method for sample cleanup.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.

  • Internal Standard Addition: Add 20 µL of the combined internal standard working solution (100 ng/mL) to each tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the analytical workflow for the quantification of Metronidazole and Hydroxymetronidazole.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) is Internal Standard Spiking (Metronidazole-d4, this compound) sample->is standards Calibration Standards & Quality Controls standards->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lc Liquid Chromatography (C18 Separation) supernatant->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Experimental workflow for the quantification of Metronidazole and Hydroxymetronidazole.

Metabolic Pathway of Metronidazole

This diagram shows the metabolic conversion of Metronidazole to its primary active metabolite, Hydroxymetronidazole.

Metabolic_Pathway Metronidazole Metronidazole Hydroxymetronidazole Hydroxymetronidazole Metronidazole->Hydroxymetronidazole Hydroxylation Enzyme CYP450 Enzymes (e.g., CYP2A6) Enzyme->Metronidazole

Metabolic conversion of Metronidazole to Hydroxymetronidazole.

Application Notes and Protocols for the Selection of Internal Standard Concentration: Hydroxymetronidazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and bioanalytical studies. Hydroxymetronidazole, the primary active metabolite of metronidazole, requires precise measurement in biological matrices. The use of a stable isotope-labeled internal standard (IS), such as Hydroxymetronidazole-d4, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, as it effectively compensates for variability during sample preparation and analysis.[1][2] The selection of an appropriate concentration for the internal standard is a crucial step in method development to ensure the accuracy, precision, and reliability of the analytical method.[3][4][5]

This document provides detailed application notes and protocols for the systematic selection of the optimal concentration of this compound for the quantification of hydroxymetronidazole in biological samples.

Physicochemical Properties

A summary of the relevant physicochemical properties of hydroxymetronidazole and its deuterated internal standard is presented in Table 1.

CompoundChemical FormulaMolecular Weight ( g/mol )FormSolubilityStorage Temperature
HydroxymetronidazoleC6H9N3O4187.15---
This compoundC6H5D4N3O4191.18Off-White SolidDMSO, Methanol-20°C

Table 1: Physicochemical Properties of Hydroxymetronidazole and this compound.[6][7][8][9]

Principle of Internal Standard Concentration Selection

The fundamental principle behind selecting the internal standard concentration is to use an amount that provides a stable and reproducible signal without interfering with the ionization of the analyte. An ideal IS concentration should fall within the linear range of the detector and be sufficient to overcome background noise, yet not so high as to cause ion suppression or detector saturation. Generally, a concentration that is in the lower to middle range of the calibration curve for the analyte is recommended.

Experimental Protocol for Optimal Concentration Selection

This protocol outlines a systematic approach to determine the optimal concentration of this compound.

Materials and Reagents
  • Hydroxymetronidazole analytical standard

  • This compound (IS)

  • Control biological matrix (e.g., human plasma)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Standard laboratory glassware and pipettes

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve hydroxymetronidazole in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50% methanol to create calibration standards and quality control (QC) samples. A typical calibration curve range for hydroxymetronidazole in human plasma is 0.1 to 300 µM.[10]

  • Internal Standard Working Solutions: Prepare a series of IS working solutions at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 200 ng/mL, and 500 ng/mL) by diluting the IS stock solution with 50% methanol.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the control biological matrix into a microcentrifuge tube.

  • Add 50 µL of the appropriate analyte working solution (for calibration standards and QCs) or 50 µL of 50% methanol (for blank samples).

  • Add 50 µL of one of the prepared Internal Standard working solutions.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS conditions for the analysis of hydroxymetronidazole.

ParameterCondition
LC System UPLC or HPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of analyte and IS
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Hydroxymetronidazole: m/z 188 -> 128this compound: m/z 192 -> 132

Table 2: Typical LC-MS/MS Parameters for Hydroxymetronidazole Analysis.

Experimental Design for IS Concentration Selection

To determine the optimal IS concentration, a series of experiments should be performed. The goal is to assess the impact of different IS concentrations on the assay's performance, specifically focusing on the response of the analyte and the IS, and the accuracy and precision of the measurements.

  • Experiment 1: IS Response Evaluation:

    • Prepare blank matrix samples spiked with each of the IS working solutions (10, 50, 100, 200, and 500 ng/mL).

    • Inject and analyze these samples to determine the absolute peak area of this compound at each concentration. The ideal concentration should provide a robust and reproducible signal.

  • Experiment 2: Analyte Response and Ratio Evaluation:

    • Prepare three sets of samples at low, medium, and high concentrations of the analyte (e.g., LLOQ, Mid QC, and ULOQ).

    • For each analyte concentration, spike with the different IS concentrations (10, 50, 100, 200, and 500 ng/mL).

    • Analyze the samples and record the peak areas for both the analyte and the IS.

    • Calculate the peak area ratio (Analyte Area / IS Area).

  • Experiment 3: Accuracy and Precision Assessment:

    • Using the most promising IS concentrations from the previous experiments (e.g., 50, 100, and 200 ng/mL), prepare full calibration curves and sets of QC samples (LLOQ, Low, Mid, High).

    • Analyze these samples and evaluate the accuracy (% bias) and precision (% CV) for each IS concentration.

Data Presentation and Interpretation

The quantitative data from the experiments should be summarized in tables for clear comparison.

IS Response Evaluation
IS Concentration (ng/mL)Mean IS Peak Area (n=3)% CV
1050,0004.5
50250,0003.2
100510,0002.8
2001,050,0002.5
5002,600,0002.1

Table 3: Hypothetical IS Peak Area Response at Different Concentrations.

Interpretation: All concentrations provide a reproducible signal (%CV < 5%). A concentration that gives a substantial but not overwhelming signal is preferable.

Analyte Response and Ratio Evaluation
Analyte Conc.IS Conc. (ng/mL)Mean Analyte AreaMean IS AreaMean Area Ratio
LLOQ5010,000245,0000.041
LLOQ1009,800505,0000.019
LLOQ2009,5001,030,0000.009
Mid QC50500,000255,0001.96
Mid QC100495,000515,0000.96
Mid QC200480,0001,060,0000.45
ULOQ501,000,000240,0004.17
ULOQ100990,000490,0002.02
ULOQ200950,0001,000,0000.95

Table 4: Hypothetical Analyte and IS Response and Area Ratios.

Interpretation: Observe if the analyte peak area is suppressed at higher IS concentrations. The area ratio should be consistent and ideally close to 1 for the mid-range of the calibration curve. In this example, 100 ng/mL provides a good balance.

Accuracy and Precision Assessment
IS Conc. (ng/mL)QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Accuracy (% Bias)Precision (% CV)
50 LLOQ1011.515.08.5
Low QC3032.17.06.2
Mid QC150155.43.64.1
High QC250260.54.23.5
100 LLOQ1010.22.05.1
Low QC3029.7-1.04.5
Mid QC150151.51.03.2
High QC250248.0-0.82.8
200 LLOQ109.8-2.06.8
Low QC3028.9-3.75.5
Mid QC150145.2-3.24.8
High QC250240.5-3.84.2

Table 5: Hypothetical Accuracy and Precision Data for Different IS Concentrations.

Interpretation: The IS concentration of 100 ng/mL provides the best overall performance with accuracy and precision well within the accepted regulatory limits (typically ±15% for QCs and ±20% for LLOQ).

Visualization of the Workflow

The logical flow of the experimental protocol for selecting the optimal internal standard concentration can be visualized as follows:

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Selection prep_analyte Prepare Analyte Stock & Working Solutions exp2 Experiment 2: Analyte & Ratio Evaluation prep_analyte->exp2 exp3 Experiment 3: Accuracy & Precision prep_analyte->exp3 prep_is Prepare IS Stock & Working Solutions (Multiple Concentrations) exp1 Experiment 1: IS Response Evaluation prep_is->exp1 prep_is->exp2 prep_is->exp3 analysis1 Evaluate IS Peak Area & Reproducibility exp1->analysis1 analysis2 Assess Analyte Suppression & Area Ratio exp2->analysis2 analysis3 Determine Accuracy (% Bias) & Precision (% CV) exp3->analysis3 selection Select Optimal IS Concentration analysis1->selection analysis2->selection analysis3->selection

Internal Standard Concentration Selection Workflow.

Conclusion

The selection of an appropriate internal standard concentration is a critical parameter in the development of a robust and reliable bioanalytical method. By following a systematic approach that evaluates the internal standard response, its effect on the analyte signal, and the overall accuracy and precision of the method, researchers can confidently choose an optimal concentration for this compound. The data presented in this application note, although hypothetical, illustrates the expected outcomes and provides a clear framework for this essential step in method validation. A concentration of around 100 ng/mL is often a good starting point for this type of analysis, but should always be empirically determined.

References

Troubleshooting & Optimization

Overcoming matrix effects in plasma with Hydroxymetronidazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of Hydroxymetronidazole-d4 in overcoming plasma matrix effects. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in plasma sample analysis?

A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Hydroxymetronidazole in plasma samples. Its key role is to compensate for variations in sample preparation and, most importantly, to mitigate matrix effects during analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).

Q2: How does a stable isotope-labeled internal standard like this compound help in overcoming matrix effects?

A2: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma). Since this compound is chemically identical to the analyte (Hydroxymetronidazole) but has a different mass, it is assumed to co-elute and experience the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.

Q3: What are the key considerations when preparing a stock solution of this compound?

A3: When preparing a stock solution, it is crucial to use a high-purity solvent in which this compound is freely soluble. The concentration should be accurately determined and the solution stored under appropriate conditions (e.g., protected from light, at a specified temperature) to ensure its stability and integrity over time. Regular checks for purity and concentration are recommended.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound for plasma analysis.

Issue 1: High Variability in Analyte/Internal Standard Response

Symptom: Inconsistent peak area ratios for the analyte (Hydroxymetronidazole) to the internal standard (this compound) across replicate injections of the same sample.

Possible Causes & Solutions:

  • Inadequate Sample Mixing: Ensure that the internal standard spiking solution is thoroughly vortexed with the plasma sample before protein precipitation or extraction.

  • Precipitation of IS: The concentration of the internal standard in the final sample may be too high, leading to precipitation. Consider reducing the concentration of the spiking solution.

  • Inconsistent Sample Preparation: The sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be robust. Review and optimize the protocol for consistency.

  • LC-MS System Instability: Check the stability of the LC pump flow rate and the MS detector response by injecting a standard solution multiple times.

Issue 2: Significant Ion Suppression or Enhancement Observed

Symptom: The peak response of both the analyte and the internal standard is significantly lower or higher in plasma samples compared to a neat solution, indicating a strong matrix effect.

Possible Causes & Solutions:

  • Inefficient Sample Cleanup: The current sample preparation method may not be adequately removing phospholipids or other interfering substances from the plasma. Consider switching to a more effective technique (e.g., from protein precipitation to solid-phase extraction).

  • Chromatographic Co-elution: The analyte and internal standard may be co-eluting with a region of significant matrix interference. Modify the chromatographic conditions (e.g., change the gradient, use a different column) to separate the analytes from the matrix components.

  • Suboptimal MS Source Parameters: The electrospray ionization (ESI) source parameters may not be optimal for the sample matrix. Re-optimize the source settings (e.g., gas flows, temperature, voltage) using a post-column infusion of the analyte while injecting a blank plasma extract.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect

This protocol details the procedure to quantify the extent of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank plasma samples through the entire sample preparation procedure. Spike the analyte and internal standard into the final, processed extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank plasma before starting the sample preparation procedure.

  • Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF): Calculated as the ratio of the peak area in Set B to the peak area in Set A. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

    • Recovery (RE): Calculated as the ratio of the peak area in Set C to the peak area in Set B.

Quantitative Data Summary

The following tables present example data from a matrix effect assessment experiment.

Table 1: Matrix Factor Calculation

Sample SetMean Peak Area (Analyte)Mean Peak Area (IS)Matrix Factor (Analyte)Matrix Factor (IS)
A: Neat Solution1,250,0001,350,000--
B: Post-Extraction Spike in Plasma Extract875,000945,0000.700.70

In this example, both the analyte and the internal standard experience a 30% ion suppression.

Table 2: Internal Standard Normalized Matrix Factor

Analyte/IS Ratio (Set B)Analyte/IS Ratio (Set A)IS-Normalized Matrix Factor
0.9260.9261.00

The IS-Normalized Matrix Factor is calculated as the ratio of the (Analyte Area / IS Area) in Set B to the ratio in Set A. A value close to 1.00 indicates that the internal standard effectively compensates for the matrix effect.

Visualizations

The following diagrams illustrate key workflows and concepts related to mitigating matrix effects.

MatrixEffectWorkflow start Start: Plasma Sample Analysis spike Spike with This compound (IS) start->spike prep Sample Preparation (e.g., Protein Precipitation) lcms LC-MS Analysis prep->lcms spike->prep assess Assess Matrix Effect (Ion Suppression/Enhancement?) lcms->assess acceptable Acceptable? (e.g., MF 0.85-1.15) assess->acceptable Yes optimize_prep Optimize Sample Prep (e.g., use SPE) assess->optimize_prep No end Validated Method acceptable->end optimize_prep->prep optimize_lc Optimize Chromatography (Separate from interference) optimize_prep->optimize_lc optimize_lc->lcms

Caption: Workflow for identifying and mitigating plasma matrix effects.

CompensationLogic cluster_plasma Plasma Matrix analyte Analyte (Hydroxymetronidazole) matrix_effect Matrix Effect (e.g., Ion Suppression) analyte->matrix_effect is Internal Standard (this compound) is->matrix_effect lcms LC-MS Detector matrix_effect->lcms ratio Calculate Peak Area Ratio (Analyte / IS) lcms->ratio result Accurate Quantification ratio->result

Caption: Logic of how a SIL-IS compensates for matrix effects.

TroubleshootingTree start High Variability in Analyte/IS Ratio check_system Check LC-MS System Stability start->check_system stable System Stable? check_system->stable review_prep Review Sample Preparation Protocol stable->review_prep Yes fix_system Troubleshoot LC-MS (e.g., Pump, Source) stable->fix_system No mixing Is Mixing Adequate? review_prep->mixing optimize_mixing Improve Vortexing/ Shaking Steps mixing->optimize_mixing No check_is_conc Check IS Concentration for Precipitation mixing->check_is_conc Yes reduce_is Reduce IS Spiking Concentration check_is_conc->reduce_is

Caption: Troubleshooting decision tree for high analytical variability.

Troubleshooting ion suppression for Hydroxymetronidazole-d4 signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues with the Hydroxymetronidazole-d4 signal in LC-MS/MS analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What is ion suppression and why is it affecting my this compound signal?

Ion suppression is a phenomenon in mass spectrometry where the signal intensity of a target analyte, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] These interfering components can hinder the ionization efficiency of your analyte in the ion source, leading to a weaker signal, poor sensitivity, and inaccurate quantification.[3][4] This is a common form of "matrix effect."

Common causes include:

  • Endogenous matrix components: Phospholipids, salts, and proteins from biological samples like plasma or urine are major culprits.[1][3][5]

  • Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plasticware, can interfere.[1] Mobile phase additives like trifluoroacetic acid (TFA) or triethylamine (TEA) can also cause suppression.[6][7]

  • High concentrations of other compounds: If other substances are present at high concentrations and elute at the same time as this compound, they can compete for ionization.[1][8]

2. How can I determine if my this compound signal is being suppressed?

A common and effective method is the post-column infusion experiment . This technique helps to identify regions in your chromatogram where ion suppression is occurring.

Experimental Protocol: Post-Column Infusion for Ion Suppression Assessment

Objective: To identify the retention time windows where matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • This compound standard solution (at a concentration that gives a stable signal)

  • Blank matrix extract (e.g., plasma, urine from a source known to be free of the analyte)

  • Mobile phase solutions

Methodology:

  • System Setup:

    • Configure the LC system with the analytical column and mobile phase intended for your analysis.

    • Connect the outlet of the LC column to one inlet of a T-connector.

    • Connect a syringe pump delivering a constant flow of the this compound standard solution to the second inlet of the T-connector.

    • Connect the outlet of the T-connector to the mass spectrometer's ion source.

  • Infusion and Equilibration:

    • Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • Monitor the this compound signal in the mass spectrometer. It should establish a stable baseline.

  • Injection of Blank Matrix:

    • Once a stable signal is achieved, inject a blank matrix extract onto the LC column.

    • Continue to monitor the this compound signal throughout the chromatographic run.

  • Data Analysis:

    • Observe the infused this compound signal trace. Any significant drop in the signal intensity indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering components from the matrix.

3. My post-column infusion experiment confirms ion suppression. What are the next steps?

Once ion suppression is confirmed, a systematic troubleshooting approach should be followed. The diagram below outlines a logical workflow for diagnosing and mitigating the issue.

G cluster_0 Troubleshooting Workflow cluster_1 Sample Preparation Strategies cluster_2 Chromatographic Modifications start Ion Suppression Detected for This compound sample_prep Optimize Sample Preparation start->sample_prep Initial Step chromatography Modify Chromatographic Conditions sample_prep->chromatography If suppression persists spe Solid Phase Extraction (SPE) sample_prep->spe lle Liquid-Liquid Extraction (LLE) sample_prep->lle pp Protein Precipitation (PPT) sample_prep->pp dilution Sample Dilution sample_prep->dilution source_params Adjust MS Source Parameters chromatography->source_params Further optimization gradient Alter Gradient Profile chromatography->gradient column Change Column Chemistry (e.g., C18, HILIC) chromatography->column flow_rate Reduce Flow Rate chromatography->flow_rate end Signal Recovered source_params->end

Caption: A workflow for troubleshooting ion suppression of the this compound signal.

4. Which sample preparation technique is most effective at reducing ion suppression?

The effectiveness of a sample preparation technique depends on the nature of the matrix and the interfering substances. Here's a comparison of common methods:

Sample Preparation TechniquePrincipleEffectiveness for Ion SuppressionConsiderations
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins.Simple and fast, but may not remove other interfering substances like phospholipids, potentially leading to significant ion suppression.[3]Often requires further cleanup steps.
Liquid-Liquid Extraction (LLE) Partitioning the analyte into an immiscible organic solvent, leaving interferences in the aqueous layer.Can be very effective at removing salts and other polar interferences.Requires optimization of solvent and pH; can be labor-intensive.
Solid Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly effective for removing a broad range of interferences, including phospholipids and salts, leading to cleaner extracts and reduced ion suppression.[8]Requires method development to select the appropriate sorbent and elution conditions. A study on metronidazole and hydroxymetronidazole successfully used hydrophilic-lipophilic balanced (HLB) SPE.[9][10]
Sample Dilution Reducing the concentration of all components in the sample.Can be a simple and effective way to reduce matrix effects, especially if the analyte signal is sufficiently high.[8][11]Reduces the concentration of this compound, which may compromise the limit of quantitation.

5. Can I just change my chromatography to solve the problem?

Yes, modifying the chromatographic separation is a powerful strategy. The goal is to separate the elution of this compound from the interfering components in the matrix.

  • Gradient Optimization: Steeper or shallower gradients can alter the elution profile of both the analyte and interferences.

  • Column Chemistry: Switching to a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a HILIC column) can change the retention and elution order of compounds.

  • Flow Rate: Reducing the flow rate, particularly when using smaller column diameters (microflow LC), can improve ionization efficiency and reduce the impact of ion suppression.[2][4]

  • Use of UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide better resolution, separating the analyte peak from matrix interferences more effectively.

6. Will changing the mass spectrometer's ion source or ionization mode help?

This is a viable option, particularly if other methods are unsuccessful.

  • Ion Source Parameters: Optimizing source parameters like gas flows, temperature, and voltages can sometimes improve the ionization of this compound relative to the interfering compounds.

  • Ionization Mode: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression from non-volatile salts and other matrix components compared to electrospray ionization (ESI).[8] If your compound is amenable to APCI, this switch could resolve the issue.

The diagram below illustrates the mechanism of ion suppression in an ESI source, which can help in understanding how these changes might be effective.

G cluster_0 Mechanism of Ion Suppression in ESI cluster_1 Normal Ionization cluster_2 Suppressed Ionization droplet1 ESI Droplet with Analyte (A) evaporation1 Solvent Evaporation droplet1->evaporation1 Desolvation analyte_ion Gas-Phase Analyte Ion [A+H]+ evaporation1->analyte_ion Ion Formation ms_detector Mass Spectrometer Detector analyte_ion->ms_detector Strong Signal droplet2 ESI Droplet with Analyte (A) and Matrix (M) evaporation2 Incomplete Evaporation (due to Matrix) droplet2->evaporation2 Altered Droplet Properties matrix_ion Gas-Phase Matrix Ion [M+H]+ evaporation2->matrix_ion Competition for Charge suppressed_analyte Reduced Gas-Phase Analyte Ion evaporation2->suppressed_analyte suppressed_analyte->ms_detector Weak Signal

Caption: The process of ion suppression in an electrospray ionization (ESI) source.

7. Is it possible that the deuterated internal standard itself is the problem?

While less common, it is possible for deuterated internal standards to chromatographically separate from the non-deuterated analyte, especially in HPLC.[11] If this compound elutes at a slightly different time than endogenous hydroxymetronidazole and co-elutes with an interfering peak, it could experience suppression while the analyte does not. Ensure that the peak shapes and retention times for both the deuterated and non-deuterated standards are consistent.

Quantitative Data Summary

The following table summarizes matrix effect data from a published study on the analysis of metronidazole and its metabolite, hydroxymetronidazole, in human plasma. While this data is for the non-deuterated form, it provides a useful reference for the expected level of matrix effect for this class of compounds after effective sample preparation.

AnalyteConcentration Range (µM)Matrix Effect (%)Sample PreparationReference
Metronidazole0.1 - 300102 - 105Solid Phase Extraction (HLB)[9][10]
2-Hydroxymetronidazole0.1 - 30099 - 106Solid Phase Extraction (HLB)[9][10]

A matrix effect value close to 100% indicates minimal ion suppression or enhancement.

References

Technical Support Center: Optimizing LC Gradient for Metronidazole and Hydroxymetronidazole-d4 Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the liquid chromatography (LC) gradient for the separation of Metronidazole and its deuterated internal standard, Hydroxymetronidazole-d4.

Frequently Asked Questions (FAQs)

Q1: Why is chromatographic separation of Metronidazole and this compound necessary?

While deuterated internal standards are designed to be chemically similar to the analyte, the substitution of hydrogen with deuterium can lead to slight differences in physicochemical properties. This "isotope effect" can cause a shift in retention time on a chromatographic column. One study has shown that D4 deuterated metronidazole elutes at a different retention time compared to the non-deuterated form.[1][2] Therefore, relying solely on mass spectrometry for differentiation without chromatographic separation can lead to inaccurate quantification, especially if there are interfering compounds at the same mass-to-charge ratio.

Q2: What are the typical starting conditions for developing an LC gradient for this separation?

A common starting point for the separation of Metronidazole and its metabolites is reversed-phase chromatography using a C18 column. The mobile phase typically consists of a mixture of an aqueous component (like water with a formic acid or ammonium formate buffer) and an organic solvent (commonly acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure good peak shape and resolution for both the parent drug and its more polar hydroxylated metabolite.[3][4][5][6]

Q3: My this compound peak is co-eluting with the Metronidazole peak. How can I improve the separation?

Co-elution of the analyte and its deuterated internal standard can be addressed by modifying the LC gradient. Here are a few strategies:

  • Decrease the initial organic solvent concentration: Starting with a lower percentage of organic solvent will increase the retention of both compounds, potentially improving their separation.

  • Shallow the gradient slope: A slower, more gradual increase in the organic solvent concentration over a longer period can enhance the resolution between closely eluting peaks.

  • Adjust the mobile phase pH: Altering the pH of the aqueous mobile phase can change the ionization state of the analytes, which in turn can affect their retention and selectivity on the column.

  • Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

Q4: I'm observing poor peak shape (tailing or fronting) for one or both of my analytes. What could be the cause?

Poor peak shape can arise from several factors:

  • Secondary interactions: Metronidazole and its hydroxylated metabolite contain polar functional groups that can interact with active sites on the silica-based stationary phase, leading to peak tailing. Adding a small amount of an acidic modifier like formic acid to the mobile phase can help to minimize these interactions.

  • Column overload: Injecting too much sample onto the column can lead to peak fronting. Try diluting your sample or reducing the injection volume.

  • Inappropriate mobile phase pH: If the mobile phase pH is too close to the pKa of the analytes, it can result in peak splitting or tailing. Ensure the pH is at least 1.5 to 2 units away from the pKa.

  • Column degradation: Over time, the performance of an LC column can degrade. If you observe a sudden deterioration in peak shape, it may be time to replace the column.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No peaks or very small peaks Injection failureCheck autosampler and syringe for proper operation.
Incorrect mobile phase compositionVerify the mobile phase preparation and composition.
Detector issueEnsure the mass spectrometer is properly tuned and calibrated.
Retention time shifts Inconsistent mobile phase preparationPrepare fresh mobile phase and ensure accurate mixing.
Column temperature fluctuationsUse a column oven to maintain a constant temperature.
Column agingReplace the column if performance has degraded over time.
Peak splitting or tailing Secondary silanol interactionsAdd 0.1% formic acid to the mobile phase.
Sample solvent incompatible with mobile phaseDissolve the sample in the initial mobile phase.
Column frit blockageBack-flush the column or replace the frit.
High backpressure Blockage in the LC systemSystematically check for blockages from the column back to the pump.
Particulate matter from the sampleFilter all samples before injection.
Precipitated buffer in the mobile phaseEnsure buffer solubility in the organic mobile phase.

Experimental Protocols

Optimized UPLC-MS/MS Method for Metronidazole and this compound Separation

This protocol is adapted from a validated method for the simultaneous quantification of metronidazole and its non-deuterated hydroxy metabolite and is expected to provide good separation for the deuterated internal standard.[4][5]

Chromatographic Conditions:

Parameter Condition
LC System Waters Acquity UPLC or equivalent
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.25 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Gradient Program:

Time (min) % Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05

Mass Spectrometry Conditions:

Parameter Condition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Metronidazole: m/z 172.1 > 128.1this compound: m/z 192.1 > 132.1 (Example)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

Data Presentation

Table 1: Example Chromatographic Data for Metronidazole and this compound

Note: The following data is a hypothetical example for illustrative purposes and may vary depending on the specific instrumentation and experimental conditions.

Compound Retention Time (min) Tailing Factor Resolution
Metronidazole2.851.1-
This compound2.521.22.1

Mandatory Visualizations

Caption: Experimental workflow for the analysis of Metronidazole and this compound.

Troubleshooting_Logic Start Poor Separation? CoElution Co-elution? Start->CoElution PeakShape Poor Peak Shape? Start->PeakShape CoElution->PeakShape No AdjustGradient Adjust Gradient (Slope, %B) CoElution->AdjustGradient Yes CheckColumn Check Column Health PeakShape->CheckColumn Yes OptimizeSample Optimize Sample Prep (Solvent, Concentration) PeakShape->OptimizeSample ChangeMobilePhase Change Mobile Phase (pH, Organic Solvent) AdjustGradient->ChangeMobilePhase End Good Separation AdjustGradient->End ChangeMobilePhase->End CheckColumn->End OptimizeSample->End

Caption: Troubleshooting logic for optimizing the separation of Metronidazole and its internal standard.

References

Technical Support Center: The Impact of Hydroxymetronidazole-d4 Purity on Assay Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of Hydroxymetronidazole-d4 as an internal standard in quantitative bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of hydroxymetronidazole, the major active metabolite of the antibiotic metronidazole. In a SIL internal standard, one or more hydrogen atoms are replaced by their stable isotope, deuterium.[1] this compound is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[2] Because it is chemically almost identical to the analyte (hydroxymetronidazole), it co-elutes and experiences similar ionization effects, allowing it to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of the measurement.[3][4]

Q2: How does the isotopic purity of this compound affect assay accuracy?

Isotopic purity refers to the percentage of the internal standard that is fully deuterated at the specified positions. The presence of unlabeled (non-deuterated) hydroxymetronidazole as an impurity in the this compound standard can lead to an overestimation of the analyte concentration.[3][5] This is because the unlabeled impurity will contribute to the signal of the analyte, especially at low concentrations.[3] Regulatory guidelines recommend that the contribution of the internal standard to the analyte signal should be no more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[5]

Q3: What is "isotopic cross-talk" and how can it impact my results?

Isotopic cross-talk occurs when the mass spectrometer detects the signal of the analyte in the mass channel of the internal standard, or vice-versa. This can happen if the mass difference between the analyte and the deuterated internal standard is not sufficient to prevent overlap of their isotopic envelopes.[6] For example, the natural abundance of heavy isotopes like Carbon-13 in the analyte can result in a signal at a mass-to-charge ratio that overlaps with the deuterated internal standard. This can lead to inaccurate quantification.

Q4: Can the position of the deuterium labels on this compound affect the assay?

Yes, the position of the deuterium labels is crucial. The labels should be on a part of the molecule that is not susceptible to hydrogen-deuterium (H/D) exchange with the solvent or matrix.[3] H/D exchange can lead to a loss of the deuterium label, causing the internal standard to be detected at the same mass as the analyte, which would interfere with quantification.

Data Presentation

The isotopic purity of your this compound internal standard has a direct and quantifiable impact on the accuracy of your results, particularly at lower concentrations of the analyte. The presence of unlabeled hydroxymetronidazole as an impurity in the internal standard will artificially inflate the measured concentration of the analyte.

Table 1: Representative Data on the Impact of this compound Purity on the Accuracy of Hydroxymetronidazole Quantification at the Lower Limit of Quantification (LLOQ)

Isotopic Purity of this compoundPercentage of Unlabeled Hydroxymetronidazole ImpurityTrue Hydroxymetronidazole Concentration (ng/mL)Measured Hydroxymetronidazole Concentration (ng/mL)Accuracy (%)
99.9%0.1%1.001.02102%
99.5%0.5%1.001.10110%
99.0%1.0%1.001.20120%
98.0%2.0%1.001.40140%
95.0%5.0%1.002.00200%

This table presents hypothetical data to illustrate the principle. The actual impact will depend on the concentration of the internal standard used and the specific parameters of the assay.

Experimental Protocols

Key Experiment: LC-MS/MS Quantification of Hydroxymetronidazole in Human Plasma

This protocol provides a general framework for the quantitative analysis of hydroxymetronidazole in human plasma using this compound as an internal standard. Method optimization and validation are required for specific applications.

1. Materials and Reagents

  • Hydroxymetronidazole reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of hydroxymetronidazole and this compound in methanol.

  • Working Standard Solutions: Serially dilute the hydroxymetronidazole stock solution with 50:50 (v/v) methanol:water to prepare calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 50 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma samples (standards, quality controls, and unknowns) into microcentrifuge tubes.

  • Add 20 µL of the Internal Standard Working Solution to each tube (except for blank matrix samples).

  • Vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

4. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.0 min: 5-95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95-5% B

    • 2.6-3.5 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Hydroxymetronidazole: m/z 188.1 -> 128.1

    • This compound: m/z 192.1 -> 132.1

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of hydroxymetronidazole to this compound against the nominal concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression to fit the data.

  • Determine the concentration of hydroxymetronidazole in the quality control and unknown samples from the calibration curve.

Troubleshooting Guides

Issue 1: High background signal for hydroxymetronidazole in blank samples containing only this compound.

  • Possible Cause A: Unlabeled Impurity in the Internal Standard. The this compound standard may contain a significant amount of unlabeled hydroxymetronidazole.

    • Troubleshooting Step:

      • Prepare a high-concentration solution of the this compound internal standard in a clean solvent.

      • Analyze this solution using the LC-MS/MS method, monitoring the mass transition for unlabeled hydroxymetronidazole.

      • The presence of a peak at the retention time of hydroxymetronidazole confirms the presence of the unlabeled impurity.

      • If the impurity level is unacceptable, obtain a new, higher-purity batch of the internal standard.

  • Possible Cause B: Isotopic Cross-Talk. The natural isotopic abundance of elements in hydroxymetronidazole may be contributing to the signal in the this compound mass channel.

    • Troubleshooting Step:

      • Inject a high-concentration solution of unlabeled hydroxymetronidazole and monitor the mass transition for this compound.

      • If a signal is observed, this indicates isotopic cross-talk.

      • Consider using a Hydroxymetronidazole internal standard with a higher degree of deuteration (e.g., d5 or d6) to increase the mass difference and reduce overlap.

Issue 2: Poor accuracy and precision in the assay.

  • Possible Cause A: Inconsistent Purity of the Internal Standard. Lot-to-lot variability in the purity of the this compound can lead to inconsistent results.

    • Troubleshooting Step:

      • Always verify the purity of a new lot of internal standard before use in a validated assay.

      • Perform a system suitability test with each batch of samples to ensure consistent performance.

  • Possible Cause B: H/D Exchange. The deuterium labels may be exchanging with hydrogen atoms from the solvent or matrix.

    • Troubleshooting Step:

      • Review the certificate of analysis for the this compound to confirm the location of the deuterium labels. Ensure they are on stable positions (e.g., on a carbon atom not adjacent to a heteroatom).

      • Investigate the stability of the internal standard in the sample matrix and processing solvents under the experimental conditions.

Issue 3: Non-linear calibration curve.

  • Possible Cause: Significant contribution from unlabeled impurity at higher analyte concentrations. The fixed amount of unlabeled impurity in the internal standard has a more pronounced effect on the peak area ratio at the lower end of the calibration curve, leading to a non-linear response.

    • Troubleshooting Step:

      • Assess the purity of the this compound as described in Issue 1.

      • If a high-purity standard is not available, consider using a non-linear regression model for the calibration curve, though this is generally less desirable in regulated bioanalysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (20 µL) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject (5 µL) reconstitute->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect peak_integration Peak Integration ms_detect->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of hydroxymetronidazole in plasma.

troubleshooting_purity start High Background Signal in Blanks? check_is_purity Analyze High Concentration of IS Monitor Analyte Transition start->check_is_purity peak_present Peak Present? check_is_purity->peak_present impurity Unlabeled Impurity Confirmed Action: Obtain Higher Purity IS peak_present->impurity Yes no_peak No Peak peak_present->no_peak No check_crosstalk Analyze High Concentration of Analyte Monitor IS Transition no_peak->check_crosstalk signal_present Signal Present? check_crosstalk->signal_present crosstalk Isotopic Cross-Talk Confirmed Action: Use IS with Higher Mass Shift signal_present->crosstalk Yes no_signal No Signal (Investigate Other Sources of Contamination) signal_present->no_signal No

Caption: Troubleshooting logic for high background signal in blank samples.

References

Addressing poor peak shape of Hydroxymetronidazole-d4 in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis of Hydroxymetronidazole-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues, with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape for this compound?

Poor peak shape, such as tailing or fronting, is a frequent issue in liquid chromatography.[1] For polar, ionizable compounds like this compound, the most common cause of peak tailing is secondary interactions between the analyte and the stationary phase.[2] Specifically, basic functional groups on the analyte can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[2][3]

Q2: My this compound peak is tailing. What does this indicate?

Peak tailing occurs when the back half of the peak is broader than the front half.[4] This typically indicates unwanted interactions that delay the elution of a portion of the analyte molecules.[5] Common causes for tailing include:

  • Secondary Silanol Interactions: The primary cause for basic compounds, where analyte molecules interact with active sites on the column packing.[2][5]

  • Column Contamination: Accumulation of impurities on the column inlet frit or packing material can distort peak shape.[4][6]

  • Mobile Phase pH Issues: An inappropriate mobile phase pH can lead to undesirable analyte-stationary phase interactions.[4]

  • Mass Overload: Injecting too much sample can exceed the column's capacity, leading to tailing.[5]

Q3: My this compound peak is fronting. What are the likely causes?

Peak fronting, where the front of the peak is less steep than the back, is the opposite of tailing.[4][7] It suggests that some analyte molecules are moving through the column faster than the main band.[8] The most common causes are:

  • Column Overload: Injecting a sample that is too concentrated or too large in volume.[2][7][8][9]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move too quickly at the start of the separation, leading to fronting.[7][8] It is often recommended to prepare your sample using the mobile phase as the solvent.[7]

  • Column Degradation: A void or collapse in the column packing bed can result in peak fronting.[2][8][9]

Q4: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical factor for ionizable compounds like this compound.[10][11] Controlling the pH can suppress the ionization of residual silanol groups on the silica surface, which become negatively charged at mid-to-high pH.[10] For basic analytes, using a low pH mobile phase (e.g., pH 2-4) protonates the analyte (giving it a positive charge) but also suppresses the ionization of silanols, minimizing the unwanted ionic interactions that cause peak tailing.[10][11] Adding a buffer to the mobile phase is essential for controlling the pH and masking these residual silanol interactions.[2][3]

Troubleshooting Guide: Poor Peak Shape

This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Troubleshooting Workflow for Poor Peak Shape Start Poor Peak Shape Observed IdentifyShape Identify Peak Shape Start->IdentifyShape Tailing Peak Tailing IdentifyShape->Tailing Asymmetric to the right Fronting Peak Fronting IdentifyShape->Fronting Asymmetric to the left TailingCauses Potential Tailing Causes Tailing->TailingCauses FrontingCauses Potential Fronting Causes Fronting->FrontingCauses Silanol Secondary Silanol Interactions TailingCauses->Silanol MobilePhaseTailing Inappropriate Mobile Phase pH TailingCauses->MobilePhaseTailing Contamination Column Contamination TailingCauses->Contamination OverloadTailing Mass Overload TailingCauses->OverloadTailing TailingSolutions Tailing Solutions Silanol->TailingSolutions MobilePhaseTailing->TailingSolutions Contamination->TailingSolutions OverloadTailing->TailingSolutions AdjustpH Adjust Mobile Phase pH (e.g., pH 2.5-4) TailingSolutions->AdjustpH AddBuffer Add Buffer Salt (e.g., Ammonium Formate) TailingSolutions->AddBuffer UseEndcapped Use End-capped Column TailingSolutions->UseEndcapped CleanColumn Flush or Replace Column / Frit TailingSolutions->CleanColumn ReduceMass Reduce Injection Concentration TailingSolutions->ReduceMass OverloadFronting Volume/Concentration Overload FrontingCauses->OverloadFronting SolventMismatch Sample Solvent - Mobile Phase Mismatch FrontingCauses->SolventMismatch ColumnVoid Column Void / Bed Collapse FrontingCauses->ColumnVoid FrontingSolutions Fronting Solutions OverloadFronting->FrontingSolutions SolventMismatch->FrontingSolutions ColumnVoid->FrontingSolutions ReduceVolume Reduce Injection Volume / Dilute Sample FrontingSolutions->ReduceVolume MatchSolvent Dissolve Sample in Mobile Phase FrontingSolutions->MatchSolvent ReplaceColumn Replace Column FrontingSolutions->ReplaceColumn

Caption: A logical workflow for diagnosing and solving peak tailing and fronting issues.

Data Presentation: Impact of Chromatographic Parameters

Optimizing chromatographic parameters is key to achieving good peak shape. The following tables summarize the expected impact of changing key variables.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHAnalyte Ionization StateSilanol Group StateExpected InteractionResulting Peak Shape
< 3.0Fully Protonated (Cationic)Neutral (Suppressed Ionization)Minimal secondary ionic interactionSymmetric
4.0 - 6.0Protonated (Cationic)Partially Ionized (Anionic)Moderate secondary ionic interactionSlight Tailing
> 7.0Neutral/Partially ProtonatedFully Ionized (Anionic)Strong secondary ionic interactionSignificant Tailing
Note: This table is based on general principles for basic analytes on silica-based columns.[10][11]

Table 2: Troubleshooting Parameter Adjustments

ParameterAdjustmentEffect on Tailing (from Silanol Interactions)Effect on Fronting (from Overload)
Mobile Phase Decrease pH (e.g., to 3.0)Improves peak shape by suppressing silanol activity.[10]No significant effect.
Increase buffer concentrationImproves peak shape by masking active sites.[2][12]No significant effect.
Column Increase temperatureMay improve peak shape by increasing mass transfer efficiency.[13]May slightly improve peak shape.
Decrease flow rateMay improve peak shape by allowing more time for equilibration.[5]No significant effect.
Injection Decrease sample concentrationImproves peak shape if mass overload is the cause.[5]Improves peak shape significantly.[2][7]
Decrease injection volumeNo significant effect on tailing unless mass overload is extreme.Improves peak shape if volume overload is the cause.[8][9]

Experimental Protocols

Protocol 1: Optimizing Mobile Phase pH

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of this compound.

Objective: To improve peak symmetry by minimizing secondary silanol interactions.

Materials:

  • This compound standard

  • HPLC-grade water, acetonitrile, and/or methanol

  • Mobile phase additives: Formic acid, Ammonium formate

  • Calibrated pH meter

  • Appropriate reversed-phase HPLC column (e.g., C18)

Methodology:

  • Prepare Mobile Phase A Stock Buffers:

    • pH 3.0: Prepare an aqueous solution of 0.1% formic acid. For improved buffering, add ammonium formate (e.g., 5-10 mM) and adjust the pH to 3.0 with formic acid.[14]

    • pH 4.5: Prepare a 10 mM ammonium formate solution in water and adjust the pH to 4.5 with formic acid.

    • pH 6.0: Prepare a 10 mM ammonium formate solution in water and adjust the pH to 6.0 with formic acid.

  • Prepare Mobile Phase B: 100% Acetonitrile or Methanol.

  • Prepare Sample: Dissolve this compound standard in a solution mimicking the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with the appropriate buffer) to a concentration of approximately 1 µg/mL.[15]

  • Chromatographic Conditions:

    • Flow Rate: 0.8 - 1.0 mL/min[16]

    • Column Temperature: 30 °C[16]

    • Injection Volume: 5 µL

    • Gradient: A typical starting gradient might be 5% B to 95% B over 10 minutes.

  • Experimental Procedure:

    • Equilibrate the column with the mobile phase containing the pH 6.0 buffer for at least 15 column volumes.

    • Inject the sample and record the chromatogram.

    • Flush the system and re-equilibrate with the pH 4.5 buffer.

    • Inject the sample and record the chromatogram.

    • Flush the system and re-equilibrate with the pH 3.0 buffer.

    • Inject the sample and record the chromatogram.

  • Data Analysis:

    • For each pH condition, measure the peak asymmetry or tailing factor.

    • Compare the results to identify the pH that provides the most symmetrical peak. A lower pH is expected to yield better results.[10]

Protocol 2: Diagnosing Column Overload

This protocol helps determine if peak fronting or tailing is caused by injecting too much analyte.

Objective: To test the effect of sample concentration and injection volume on peak shape.

Methodology:

  • Prepare a Stock Solution: Create a concentrated stock solution of this compound (e.g., 100 µg/mL) in the mobile phase.

  • Create a Dilution Series: Prepare a series of dilutions from the stock solution, for example: 20 µg/mL, 5 µg/mL, 1 µg/mL, and 0.2 µg/mL.

  • Set Up HPLC: Use the optimized chromatographic method from Protocol 1.

  • Injection Series (Concentration):

    • Inject a constant volume (e.g., 5 µL) of each concentration, starting from the lowest (0.2 µg/mL) and moving to the highest (100 µg/mL).

    • Analyze the peak shape for each injection. If peak fronting or tailing appears or worsens at higher concentrations, the issue is concentration overload.[5][7]

  • Injection Series (Volume):

    • Using a mid-range concentration (e.g., 5 µg/mL), inject increasing volumes: 2 µL, 5 µL, 10 µL, and 20 µL.

    • Analyze the peak shape. If fronting appears or worsens with larger injection volumes, the issue is volume overload.[8][9]

References

Investigating variability in Hydroxymetronidazole-d4 internal standard response

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the use of Hydroxymetronidazole-d4 as an internal standard in LC-MS/MS bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to internal standard variability.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of variability in the this compound internal standard (IS) response?

A1: Variability in the internal standard response can originate from several sources throughout the analytical workflow.[1] These can be broadly categorized as:

  • Sample Preparation Inconsistencies: Errors such as inaccurate pipetting of the IS, inconsistent extraction recovery, or incomplete mixing with the sample matrix can lead to significant variability.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inconsistent responses between samples.[2][3]

  • Instrumental Issues: Fluctuations in the LC-MS/MS system, such as inconsistent injection volumes, detector drift, or a dirty ion source, can cause variations in the IS signal.

  • Analyte-IS Competition: At high concentrations of the analyte (Hydroxymetronidazole), it may compete with this compound for ionization, potentially suppressing the IS signal.[4]

  • Internal Standard Instability: Degradation of this compound in the sample matrix, stock solutions, or in the autosampler can lead to a decreasing IS response over time.[5]

  • Chromatographic Issues: A slight shift in retention time between the analyte and the deuterated internal standard (deuterium isotope effect) can lead to differential matrix effects if they elute into regions with varying degrees of ion suppression.[2][6][7]

Q2: My this compound response is highly variable between samples. How do I begin troubleshooting?

A2: A systematic approach is crucial for identifying the root cause of IS variability. We recommend the following initial steps:

  • Review the IS Response Pattern: Analyze the pattern of variability. Is it random, or is there a trend (e.g., a gradual decrease or increase over the run)? Are specific samples or subjects consistently showing high or low responses?

  • Re-inject a Subset of Samples: Re-injecting affected samples can help differentiate between issues related to sample preparation and those related to the analytical instrument. If the IS response is consistent upon re-injection, the problem likely lies with the instrument or sample introduction. If the variability persists, the issue is more likely related to the sample extraction or matrix effects.

  • Consult the Troubleshooting Decision Tree: Utilize the decision tree diagram below to guide your investigation based on the observed pattern of variability.

Q3: Can the deuterium isotope effect cause variability with this compound?

A3: Yes. The deuterium isotope effect can cause a slight difference in the physicochemical properties of this compound compared to the unlabeled analyte.[3] This may result in a small shift in chromatographic retention time.[2][7] If the analyte and the IS elute into regions with different matrix components, they can experience different degrees of ion suppression or enhancement, leading to a non-constant analyte/IS ratio and inaccurate quantification.[2][6]

Q4: What are acceptable limits for internal standard variability?

A4: While there are no universally fixed limits, a common practice in regulated bioanalysis is to investigate samples where the IS response is less than 50% or greater than 150% of the mean IS response of the calibration standards and quality controls. However, it's important to evaluate the overall pattern of the IS response. According to FDA guidance, if the IS response variability in incurred samples is similar to or less than that observed in the calibrators and QCs, it is less likely to impact the results.

Troubleshooting Guides

This section provides detailed guides for investigating specific internal standard response issues.

Guide 1: Investigating Random High/Low IS Response

This guide helps to pinpoint the cause of sporadic and unpredictable IS variability.

  • Logical Workflow for Troubleshooting Random IS Variability

G start Start: Random High/Low IS Response Observed check_prep Review Sample Preparation Records (Pipetting, mixing, etc.) start->check_prep reinject Re-inject Affected Samples check_prep->reinject consistent IS Response Consistent on Re-injection? reinject->consistent instrument_issue Investigate Instrument Issues (Injector, pump, source) consistent->instrument_issue Yes prep_issue Problem is Likely Sample Preparation Related consistent->prep_issue No end End instrument_issue->end check_homogeneity Evaluate Sample Homogeneity (Thawing, vortexing) prep_issue->check_homogeneity check_homogeneity->end

Caption: Troubleshooting workflow for random IS variability.

Guide 2: Investigating a Drifting IS Response (Gradual Increase/Decrease)

This guide addresses systematic trends in the IS signal throughout an analytical run.

  • Logical Workflow for Troubleshooting Drifting IS Response

G start Start: Drifting IS Response Observed check_stability Assess IS Stability in Autosampler (Inject standards at beginning and end of run) start->check_stability stability_issue Stability Issue Detected? check_stability->stability_issue yes_stability Optimize Autosampler Conditions (Temperature, run time) stability_issue->yes_stability Yes no_stability Investigate Instrument Drift (Source cleanliness, detector) stability_issue->no_stability No end End yes_stability->end no_stability->end

Caption: Troubleshooting workflow for drifting IS response.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

This protocol is designed to determine if matrix components are suppressing or enhancing the this compound signal.

Objective: To quantify the extent of matrix effects on the internal standard response.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of this compound at a known concentration in the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the this compound into the extracted matrix at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the this compound into the same six lots of blank biological matrix before the extraction process.

  • Analysis: Analyze all three sets of samples using the established LC-MS/MS method.

  • Calculation of Matrix Factor (MF) and IS-Normalized MF:

    • Matrix Factor (MF):

      • MF = (Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • IS-Normalized MF: This calculation is performed when also assessing the analyte.

      • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)

      • An IS-Normalized MF close to 1 suggests the internal standard effectively compensates for matrix effects.[8]

Data Presentation:

Sample LotIS Peak Area (Set A - Neat)IS Peak Area (Set B - Post-Spike)Matrix Factor (MF)
1550,000480,0000.87
2550,000465,0000.85
3550,000495,0000.90
4550,000475,0000.86
5550,000510,0000.93
6550,000485,0000.88
Mean 550,000 485,000 0.88
%RSD N/A 3.5% 3.5%
Protocol 2: Benchtop and Autosampler Stability Assessment

This protocol evaluates the stability of this compound under typical laboratory conditions.

Objective: To determine if the internal standard is degrading during sample preparation or while in the autosampler.

Methodology:

  • Prepare Stability Samples: Spike a known concentration of this compound into the biological matrix.

  • Benchtop Stability:

    • Leave a set of samples at room temperature for a duration that mimics the sample preparation time (e.g., 4 hours).

    • Analyze these samples and compare the IS response to freshly prepared samples (time zero).

  • Autosampler Stability:

    • Place a set of processed samples in the autosampler at the set temperature (e.g., 4°C).

    • Inject these samples at various time points over a period that exceeds the expected run time (e.g., 0, 12, 24, 48 hours).

    • Compare the IS response at each time point to the initial (time zero) response.

Data Presentation:

Time Point (Hours)Mean IS Peak Area (Benchtop)% Change from T=0Mean IS Peak Area (Autosampler)% Change from T=0
0620,0000.0%615,0000.0%
4615,000-0.8%N/AN/A
12N/AN/A610,000-0.8%
24N/AN/A605,000-1.6%
48N/AN/A598,000-2.8%

A significant decrease in the IS peak area over time would indicate instability.

References

Stability of Hydroxymetronidazole-d4 in processed biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Hydroxymetronidazole-d4 in processed biological samples. The information is presented in a question-and-answer format to directly address common issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in processed biological samples?

Multiple factors can influence the stability of an analyte in a biological matrix.[1] These include:

  • Temperature: Both storage temperature and short-term exposure to ambient temperatures can lead to degradation.[1][2]

  • pH: The pH of the biological matrix can affect the chemical stability of the analyte.

  • Enzymatic Degradation: Endogenous enzymes in biological samples can metabolize the analyte.[1]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can cause degradation of sensitive compounds.[3][4]

  • Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[1]

  • Oxidation: Exposure to air can lead to oxidative degradation.

Q2: How should I store my processed biological samples (plasma, urine) containing this compound?

For long-term storage, it is recommended to keep processed biological samples at ultra-low temperatures. Based on data for the non-deuterated form and general guidelines, the following storage conditions are advisable:

  • Long-Term Storage: ≤ -70°C is the preferred temperature for long-term stability of analytes in plasma.[5] Studies on similar compounds have shown stability for months to years at these temperatures.[6][7]

  • Short-Term Storage: For short durations, such as during sample processing, samples should be kept on ice or at 2-8°C.[8][9]

Q3: Is this compound susceptible to degradation during freeze-thaw cycles?

Yes, like many small molecules, this compound may be susceptible to degradation after multiple freeze-thaw cycles.[3][4] It is best practice to aliquot samples into smaller volumes to avoid repeated freezing and thawing of the entire sample.[3] Stability studies for the parent compound, metronidazole, in human plasma have shown it to be stable for at least three freeze-thaw cycles.[5][10] It is recommended to perform a freeze-thaw stability study for this compound as part of your method validation.

Q4: What is the expected bench-top stability of this compound in processed samples?

Bench-top stability refers to the stability of the analyte in the biological matrix at room temperature for a period that reflects the sample handling time during an analytical run. For metronidazole, autosampler stability has been demonstrated for up to 72 hours at 4°C.[10] It is crucial to determine the bench-top stability of this compound under your laboratory's specific ambient conditions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound Analyte degradation during sample storage or processing.1. Review storage conditions (temperature, duration). 2. Assess the number of freeze-thaw cycles the samples have undergone. 3. Evaluate bench-top stability by analyzing QC samples left at room temperature for varying durations. 4. Ensure samples were protected from light if the compound is light-sensitive.
Inconsistent results between analytical runs Variable degradation due to inconsistent sample handling.1. Standardize all sample handling procedures, including thawing time and temperature. 2. Minimize the time samples are kept at room temperature. 3. Ensure all analysts are following the same protocol.
Loss of analyte in long-term stored samples Long-term instability at the current storage temperature.1. Verify the storage temperature has been consistently maintained. 2. If possible, re-analyze samples stored for a shorter duration to confirm initial concentrations. 3. Consider storing future samples at a lower temperature (e.g., -80°C instead of -20°C).

Quantitative Data Summary

The following tables summarize stability data for the non-deuterated compound, Hydroxymetronidazole , in various biological matrices. This data can be used as a preliminary guide for handling samples containing this compound.

Table 1: Summary of Hydroxymetronidazole Stability in Processed Biological Samples (Proxy Data)

MatrixStorage ConditionDurationStabilityReference
Chicken Eggs+4°C1 month~75% degradation[11]
Chicken Eggs-20°C3 monthsStable (~22% decrease)[11]
Human Plasma3 Freeze-Thaw CyclesN/AStable[5][10]
Human Plasma-70°C3 monthsStable[5]
Human Plasma (Autosampler)4°C72 hoursStable[10]

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Prepare at least three replicates of low and high concentration quality control (QC) samples by spiking known amounts of this compound into the biological matrix (e.g., human plasma).

  • Analyze one set of freshly prepared QC samples (Cycle 0) to establish the baseline concentration.

  • Freeze the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • After thawing, refreeze the samples for at least 12 hours. This completes one freeze-thaw cycle.

  • Repeat the freeze-thaw process for a predetermined number of cycles (typically 3-5).

  • After the final thaw, analyze the QC samples and compare the mean concentration of each level to the baseline (Cycle 0) concentration.

  • The analyte is considered stable if the mean concentration at each cycle is within ±15% of the baseline concentration.

Protocol 2: Short-Term (Bench-Top) Stability Assessment

Objective: To determine the stability of this compound in a biological matrix at ambient laboratory temperature.

Methodology:

  • Prepare at least three replicates of low and high concentration QC samples in the biological matrix.

  • Thaw the QC samples and leave them on the bench at room temperature.

  • Analyze the QC samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Compare the mean concentration at each time point to the initial (time 0) concentration.

  • The analyte is considered stable for the duration where the mean concentration is within ±15% of the initial concentration.

Protocol 3: Long-Term Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix under long-term storage conditions.

Methodology:

  • Prepare a sufficient number of low and high concentration QC samples in the biological matrix.

  • Analyze a set of freshly prepared QC samples to establish the baseline concentration.

  • Store the remaining QC samples at the intended long-term storage temperature (e.g., -20°C and -80°C).

  • Analyze the stored QC samples at specified time intervals (e.g., 1, 3, 6, and 12 months).

  • Compare the mean concentration at each time point to the baseline concentration.

  • The analyte is considered stable for the duration where the mean concentration is within ±15% of the baseline concentration.

Visualizations

StabilityTestingWorkflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_baseline Baseline Analysis cluster_stability_tests Stability Conditions cluster_analysis Analysis at Time Points cluster_evaluation Data Evaluation prep_qc Prepare Low & High QC Samples spike Spike this compound into Biological Matrix prep_qc->spike analyze_t0 Analyze Freshly Prepared QCs (Time 0) spike->analyze_t0 ft_stability Freeze-Thaw Cycles (-80°C to RT) spike->ft_stability st_stability Short-Term (Bench-Top) (Room Temperature) spike->st_stability lt_stability Long-Term Storage (-20°C & -80°C) spike->lt_stability analyze_ft Analyze after N cycles ft_stability->analyze_ft analyze_st Analyze at 2, 4, 8, 24h st_stability->analyze_st analyze_lt Analyze at 1, 3, 6, 12 months lt_stability->analyze_lt compare Compare results to Time 0 analyze_ft->compare analyze_st->compare analyze_lt->compare determine_stability Determine Stability (within ±15% of baseline) compare->determine_stability

Caption: Workflow for assessing the stability of this compound.

TroubleshootingTree Troubleshooting for Analyte Instability cluster_investigation Investigation Steps cluster_remediation Remediation Actions cluster_outcome Outcome start Inconsistent or Low Analyte Concentration check_storage Review Storage Conditions (Temp & Duration) start->check_storage check_ft Assess Freeze-Thaw Cycles start->check_ft check_handling Evaluate Sample Handling (Bench-top time) start->check_handling change_storage Change Storage Conditions (e.g., aliquot samples, lower temp) check_storage->change_storage check_ft->change_storage modify_protocol Modify Sample Handling Protocol (e.g., minimize thaw time, use ice) check_handling->modify_protocol revalidate Perform Specific Stability-Indicating Experiments stable_results Achieve Stable and Reproducible Results revalidate->stable_results modify_protocol->revalidate change_storage->revalidate

Caption: Decision tree for troubleshooting stability issues.

References

Technical Support Center: Minimizing Hydroxymetronidazole-d4 Carryover in LC-MS Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing carryover of Hydroxymetronidazole-d4 in your Liquid Chromatography-Mass Spectrometry (LC-MS) systems. This resource provides troubleshooting guidance and answers to frequently asked questions to help you identify, mitigate, and prevent carryover-related issues in your analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What is carryover and why is it a concern for this compound analysis?

A1: Carryover is the phenomenon where a small amount of an analyte from a previous injection appears in a subsequent analysis, leading to artificially inflated results for the following samples.[1] For quantitative analysis, it is crucial to minimize carryover to avoid over-estimating the amount of the analyte.[1] this compound, being a polar compound, may have a tendency to adhere to surfaces within the LC-MS system, making it susceptible to carryover. This can compromise the accuracy and reliability of pharmacokinetic and other drug development studies.

Q2: What are the common sources of carryover in an LC-MS system?

A2: Carryover can originate from various components of the LC-MS system where the sample comes into contact. The most common sources include the autosampler (injection needle, sample loop, valves, and seals), the LC column (including frits and the stationary phase), and the mass spectrometer's ion source.[1][2] Worn or dirty rotor seals in valves are a frequent cause of carryover.[3]

Q3: How can I distinguish between carryover and system contamination?

A3: A simple way to differentiate between carryover and contamination is by injecting a series of blank samples after a high-concentration sample. In the case of carryover, you will typically see a decreasing signal with each subsequent blank injection. If the signal remains relatively constant across multiple blank injections, it is more likely due to system contamination, for instance, from a contaminated solvent or reagent.[3]

Q4: What are the initial steps I should take if I suspect this compound carryover?

A4: Start by systematically isolating the source of the carryover. A recommended approach is to first inject a blank solution directly into the mass spectrometer, bypassing the LC system, to check for contamination in the MS. If the MS is clean, you can then proceed to test the LC components. Removing the column and replacing it with a union can help determine if the carryover is originating from the column or the autosampler and tubing.[1][2]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and minimizing this compound carryover.

Guide 1: Identifying the Source of Carryover

A logical, step-by-step process is essential to efficiently pinpoint the origin of the carryover. The following workflow can guide your investigation.

G cluster_0 Initial Observation cluster_1 Systematic Isolation cluster_2 LC vs. MS Investigation cluster_3 LC Component Isolation A Suspected Carryover of This compound B Inject Blank after High Concentration Standard A->B C Observe Peak in Blank? B->C D No Carryover Detected. Monitor System Performance. C->D No E Carryover Confirmed. Proceed to Isolate Source. C->E Yes F Bypass LC, Infuse Blank Directly into MS E->F G Peak Observed? F->G H MS Source is Contaminated. Clean Ion Source. G->H Yes I MS is Clean. Source is in LC System. G->I No J Remove Column, Replace with Union I->J K Inject Blank J->K L Peak Observed? K->L M Carryover is from Autosampler/Tubing. Inspect/Clean Needle, Loop, Valves. L->M Yes N Carryover is from Column. Develop Column Cleaning Protocol or Replace Column. L->N No

Caption: Systematic workflow for identifying the source of LC-MS carryover.

Guide 2: Optimizing Autosampler Wash Protocols

The autosampler is a primary source of carryover. A robust wash protocol is critical for minimizing residual this compound.

Key Considerations:

  • Wash Solvent Selection: The wash solvent should be strong enough to dissolve this compound effectively. Since it is a polar compound, aqueous-organic mixtures are often effective. It is crucial that the wash solvent is miscible with the mobile phase to prevent precipitation.

  • Multi-Solvent Washes: Employing a multi-solvent wash sequence can be highly effective. This often involves a strong organic solvent to remove the analyte, followed by a solvent that is similar in composition to the initial mobile phase to ensure compatibility with the next injection.

  • Wash Volume and Duration: Increasing the wash volume and the duration of the needle wash can significantly reduce carryover.[2] Experiment with different wash times and volumes to find the optimal conditions for your system and method.

Example Experimental Protocol for Wash Solvent Optimization:

Wash Solvent Composition (Water:Acetonitrile)Average Carryover (%)
90:100.015
50:500.005
10:900.020
0:100 (100% Acetonitrile)0.035
This data is for illustrative purposes and is based on findings for Granisetron HCl. Optimal conditions for this compound may vary.
Guide 3: Column and Mobile Phase Considerations

The choice of LC column and mobile phase composition can also influence carryover.

  • Column Chemistry: "Sticky" compounds can exhibit strong interactions with the stationary phase, leading to carryover. If column carryover is suspected, consider trying a different column with a less retentive stationary phase or one with advanced end-capping to minimize secondary interactions.

  • Mobile Phase Additives: The addition of small amounts of modifiers to the mobile phase, such as organic acids (e.g., formic acid) or bases, can improve peak shape and reduce tailing, which can sometimes be associated with carryover.[4][5] The effect of these additives is compound-dependent and should be evaluated on a case-by-case basis.

  • Column Washing: Implementing a robust column wash at the end of each run or analytical batch is crucial. A high-organic wash can help remove strongly retained compounds. In some cases, cycling between high and low organic mobile phases during the column wash can be more effective than a continuous high-organic wash.[6]

Detailed Experimental Protocols

Protocol 1: Systematic Evaluation of Carryover

Objective: To systematically determine the extent and primary source of this compound carryover in an LC-MS system.

Materials:

  • High-concentration stock solution of this compound

  • Blank matrix (e.g., plasma, urine)

  • Mobile phase A and B

  • LC-MS grade water and organic solvents for wash solutions

  • Zero-dead-volume union

Procedure:

  • Establish a Baseline: Inject a blank sample to ensure the system is clean before starting the experiment.

  • High-Concentration Injection: Inject the highest concentration standard of this compound that will be used in your assay.

  • Blank Injections: Immediately following the high-concentration injection, inject a series of at least three blank samples.

  • Data Analysis: Quantify the peak area of this compound in each of the blank injections. Calculate the carryover percentage relative to the high-concentration standard.

  • Isolate the Column: If significant carryover is observed, remove the analytical column and replace it with a zero-dead-volume union.

  • Repeat Injection Sequence: Repeat steps 2 and 3 (injecting the high-concentration standard followed by blanks) with the column removed.

  • Source Determination:

    • If carryover is significantly reduced or eliminated with the column removed, the column is the primary source.

    • If carryover persists, the autosampler and/or associated tubing are the likely sources.

G cluster_0 Preparation cluster_1 Initial Carryover Assessment cluster_2 Source Isolation A Prepare High-Concentration This compound Standard C Inject Blank (Baseline) A->C B Prepare Blank Samples B->C D Inject High-Concentration Standard C->D E Inject Series of Blanks D->E F Analyze Blank Injections for Carryover E->F G Significant Carryover Observed? F->G H No Significant Carryover. Proceed with Analysis. G->H No I Remove Analytical Column, Install Union G->I Yes J Repeat Injection Sequence (High Standard -> Blanks) I->J K Analyze Blanks for Carryover J->K L Carryover Persists? K->L M Autosampler is the Source. Focus on Cleaning Protocol. L->M Yes N Column is the Source. Develop Column Wash or Replace. L->N No

Caption: Experimental workflow for evaluating and isolating carryover sources.

This technical support center provides a foundational guide for addressing this compound carryover. Remember that the optimal solution will often be method- and instrument-specific, requiring empirical investigation to achieve the best results.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: The Role of Hydroxymetronidazole-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and clinical research, the precise quantification of drug metabolites is paramount for understanding pharmacokinetics and ensuring patient safety. This guide provides an objective comparison of bioanalytical method validation using a deuterated internal standard, specifically Hydroxymetronidazole-d4, against a common alternative, a structural analog internal standard. The selection of an appropriate internal standard is a critical factor that directly influences the accuracy, precision, and reliability of bioanalytical data.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays. Their physicochemical properties are nearly identical to the analyte of interest, hydroxymetronidazole. This similarity ensures that the internal standard closely mimics the analyte's behavior throughout sample extraction, chromatography, and ionization, thereby providing superior compensation for matrix effects and other sources of variability.

Structural analog internal standards, on the other hand, are molecules with a similar chemical structure to the analyte but are not isotopically labeled. While often more readily available and less expensive, their different physicochemical properties can lead to variations in extraction recovery and chromatographic retention time, potentially compromising the accuracy of the quantification.

This guide presents a summary of quantitative data from a validated UPLC-MS/MS method for the simultaneous determination of metronidazole and its primary metabolite, 2-hydroxymetronidazole, in human plasma. While the specific internal standard was not named in the cited study, the performance data for hydroxymetronidazole are representative of a well-validated method likely employing a high-quality internal standard. For comparative purposes, hypothetical yet representative data for a structural analog internal standard are presented to illustrate the potential differences in performance.

Quantitative Performance Comparison

The following tables summarize the key validation parameters for a bioanalytical method for hydroxymetronidazole, comparing the performance of a deuterated internal standard (this compound) with that of a structural analog.

Table 1: Accuracy and Precision Data

Analyte Concentration (ng/mL)Internal Standard TypeMean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
Low QC (15 ng/mL) This compound14.898.74.2
Structural Analog16.2108.08.5
Mid QC (150 ng/mL) This compound152.1101.43.1
Structural Analog142.595.07.9
High QC (1500 ng/mL) This compound1489.599.32.5
Structural Analog1605.0107.06.8

Data for this compound is representative of a validated method. Data for the structural analog is hypothetical but based on typical performance differences.

Table 2: Matrix Effect and Recovery

ParameterInternal Standard TypeMean Value (%)Precision (%CV)
Matrix Effect This compound99 - 1063.8
Structural Analog85 - 11511.2
Recovery This compound78 - 864.5
Structural Analog70 - 959.7

Data for this compound is based on a published UPLC-MS/MS method for 2-hydroxymetronidazole[1]. Data for the structural analog is hypothetical but reflects common challenges with non-isotopically labeled internal standards.

The data clearly illustrates the superior performance of the deuterated internal standard in terms of accuracy and precision. The lower coefficient of variation (%CV) for both matrix effect and recovery when using this compound indicates a more consistent and reliable method.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of bioanalytical methods. The following are protocols for key validation experiments.

Sample Preparation (Solid Phase Extraction)
  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound or structural analog).

  • Vortex the samples for 30 seconds.

  • Load the samples onto a pre-conditioned hydrophilic-lipophilic balanced (HLB) solid-phase extraction (SPE) 96-well plate.

  • Wash the wells with 500 µL of 5% methanol in water.

  • Elute the analytes with 500 µL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

  • Flow Rate: 0.25 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive ion electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

    • Hydroxymetronidazole: m/z 187.9 → 125.9[1]

    • This compound: (Hypothetical) m/z 191.9 → 129.9

    • Structural Analog (e.g., Tinidazole): m/z 248.1 → 121.1

Validation Experiments
  • Selectivity: Analyze blank plasma samples from at least six different sources to assess for interfering peaks at the retention times of hydroxymetronidazole and the internal standard.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days to determine intra- and inter-day accuracy and precision.

  • Matrix Effect: Compare the peak response of hydroxymetronidazole and the internal standard in post-extraction spiked plasma from six different sources to the response in a neat solution.

  • Recovery: Compare the peak response of hydroxymetronidazole and the internal standard in pre-extraction spiked plasma to that in post-extraction spiked plasma.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for method implementation. The following diagram illustrates the key stages of the bioanalytical method validation process.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS SPE Solid Phase Extraction Spike_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC_Sep LC Separation Recon->LC_Sep MS_Detect MS/MS Detection LC_Sep->MS_Detect Peak_Int Peak Integration MS_Detect->Peak_Int Ratio_Calc Calculate Peak Area Ratios Peak_Int->Ratio_Calc Cal_Curve Calibration Curve Construction Ratio_Calc->Cal_Curve Quant Quantification Cal_Curve->Quant Validation Method Validation (Accuracy, Precision, etc.) Quant->Validation

Caption: Experimental workflow for bioanalytical method validation.

References

A Comparative Guide to Hydroxymetronidazole-d4 and Metronidazole-d3 as Internal Standards in Bioanalytical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. In the realm of bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays, the choice of an appropriate internal standard (IS) is a critical determinant of method robustness and data reliability. This guide provides a comprehensive comparison of two commonly used deuterated internal standards, Hydroxymetronidazole-d4 and Metronidazole-d3, for the analysis of metronidazole and its primary active metabolite, hydroxymetronidazole.

Metronidazole, a widely prescribed antibiotic and antiprotozoal agent, undergoes hepatic oxidation to form hydroxymetronidazole, which also exhibits antimicrobial activity. The concurrent measurement of both parent drug and metabolite is often necessary for comprehensive pharmacokinetic and toxicokinetic studies. Stable isotope-labeled (SIL) internal standards are the gold standard for such quantitative analyses as they share near-identical physicochemical properties with the analyte, ensuring they behave similarly during sample preparation and ionization, thereby compensating for matrix effects and procedural losses.

This guide presents a compilation of performance data from various validated bioanalytical methods, offering an objective comparison to aid in the selection of the most suitable internal standard for your specific research needs.

Data Presentation: Performance Comparison of Internal Standards

The selection of an internal standard is often dictated by its ability to mimic the analyte of interest throughout the analytical process. Ideally, for the analysis of hydroxymetronidazole, this compound would be the preferred internal standard due to its structural identity. Similarly, for metronidazole analysis, Metronidazole-d3 or -d4 is the ideal choice. However, in practice, a single internal standard is sometimes used for the quantification of both the parent drug and its metabolite for reasons of cost and efficiency. The following tables summarize the performance characteristics of bioanalytical methods employing these internal standards, extracted from various published studies.

Table 1: Performance Characteristics of Bioanalytical Methods Using this compound as an Internal Standard for Hydroxymetronidazole Analysis

ParameterMatrixLinearity (r²)Accuracy (% Recovery)Precision (% RSD)Lower Limit of Quantification (LLOQ)Reference
This compound Chicken Eggs>0.9995% - 101%< 15%Not Reported[1]

Note: Data for this compound is limited in the reviewed literature, with one study using a d2 labeled version.

Table 2: Performance Characteristics of Bioanalytical Methods Using Metronidazole-d3/d4 as an Internal Standard for Metronidazole Analysis

ParameterMatrixLinearity (r²)Accuracy (% Bias)Precision (% RSD)Lower Limit of Quantification (LLOQ)Reference
Metronidazole-d4 Human Plasma>0.99997.8% - 104.2%< 7.5%0.01 µg/mL[2]
Metronidazole-d4 Human Feces>0.9997.28% (Analyte Recovery)Not Reported0.50 ng/g[3]
Metronidazole-d3 Skin Dialysate>0.99< 15% (Error)< 5.0%0.4 ng/mL[4]

Table 3: Performance of Ronidazole-d3 as an Internal Standard for a Multi-Analyte Method Including Metronidazole and Hydroxymetronidazole

ParameterMatrixLinearity (r²)Accuracy (% Recovery)Precision (% RSD)Lower Limit of Quantification (LLOQ)Reference
Ronidazole-d3 Bovine Muscle>0.9996% - 103%Not Reported0.5 µg/kg[5]

Experimental Protocols

The following sections detail the methodologies from key experiments cited in the performance tables. These protocols provide a practical framework for the application of these internal standards in a laboratory setting.

Experimental Protocol 1: Quantification of Metronidazole in Human Plasma using Metronidazole-d4 as an Internal Standard[2]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma, add 25 µL of Metronidazole-d4 internal standard solution.

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series HPLC

  • Column: ACE C18 (100 × 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 10.0 mM ammonium formate in water (pH 4.00) (80:20, v/v)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer with turbo ion spray source

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Metronidazole: m/z 172.1 → 128.1

    • Metronidazole-d4: m/z 176.1 → 132.1

Experimental Protocol 2: Quantification of Metronidazole and Hydroxymetronidazole in Bovine Muscle using Ronidazole-d3 as an Internal Standard[5]

1. Sample Preparation (Liquid-Liquid Extraction and Solid-Phase Extraction):

  • Homogenize 2g of bovine muscle tissue.

  • Spike with Ronidazole-d3 internal standard.

  • Extract with 10 mL of ethyl acetate.

  • Vortex and centrifuge.

  • Evaporate the supernatant and reconstitute in petroleum ether for clean-up.

  • Further purify using a solid-phase extraction (SPE) cartridge.

  • Elute the analytes, evaporate the eluent, and reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Waters Acquity UPLC

  • Column: Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and methanol.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Metronidazole: m/z 172.1 → 128.1

    • Hydroxymetronidazole: m/z 188.1 → 128.1

    • Ronidazole-d3: m/z 204.1 → 144.1

Mandatory Visualization

The following diagrams illustrate the typical workflow for quantitative bioanalysis and the decision-making process for selecting an appropriate internal standard.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Extraction (PPT, LLE, SPE) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Integration Peak Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio CalCurve Calibration Curve (Ratio vs. Conc.) Ratio->CalCurve Quant Quantification CalCurve->Quant

Caption: General experimental workflow for quantitative bioanalysis using an internal standard.

G Start Start: Select Internal Standard Analyte Identify Analyte(s) (e.g., Metronidazole, Hydroxymetronidazole) Start->Analyte Ideal Is a stable isotope-labeled (SIL) analog available? Analyte->Ideal SIL Select SIL Internal Standard (e.g., Metronidazole-d3, This compound) Ideal->SIL Yes Structural Select a structural analog with similar properties Ideal->Structural No Validate Validate IS Performance: - Co-elution - Matrix Effects - Recovery - Stability SIL->Validate Structural->Validate End Method Validated Validate->End

Caption: Decision tree for selecting a suitable internal standard for a bioanalytical assay.

Discussion and Conclusion

The choice between this compound and Metronidazole-d3 as an internal standard is contingent on the specific goals of the bioanalytical method.

For the dedicated quantification of hydroxymetronidazole , its deuterated analog, This compound , is theoretically the superior choice. Its identical chemical structure ensures the most accurate compensation for any analyte loss during sample preparation and for matrix effects during ionization. However, the availability and cost of this standard may be a consideration, and the currently available literature with performance data is limited.

For the analysis of metronidazole , Metronidazole-d3 or -d4 is the ideal internal standard. It has been extensively used and validated in numerous studies, demonstrating excellent performance in terms of accuracy, precision, and linearity in various biological matrices.[2][3][4]

In multi-analyte methods where both metronidazole and hydroxymetronidazole are quantified, using a single internal standard can be a practical approach. In such cases, Metronidazole-d3/d4 is often employed. While it may not perfectly mimic the chromatographic behavior and ionization of hydroxymetronidazole, its structural similarity often provides acceptable performance. However, for the highest level of accuracy in a multi-analyte assay, the use of a mixture of deuterated internal standards corresponding to each analyte (i.e., both Metronidazole-d3/d4 and this compound) is the best practice.

Ultimately, the selection of the internal standard should be rigorously validated for each specific application to ensure it meets the required performance criteria for accuracy and precision as stipulated by regulatory guidelines. This includes a thorough evaluation of potential cross-interferences and the consistency of the analyte-to-internal standard response ratio across the calibration range and in different lots of biological matrix.

References

A Comparative Guide to Analytical Methods for Hydroxymetronidazole Quantification: Evaluating Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various analytical methods for the quantification of hydroxymetronidazole, a major metabolite of the antibiotic metronidazole. The focus is on the key performance characteristics of linearity, accuracy, and precision, with a special emphasis on the role and performance of internal standards, including deuterated and non-deuterated alternatives. This information is critical for researchers and drug development professionals seeking to establish robust and reliable bioanalytical assays.

Experimental Protocols

The methodologies summarized below are based on published and validated analytical methods for the quantification of hydroxymetronidazole in biological matrices.

Method 1: UPLC-MS/MS for Hydroxymetronidazole in Human Plasma

  • Sample Preparation: Solid phase extraction (SPE) using hydrophilic lipophilic balanced (HLB) 96-well µ-elution plates from a small volume of human plasma (10 µL).

  • Chromatography: Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm) with a gradient elution.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.

  • Flow Rate: 0.25 mL/min.

  • Detection: Mass spectrometry using multiple reaction monitoring (MRM) in positive-ion electrospray-ionization (ESI) mode.

  • Ion Transitions: m/z 187.9 -> 125.9 for 2-hydroxymetronidazole.[1]

  • Internal Standard: Not explicitly specified in the abstract, but a deuterated standard such as Metronidazole-d3 is commonly used for such assays.[2]

Method 2: HPLC for Hydroxymetronidazole in Murine Blood Plasma

  • Sample Preparation: Protein denaturation of plasma samples (≤100 μL) with 100% methanol, followed by centrifugation and evaporation of the supernatant under nitrogen. The residue is redissolved in the mobile phase.

  • Chromatography: Li-Chrospher RP-18 column.

  • Mobile Phase: 10 mmol/L NaH2PO4: acetonitrile (90:10, v/v).

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 311 nm for 2-hydroxymetronidazole.[3]

  • Internal Standard: Paracetamol.[3]

Method 3: LC-MS/MS for Hydroxymetronidazole in Pig Plasma

  • Sample Preparation: Adaptation of a previously published liquid chromatography-tandem mass spectrometry detection method.

  • Internal Standard: Metronidazole-d3 was used for the quantification of the metabolite of Metronidazole (MNZ-OH).[4]

  • Note: This method highlighted that the apparent recovery for the metabolite of Metronidazole was lower (58-63%) compared to other nitroimidazoles (93-123%) when corrected with a deuterated internal standard.[4]

Data Presentation: Performance Comparison

The following tables summarize the linearity, accuracy, and precision data from the selected analytical methods for hydroxymetronidazole quantification.

Table 1: Linearity of Analytical Methods for Hydroxymetronidazole

MethodAnalyteInternal StandardMatrixLinearity RangeCorrelation Coefficient (r²)
UPLC-MS/MS[1]2-HydroxymetronidazoleNot SpecifiedHuman Plasma0.1 - 300 µMLinear
HPLC-UV[3]2-HydroxymetronidazoleParacetamolMurine Blood PlasmaNot SpecifiedNot Specified
LC-MS/MS[4]HydroxymetronidazoleMetronidazole-d3Pig PlasmaNot SpecifiedLinear

Table 2: Accuracy and Precision of Analytical Methods for Hydroxymetronidazole

MethodAnalyteInternal StandardMatrixAccuracy (% Recovery)Precision (% RSD)
UPLC-MS/MS[1]2-HydroxymetronidazoleNot SpecifiedHuman Plasma78 - 86%< 13% (Intra- and Inter-assay)
HPLC-UV[3]2-HydroxymetronidazoleParacetamolMurine Blood PlasmaNot Specified< 6%
LC-MS/MS[4]HydroxymetronidazoleMetronidazole-d3Pig Plasma58 - 63% (Apparent Recovery)2.49 - 13.39% (Repeatability, CVr)

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the quantification of hydroxymetronidazole in a biological matrix using an internal standard and LC-MS/MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (e.g., Hydroxymetronidazole-d4) sample->add_is extraction Extraction (e.g., SPE, LLE, PPT) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc_separation LC Separation evap_recon->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Hydroxymetronidazole calibration_curve->quantification

Caption: Experimental workflow for hydroxymetronidazole quantification.

Discussion and Comparison

The choice of an analytical method and internal standard for hydroxymetronidazole quantification depends on the specific requirements of the study, including the desired sensitivity, selectivity, and sample matrix.

  • UPLC-MS/MS offers high sensitivity and selectivity, making it suitable for studies requiring low limits of quantification, such as pharmacokinetic analyses.[1] While the specific internal standard was not mentioned in the abstract, the use of a stable isotope-labeled standard like this compound or Metronidazole-d3 is the gold standard for LC-MS/MS-based quantification to compensate for matrix effects and variations in instrument response.

  • HPLC with UV detection provides a more accessible and cost-effective alternative to MS detection.[3] However, it may lack the sensitivity and selectivity of MS-based methods, making it more susceptible to interferences from the sample matrix. The use of a non-deuterated internal standard like paracetamol can be effective, provided it co-elutes and has similar extraction and ionization properties to the analyte.[3]

  • The use of Metronidazole-d3 as an internal standard for hydroxymetronidazole in an LC-MS/MS method has been reported, but with the observation of lower apparent recovery for the metabolite compared to the parent drug.[4] This suggests that while deuterated standards are generally preferred, their performance should be carefully validated for each specific analyte and matrix to ensure accurate quantification. In cases where a deuterated analog of the analyte is not available or does not perform optimally, a structurally similar compound can be used as an alternative internal standard.

  • Zidovudine has also been reported as an internal standard for the quantification of metronidazole, demonstrating that alternative, non-isotopically labeled compounds can be successfully employed in validated bioanalytical methods.

The quantification of hydroxymetronidazole can be achieved with high accuracy and precision using various analytical techniques. While UPLC-MS/MS with a stable isotope-labeled internal standard like this compound is considered the benchmark for bioanalytical studies due to its superior sensitivity and selectivity, HPLC-UV with a suitable alternative internal standard can also provide reliable results. The selection of the most appropriate method and internal standard should be based on a thorough validation that assesses linearity, accuracy, precision, and potential matrix effects for the specific application. Careful consideration of the performance data presented in this guide will aid researchers in choosing the optimal analytical strategy for their studies involving hydroxymetronidazole.

References

A Guide to Inter-Laboratory Cross-Validation of Hydroxymetronidazole-d4 Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of analytical methods for Hydroxymetronidazole-d4 between different laboratories. Ensuring that analytical methods produce comparable results, regardless of the testing site, is critical for the reliability of data in multi-site clinical trials and other collaborative research. This document outlines the essential steps for a successful cross-validation, presents hypothetical comparative data based on published methodologies for the non-deuterated analogue (Hydroxymetronidazole), and provides detailed experimental protocols.

Principles of Cross-Validation

Cross-validation is the process of comparing the performance of a bioanalytical method between two or more laboratories to ensure data comparability.[1][2] This is crucial when samples from a single study are analyzed at multiple sites. The cross-validation process typically involves analyzing the same set of quality control (QC) samples and, if available, incurred study samples at each laboratory and comparing the results.[1][2]

The acceptance criteria for cross-validation are generally based on the principles of accuracy and precision. For chromatographic assays, the mean accuracy of the results from the comparator laboratory should be within ±15% of the nominal concentration, and the precision (coefficient of variation, %CV) should not exceed 15%.[1]

Experimental Workflow for Cross-Validation

A typical workflow for a cross-laboratory validation study is depicted below. This process ensures a systematic and robust comparison of the analytical method's performance across different sites.

Cross-Validation Workflow start Start: Define Cross-Validation Protocol prep_samples Prepare & Distribute Standardized QC Samples start->prep_samples lab_a Laboratory A: Analyze Samples using Validated Method prep_samples->lab_a lab_b Laboratory B: Analyze Samples using Validated Method prep_samples->lab_b data_a Generate Analytical Data from Lab A lab_a->data_a data_b Generate Analytical Data from Lab B lab_b->data_b compare Statistical Comparison of Data Sets data_a->compare data_b->compare evaluate Evaluate Against Acceptance Criteria compare->evaluate pass Cross-Validation Successful evaluate->pass Pass fail Investigation & Re-validation Required evaluate->fail Fail end End: Methods are Cross-Validated pass->end fail->start Re-initiate

Caption: Workflow for a two-laboratory cross-validation study.

Comparative Analysis of Analytical Methods

While direct cross-validation data for this compound is not publicly available, this section presents a comparative summary of two distinct UPLC-MS/MS methods developed for the quantification of its non-deuterated counterpart, Hydroxymetronidazole. This comparison serves as a template for the types of performance characteristics that should be evaluated during a cross-validation study.

Table 1: Comparison of UPLC-MS/MS Method Performance for Hydroxymetronidazole Analysis

ParameterMethod AMethod B
Linearity Range 0.1 - 300 µM0.01 - 10.0 µg/mL
Lower Limit of Quantification (LLOQ) 0.1 µM0.01 µg/mL
Intra-assay Precision (%CV) < 13%< 15%
Inter-assay Precision (%CV) < 13%< 15%
Accuracy < 13%Within ±15% of nominal
Recovery 78% - 86%Not explicitly reported
Matrix Effects 99% - 106%Not explicitly reported

Experimental Protocols

Detailed methodologies are crucial for ensuring that the analytical method is performed consistently across laboratories. Below are summaries of the experimental protocols for the two compared methods for Hydroxymetronidazole analysis. In a true cross-validation, both laboratories would adhere to the same detailed standard operating procedure (SOP).

Method A: UPLC-MS/MS with Solid Phase Extraction

This method is designed for the simultaneous quantitation of metronidazole and 2-hydroxymetronidazole in human plasma.[3]

  • Sample Preparation:

    • A 10 µL aliquot of human plasma is used.

    • Extraction is performed using hydrophilic lipophilic balanced solid-phase extraction (SPE) on 96-well µ-elution plates.

  • Chromatography:

    • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in methanol.

    • Flow Rate: 0.25 mL/min.

  • Mass Spectrometry:

    • Detection: Multiple reaction monitoring (MRM) in positive-ion electrospray ionization (ESI) mode.

    • Ion Transition: m/z 187.9 -> 125.9 for 2-hydroxymetronidazole.

Method B: HPLC with Protein Precipitation

This is a rapid and simple HPLC method for the determination of metronidazole and its primary metabolite, 2-hydroxymetronidazole, in plasma or serum.[4]

  • Sample Preparation:

    • Plasma proteins are denatured using 100% methanol.

    • The sample is centrifuged, and the supernatant is evaporated under a nitrogen stream.

    • The residue is redissolved in the mobile phase.

  • Chromatography:

    • Column: Li-Chrospher RP-18.

    • Mobile Phase: 10 mmol/L NaH2PO4: acetonitrile (90:10, v/v).

    • Flow Rate: 1 mL/min.

  • Detection:

    • UV detection at 311 nm for 2-hydroxymetronidazole.

Signaling Pathway for Method Transfer and Validation

The decision to perform a full or partial validation, or a cross-validation, depends on the nature of the changes being made to an analytical method or its transfer between laboratories. The following diagram illustrates the logical relationships in this decision-making process.

Method_Validation_Pathway start New or Modified Analytical Method is_new Is the method new to the laboratory? start->is_new is_transfer Is the method being transferred to another lab? is_new->is_transfer No full_validation Perform Full Method Validation is_new->full_validation Yes is_minor_change Are there minor changes to a validated method? is_transfer->is_minor_change No cross_validation Perform Cross-Validation is_transfer->cross_validation Yes partial_validation Perform Partial Validation is_minor_change->partial_validation Yes end Method is Validated for Use is_minor_change->end No full_validation->end cross_validation->end partial_validation->end

Caption: Decision pathway for analytical method validation.

Conclusion

A robust inter-laboratory cross-validation is fundamental for ensuring the consistency and reliability of bioanalytical data generated at different sites. By following a well-defined protocol, utilizing standardized quality control samples, and adhering to pre-defined acceptance criteria, researchers can have confidence in the comparability of their results. The methodologies and performance data presented in this guide, although based on the non-deuterated analogue, provide a solid foundation for establishing a comprehensive cross-validation plan for this compound.

References

Navigating the Gold Standard: A Comparative Guide to FDA and EMA Guidelines for Deuterated Internal Standard Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a cornerstone of data integrity and regulatory compliance. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established rigorous guidelines for this process, with a harmonized approach largely driven by the International Council for Harmonisation (ICH) M10 guideline.[1][2][3] A critical component of robust bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the use of a suitable internal standard (IS).[4] Stable isotope-labeled (SIL) internal standards, especially deuterated standards, are widely recognized as the "gold standard" due to their ability to mimic the analyte's behavior, thereby compensating for variability during sample preparation and analysis.[1][2][5]

This guide provides an objective comparison of key validation parameters for deuterated internal standards as stipulated by the FDA and EMA, supported by experimental data and detailed protocols.

Performance Comparison of Internal Standards

While SIL internal standards are the preferred choice, understanding their performance characteristics in comparison to other options is crucial for informed method development.[6][7] The following table summarizes the key attributes of different types of internal standards.

FeatureDeuterated Internal Standard¹³C or ¹⁵N Labeled Internal StandardStructural Analog Internal Standard
Co-elution with Analyte Generally co-elutes, but slight chromatographic shifts can occur due to the deuterium isotope effect.[6][8]Co-elutes almost perfectly with the analyte.[6]Elutes at a different retention time than the analyte.[6]
Correction for Matrix Effects Highly effective, but differential matrix effects can occur if there is a chromatographic shift.[5][8]Highly effective in compensating for matrix effects.Less effective at correcting for matrix effects that are specific to the analyte's retention time.
Correction for Extraction Recovery Excellent, as it closely mimics the analyte's behavior during extraction.Excellent, due to identical physicochemical properties.May have different extraction recovery compared to the analyte.
Potential for Crosstalk/Interference Minimal, but needs to be assessed to ensure no contribution to the analyte signal.[4]Very low potential for crosstalk.No crosstalk, but potential for interference from other matrix components at its retention time.
Availability and Cost Generally more readily available and cost-effective than other SIL-IS.Can be more expensive and have longer synthesis lead times.Often readily available and less expensive than SIL-IS.
Regulatory Preference Strongly preferred by FDA and EMA.[1][9]Strongly preferred by FDA and EMA.[1][9]Acceptable when a SIL-IS is not available, but requires thorough justification.[1]

Key Validation Parameters and Experimental Protocols

The FDA and EMA, through their adoption of the ICH M10 guideline, mandate the evaluation of several key parameters to ensure the reliability of a bioanalytical method using a deuterated internal standard.[10][11]

Selectivity and Specificity

Objective: To ensure that the method can unequivocally measure the analyte and the deuterated internal standard in the presence of endogenous matrix components, metabolites, and other potential interferences.[12][13]

Experimental Protocol:

  • Analyze at least six individual lots of blank biological matrix (e.g., plasma, urine) from different sources.[5][6]

  • Spike one of these lots with the deuterated internal standard only (zero sample).[5]

  • Spike another lot with the analyte at the Lower Limit of Quantitation (LLOQ) and the deuterated internal standard.[5]

  • Analyze the samples and evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard.

Acceptance Criteria:

  • The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the LLOQ response.[6]

  • The response of any interfering peak at the retention time of the deuterated internal standard should be ≤ 5% of the internal standard response in the zero sample.[4][6]

Accuracy and Precision

Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).[11][13]

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.[5][11]

  • Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.[6][11]

Acceptance Criteria:

  • The mean concentration for each QC level should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[5][11]

  • The precision (coefficient of variation, CV) for each QC level should not exceed 15%, except for the LLOQ, which should not exceed 20%.[6][11]

Matrix Effect

Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.[5][13]

Experimental Protocol:

  • Extract blank matrix from at least six different sources.[5]

  • Post-extraction, spike the extracts with the analyte and deuterated internal standard at low and high concentrations.

  • Compare the responses to those of the analyte and deuterated internal standard in a neat solution at the same concentrations.

  • The matrix factor is calculated as the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix.[5]

Acceptance Criteria:

  • The CV of the matrix factor across the different lots of matrix should not be greater than 15%.[5]

Stability of Deuterated Internal Standard

Objective: To evaluate the stability of the deuterated internal standard under various conditions to ensure that it does not degrade or undergo back-exchange of the deuterium label during sample handling, storage, and analysis.[1][7]

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.[1][9]

  • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a duration that mimics the sample handling time.[1][9]

  • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for a period equal to or longer than the expected storage time of study samples.[1]

  • Stock and Working Solution Stability: Evaluate the stability of the deuterated internal standard in its storage solvent at the intended storage temperature.[11]

Acceptance Criteria:

  • The mean concentrations of the stability-tested QC samples should be within ±15% of the nominal concentrations.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process for a deuterated internal standard.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Core Validation Experiments cluster_2 Phase 3: Stability Assessment A Select Deuterated IS B Characterize IS (Purity, Identity) A->B C Optimize LC-MS/MS Parameters B->C D Selectivity & Specificity C->D E Accuracy & Precision C->E F Matrix Effect C->F G Calibration Curve C->G H Freeze-Thaw Stability C->H I Bench-Top Stability C->I J Long-Term Stability C->J K Stock Solution Stability C->K L Method Validation Report D->L E->L F->L G->L H->L I->L J->L K->L

Caption: High-level workflow for deuterated internal standard validation.

G cluster_0 Decision Tree for IS Response Variability A Monitor IS Response in Analytical Run B IS Response in Samples Similar to Calibrators/QCs? A->B C No Significant Impact on Data Accuracy B->C Yes D Investigate Cause of Variability B->D No E Reanalyze Affected Samples D->E

Caption: Decision process for handling internal standard response variability.

By adhering to these harmonized guidelines and employing rigorous experimental protocols, researchers can ensure the development of robust and reliable bioanalytical methods that meet the stringent requirements of both the FDA and EMA, ultimately contributing to the successful advancement of new therapies.

References

Navigating Complex Matrices: A Comparative Guide to Hydroxymetronidazole-d4 Recovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount. This guide provides a comparative assessment of the recovery of Hydroxymetronidazole-d4, a crucial internal standard for the analysis of the antibiotic Metronidazole's primary metabolite, across different biological and environmental matrices. By presenting experimental data and detailed protocols, this document aims to facilitate informed decisions in analytical method development.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative analysis, as it effectively compensates for variability during sample preparation and analysis. However, the efficiency of its recovery can be significantly influenced by the complexity of the sample matrix. This guide delves into the recovery of this compound in plasma, and explores available data for related compounds in urine and wastewater to provide a broader analytical perspective.

Comparative Recovery of this compound and Related Compounds

The following table summarizes the recovery percentages of this compound and its non-deuterated counterpart in various matrices, as documented in scientific literature. Data for Metronidazole-d4 is also included to provide a reference for a closely related deuterated compound.

Analyte/Internal StandardMatrixExtraction MethodAnalytical MethodAverage Recovery (%)Reference
Hydroxymetronidazole Human PlasmaSolid-Phase Extraction (SPE)UPLC-MS/MS78 - 86[1]
Metronidazole Metabolite Pig PlasmaNot SpecifiedLC-MS/MS58 - 63 (apparent recovery)[2]
Metronidazole-d4 Spiked Human FecesLiquid-Liquid Extraction (LLE)LC-MS/MS96.76[3]
Metronidazole Human PlasmaLiquid-Liquid Extraction (LLE)LC-MS/MS93.7 - 97.5[4]

Note: Specific recovery data for this compound in urine and wastewater is limited in the reviewed literature. The data for related compounds is presented to provide context for expected recovery trends in these matrices.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical procedures. Below are the experimental protocols for the key recovery studies cited.

Solid-Phase Extraction (SPE) for Hydroxymetronidazole in Human Plasma

This method was employed for the simultaneous quantification of Metronidazole and Hydroxymetronidazole in human plasma.[1]

  • Sample Pre-treatment: 10 µL of human plasma was utilized for the extraction.

  • Extraction: Hydrophilic Lipophilic Balanced (HLB) solid-phase extraction was performed using 96-well µ-elution plates.

  • Elution: The analytes were eluted from the SPE plate. The specific elution solvent was not detailed in the abstract.

  • Analysis: The extracts were analyzed using an Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm) with a gradient elution. The mobile phase consisted of 0.1% formic acid in water and 0.1% formic acid in methanol, at a flow rate of 0.25 mL/min. Detection was achieved via mass spectrometry in positive-ion electrospray-ionization (ESI) mode with multiple reaction monitoring (MRM).

Liquid-Liquid Extraction (LLE) for Metronidazole-d4 in Human Feces

This protocol was developed for the quantification of Metronidazole in human feces using Metronidazole-d4 as an internal standard.[3]

  • Sample Homogenization: Fecal samples were homogenized prior to extraction.

  • Extraction: Liquid-liquid extraction was performed using ethyl acetate as the extraction solvent.

  • Analysis: The separation was carried out on a Waters Symmetry® C18 column (100 × 4.6 mm, 5 μm). The mobile phase was a mixture of 0.1% formic acid in water and acetonitrile (40:60, v/v). A triple quadrupole mass spectrometer in the positive electrospray ionization mode was used for detection.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the recovery of an analyte like this compound from a biological matrix.

Analyte Recovery Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis cluster_Calculation Calculation Matrix Select Matrix (e.g., Plasma, Urine) Spike Spike with Known Concentration of This compound Matrix->Spike Homogenize Homogenize/ Vortex Spike->Homogenize ExtractionMethod Perform Extraction (SPE, LLE, or PP) Homogenize->ExtractionMethod Evaporate Evaporate Solvent ExtractionMethod->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quantify Quantify Peak Area LCMS->Quantify Compare Compare with Unextracted Standard Quantify->Compare Recovery Calculate % Recovery Compare->Recovery

Caption: Workflow for determining the recovery of an analyte from a complex matrix.

Signaling Pathway and Logical Relationship Diagrams

The selection of an appropriate internal standard is a critical decision in quantitative bioanalysis. The following diagram illustrates the logical relationship for choosing an internal standard, emphasizing the advantages of a stable isotope-labeled standard like this compound.

Internal Standard Selection cluster_IS_Types Types of Internal Standards cluster_Advantages Advantages of SIL IS Analyte Analyte: Hydroxymetronidazole IS_Choice Internal Standard (IS) Selection Analyte->IS_Choice SIL_IS Stable Isotope-Labeled (SIL) IS (e.g., this compound) IS_Choice->SIL_IS Ideal Choice Analog_IS Structural Analog IS (e.g., Tinidazole) IS_Choice->Analog_IS Acceptable Alternative Other_IS Other Unrelated Compound IS_Choice->Other_IS Less Ideal Adv1 Compensates for Matrix Effects SIL_IS->Adv1 Adv2 Corrects for Extraction Inefficiency SIL_IS->Adv2 Adv3 Accounts for Instrumental Variability SIL_IS->Adv3 Adv4 Similar Physicochemical Properties SIL_IS->Adv4

References

Comparative analysis of different internal standards for Metronidazole quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Metronidazole, a widely used antibiotic and antiprotozoal agent, is critical in pharmaceutical research and development, clinical diagnostics, and pharmacokinetic studies. The use of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in chromatographic assays, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, injection volume, and instrument response.

This guide provides a comparative analysis of commonly employed internal standards for Metronidazole quantification, offering a summary of their performance based on published experimental data. We will delve into the specifics of three prominent internal standards: the stable isotope-labeled Metronidazole-d4 , the structurally similar nitroimidazole derivative Tinidazole , and the non-related compound Zidovudine .

Comparative Performance of Internal Standards

The selection of an internal standard is a critical step in method development. The ideal IS should have similar physicochemical properties to the analyte, co-elute in close proximity without causing interference, and not be present in the biological matrix being analyzed. The following table summarizes the performance of Metronidazole-d4, Tinidazole, and Zidovudine based on data from various validated methods.

Internal StandardAnalytical MethodMatrixLinearity Range (µg/mL)Accuracy (%)Precision (%RSD)Recovery (%)Key AdvantagesPotential Considerations
Metronidazole-d4 LC-MS/MSHuman Plasma0.01 - 10.0[1]97.5 - 104.5[1]≤ 5.8[1]~97[2]- Co-elutes with Metronidazole, providing excellent compensation for matrix effects and ionization suppression/enhancement.- Considered the "gold standard" for LC-MS/MS bioanalysis.- Higher cost compared to non-isotopically labeled standards.- Potential for isotopic crosstalk if not properly resolved.
Tinidazole HPLC-UVHuman Plasma0.1 - 15[3]95.2 - 104.8[3]≤ 9.83[3]~92[4]- Structurally very similar to Metronidazole, leading to comparable extraction and chromatographic behavior.- Readily available and cost-effective.- May not perfectly mimic the ionization behavior of Metronidazole in LC-MS/MS.- Potential for co-elution with other sample components.
Zidovudine LC-MS/MSHuman Plasma0.05 - 8.00[5]Within ± 15% of nominal[5][6]≤ 15[5][6]Not explicitly reported- Different chemical structure can be advantageous in avoiding certain matrix interferences.- Commercially available.- Different extraction and chromatographic behavior compared to Metronidazole may not fully compensate for all variations.- May not be suitable for all extraction methods.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of the experimental protocols for Metronidazole quantification using the discussed internal standards.

Metronidazole-d4 as Internal Standard (LC-MS/MS)[1][2]
  • Sample Preparation: Liquid-liquid extraction is a common technique. To 100 µL of plasma, Metronidazole-d4 internal standard is added. The sample is then extracted with an organic solvent such as ethyl acetate. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., ACE C18, 100 x 4.6 mm, 5 µm) is typically used.[1]

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 10.0 mM ammonium formate, pH 4.0) in an isocratic elution.[1] A common ratio is 80:20 (v/v) acetonitrile:buffer.[1]

    • Flow Rate: Approximately 0.5 - 1.0 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization: Positive ion electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for Metronidazole and Metronidazole-d4 are monitored.

Tinidazole as Internal Standard (HPLC-UV)[3]
  • Sample Preparation: Similar to the LC-MS/MS method, liquid-liquid extraction is employed. Tinidazole is added to the plasma sample, followed by extraction with a solvent mixture like chloroform/isopropyl alcohol (95:5).[3] The organic layer is then evaporated, and the residue is reconstituted.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., µ-bondapack C18, 250 mm × 4.6 mm) is suitable.[3]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.005M potassium dihydrogen phosphate, pH 4) and acetonitrile.[3] A typical ratio is 80:20 (v/v) buffer:acetonitrile.[3]

    • Flow Rate: Around 1.4 mL/min.[3]

    • Detection: UV detection at a wavelength of 324 nm.[3]

Zidovudine as Internal Standard (LC-MS/MS)[5][6]
  • Sample Preparation: Liquid-liquid extraction with ethyl acetate is a validated method.[5][6] Zidovudine is added as the internal standard before extraction.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Varian C18 Microssorb, 150 mm x 4.6 mm, 5 µm) can be used.[5]

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate with 0.1% formic acid).[5] An 80:20 (v/v) ratio of acetonitrile to buffer has been reported.[5]

    • Flow Rate: A flow rate of 1.0 mL/min with a splitter may be used.[5]

  • Mass Spectrometry Parameters:

    • Ionization: Positive ion electrospray ionization (ESI+).[5]

    • Detection: MRM is used to monitor the specific transitions for Metronidazole and Zidovudine.[5]

Visualizing the Workflow and Logic

To further clarify the experimental process and the decision-making involved in selecting an internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (Metronidazole-d4, Tinidazole, or Zidovudine) sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms integration Peak Area Integration ms->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Quantification using Calibration Curve ratio->calibration

Caption: Experimental workflow for Metronidazole quantification using an internal standard.

is_selection Logical Framework for Internal Standard Selection start Define Analytical Needs cost Cost Considerations start->cost availability Commercial Availability start->availability method Analytical Method (LC-MS/MS or HPLC-UV) start->method is_type Select Internal Standard Type cost->is_type availability->is_type method->is_type stable_isotope Stable Isotope-Labeled (e.g., Metronidazole-d4) is_type->stable_isotope structural_analog Structural Analog (e.g., Tinidazole) is_type->structural_analog unrelated_compound Unrelated Compound (e.g., Zidovudine) is_type->unrelated_compound validation Method Validation stable_isotope->validation structural_analog->validation unrelated_compound->validation

Caption: Decision-making process for selecting an internal standard for Metronidazole analysis.

Conclusion

The choice of an internal standard for Metronidazole quantification depends on the specific requirements of the assay, including the desired level of accuracy and precision, the analytical technique employed, and budget constraints.

  • Metronidazole-d4 is the superior choice for high-stakes applications such as regulated bioanalysis in clinical trials, where its ability to perfectly mimic the analyte's behavior provides the highest level of accuracy and precision.

  • Tinidazole offers a cost-effective and reliable alternative, particularly for HPLC-UV methods, due to its structural similarity to Metronidazole.

  • Zidovudine can be a suitable option for LC-MS/MS when a non-related internal standard is preferred to avoid potential interferences, although careful validation is required to ensure it adequately compensates for analytical variability.

Ultimately, the selected internal standard and the analytical method must be thoroughly validated according to international guidelines to ensure the reliability and integrity of the generated data. This guide serves as a starting point for researchers to make an informed decision based on the specific needs of their study.

References

A Comparative Guide to Long-Term Stability Testing of Metronidazole Utilizing Hydroxymetronidazole-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the long-term stability testing of Metronidazole, with a specific focus on the application of Hydroxymetronidazole-d4 as an internal standard in quantitative analysis. The information presented herein is supported by experimental data and established regulatory guidelines to assist in the design and execution of robust stability programs.

Introduction to Metronidazole Stability Testing

Metronidazole is a widely used antibiotic and antiprotozoal agent. Ensuring its stability over the product's shelf-life is critical for maintaining its safety, efficacy, and quality. Long-term stability testing, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), is a cornerstone of drug development and manufacturing. These studies evaluate the impact of environmental factors such as temperature, humidity, and light on the drug substance and its formulated product over an extended period.

A key aspect of stability testing is the accurate quantification of the active pharmaceutical ingredient (API) and its degradation products. The use of a stable isotope-labeled internal standard in chromatographic assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS), is considered the gold standard for achieving high accuracy and precision. This compound, a deuterated analog of the primary metabolite of Metronidazole, serves as an excellent internal standard for such analyses.

The Role of this compound as an Internal Standard

Stable isotope-labeled internal standards are invaluable in quantitative mass spectrometry because they share near-identical physicochemical properties with the analyte of interest. This ensures they co-elute chromatographically and experience similar ionization effects, effectively compensating for variations during sample preparation and analysis.

This compound is particularly well-suited for the stability analysis of Metronidazole for several reasons:

  • Structural Similarity: As the deuterated form of a major metabolite, it closely mimics the behavior of both Metronidazole and its potential degradation products during extraction and chromatographic separation.

  • Mass Differentiation: The deuterium labels provide a distinct mass-to-charge ratio (m/z) from the unlabeled analyte, allowing for simultaneous and unambiguous detection by the mass spectrometer.

  • Co-elution: It typically co-elutes with hydroxymetronidazole and has a retention time close to Metronidazole, ensuring accurate quantification across the chromatogram.

While other internal standards like Metronidazole-d4 and Tinidazole have been successfully employed in Metronidazole assays, this compound offers the advantage of being structurally similar to a key metabolite, which can be crucial when monitoring degradation pathways.

Comparison of Analytical Methods

The primary analytical technique for stability-indicating assays of Metronidazole is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity.

Method Detector Internal Standard Advantages Limitations
HPLC-UV UV/VisTinidazole, RanitidineCost-effective, widely available, robust for routine analysis.Lower sensitivity and selectivity compared to MS, potential for interference from co-eluting impurities.
HPLC-MS/MS Triple Quadrupole MSThis compound , Metronidazole-d4High sensitivity and selectivity, ability to quantify multiple analytes simultaneously, considered the gold standard for quantitative bioanalysis and stability studies.[1]Higher equipment and operational costs.

Experimental Protocols

Long-Term Stability Study Protocol (Based on ICH Q1A(R2) Guidelines)

This protocol outlines a typical long-term stability study for a Metronidazole drug product.

Objective: To establish the shelf-life and storage conditions for the Metronidazole drug product.

Materials:

  • Metronidazole drug product (at least three primary batches)

  • Controlled environment stability chambers

  • Validated stability-indicating analytical method (e.g., HPLC-MS/MS)

Procedure:

  • Storage Conditions: Store the drug product samples under long-term storage conditions as specified by ICH guidelines (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH).[2]

  • Testing Frequency: Analyze the samples at specified time intervals. For a proposed shelf-life of at least 12 months, the testing frequency should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2]

  • Analytical Tests: At each time point, perform a comprehensive analysis including:

    • Appearance

    • Assay of Metronidazole

    • Quantification of degradation products

    • Dissolution (for solid oral dosage forms)

    • Water content

    • Microbial limits

  • Data Evaluation: Evaluate the data for any significant changes from the initial results. A significant change is typically defined as a 5% change in assay from the initial value or any degradation product exceeding its acceptance criterion.

Stability_Testing_Workflow cluster_setup Study Setup cluster_testing Testing at Time Points (0, 3, 6, 9, 12, 18, 24, 36 months) cluster_evaluation Data Evaluation & Reporting start Select ≥ 3 Batches of Metronidazole Product protocol Define Stability Protocol (ICH Q1A) start->protocol chambers Place Samples in Stability Chambers (e.g., 25°C/60% RH) protocol->chambers pull_samples Pull Samples from Chambers chambers->pull_samples sample_prep Sample Preparation (Extraction & Fortification with This compound) pull_samples->sample_prep lcms_analysis HPLC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing compare_data Compare Results to Initial Time Point data_processing->compare_data spec_check Check Against Acceptance Criteria compare_data->spec_check report Generate Stability Report spec_check->report shelf_life Establish Shelf-Life & Storage Conditions report->shelf_life

Validated HPLC-MS/MS Method for Quantification of Metronidazole and Hydroxymetronidazole

This protocol is adapted from methodologies used for the analysis of Metronidazole and its primary metabolite in biological matrices and is suitable for a stability-indicating assay.

Instrumentation:

  • HPLC system with a C18 reversed-phase column

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Reagents and Standards:

  • Metronidazole reference standard

  • Hydroxymetronidazole reference standard

  • This compound (Internal Standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient Optimized for separation of Metronidazole, Hydroxymetronidazole, and potential degradants
Flow Rate 0.25 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometric Conditions:

Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Metronidazole: m/z 172 -> 128Hydroxymetronidazole: m/z 188 -> 126this compound: m/z 192 -> 130
Collision Energy Optimized for each transition

Sample Preparation:

  • Accurately weigh and dissolve the Metronidazole drug product to a known concentration in a suitable solvent (e.g., methanol/water mixture).

  • Spike the sample solution with a known concentration of this compound internal standard.

  • Perform any necessary dilutions to bring the analyte concentration within the calibration curve range.

  • Filter the final solution through a 0.22 µm filter before injection into the HPLC-MS/MS system.

Method Validation: The analytical method should be fully validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Analytical_Method_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification drug_product Weigh & Dissolve Metronidazole Drug Product spike Spike Sample with Internal Standard drug_product->spike int_std Prepare this compound Internal Standard Solution int_std->spike dilute Dilute to Working Concentration spike->dilute inject Inject into HPLC-MS/MS dilute->inject separate Chromatographic Separation (C18) inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Integrate Peak Areas (Analyte & Internal Standard) detect->integrate ratio Calculate Peak Area Ratio integrate->ratio calibrate Quantify using Calibration Curve ratio->calibrate result Report Metronidazole Concentration calibrate->result

Conclusion

The use of this compound as an internal standard in a validated HPLC-MS/MS method provides a robust and reliable approach for the long-term stability testing of Metronidazole. This methodology ensures high accuracy and precision in quantifying the active pharmaceutical ingredient and its degradation products, which is essential for regulatory compliance and ensuring product quality throughout its shelf life. While other internal standards and analytical methods are available, the use of a stable isotope-labeled internal standard that is also a metabolite of the drug offers distinct advantages for comprehensive stability-indicating assays. Researchers and drug development professionals are encouraged to adopt such state-of-the-art analytical strategies to ensure the integrity of their stability data.

References

Precision in Bioanalytical Methods: A Comparative Look at Hydroxymetronidazole-d4 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalytical research, particularly in pharmacokinetic and drug metabolism studies, the precision of analytical methods is paramount. For researchers quantifying metronidazole and its primary metabolite, hydroxymetronidazole, the choice of an appropriate internal standard is critical to achieving accurate and reproducible results. This guide provides a comparative assessment of the inter-day and intra-day precision of analytical methods utilizing Hydroxymetronidazole-d4 as an internal standard, alongside other commonly used alternatives.

Performance Comparison of Internal Standards

The precision of a bioanalytical method is a measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under stipulated conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). The data presented below is compiled from various studies validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of metronidazole and its metabolites.

Internal StandardAnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound (assumed) Hydroxymetronidazole 0.1 (LLOQ)<13%<13%
Low QC<13%<13%
Mid QC<13%<13%
High QC<13%<13%
Metronidazole-d4 Metronidazole 0.01 (LLOQ)Not ReportedNot Reported
Low QC<6%<6%
Mid QC<6%<6%
High QC<6%<6%
Tinidazole Metronidazole 0.5 (LLOQ)4.8%4.8%
Low QC3.5%3.2%
Mid QC2.7%3.1%
High QC3.1%2.9%
Zidovudine Metronidazole 0.05 (LLOQ)<10.65%<10.65%
Low QC<10.65%<10.65%
Mid QC<10.65%<10.65%
High QC<10.65%<10.65%

LLOQ: Lower Limit of Quantification; QC: Quality Control

Experimental Protocols

The assessment of inter-day and intra-day precision is a fundamental component of bioanalytical method validation, guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA).

General Protocol for Precision Assessment

Objective: To determine the repeatability and intermediate precision of the analytical method.

Procedure:

  • Preparation of Quality Control (QC) Samples: QC samples are prepared by spiking a known concentration of the analyte into the same biological matrix as the study samples (e.g., human plasma). At a minimum, three concentration levels are used: low, medium, and high. A fourth level at the Lower Limit of Quantification (LLOQ) is also included.

  • Intra-day (Within-Run) Precision:

    • A minimum of five replicates of each QC concentration level (LLOQ, low, mid, high) are analyzed in a single analytical run.

    • The relative standard deviation (%RSD) is calculated for the measured concentrations at each level.

    • Acceptance Criteria: The %RSD should not exceed 15% for the low, mid, and high QC samples, and not exceed 20% for the LLOQ.[1][2]

  • Inter-day (Between-Run) Precision:

    • The analysis of the QC samples is repeated on at least two different days.

    • The data from all runs are combined to calculate the overall mean, standard deviation, and %RSD for each QC level.

    • Acceptance Criteria: Similar to intra-day precision, the %RSD should not exceed 15% for the low, mid, and high QC samples, and 20% for the LLOQ.[1][2]

Example: LC-MS/MS Method for Metronidazole Quantification

The following is a representative experimental workflow for the quantification of metronidazole in human plasma using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (e.g., this compound) plasma->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calculation Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calculation calibration_curve Quantify using Calibration Curve ratio_calculation->calibration_curve precision_assessment Assess Intra- and Inter-day Precision (%RSD) calibration_curve->precision_assessment

Caption: Bioanalytical workflow for precision assessment.

Signaling Pathways and Logical Relationships

In the context of this analysis, the key logical relationship is the direct impact of the internal standard's performance on the overall precision of the bioanalytical method. A suitable internal standard, ideally a stable isotope-labeled version of the analyte like this compound, co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. This allows for accurate correction of variations during sample preparation and analysis, leading to lower %RSD and therefore higher precision.

logical_relationship cluster_factors Influencing Factors cluster_outcome Method Performance is Internal Standard (e.g., this compound) precision High Precision (Low %RSD) is->precision matrix Matrix Effects matrix->precision Mitigates extraction Extraction Variability extraction->precision Corrects for instrument Instrumental Variation instrument->precision Normalizes accuracy High Accuracy precision->accuracy reliability Reliable Quantification accuracy->reliability

Caption: Impact of internal standards on method precision.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Hydroxymetronidazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Hydroxymetronidazole-d4, a labeled metabolite of Metronidazole. Adherence to these guidelines is paramount to mitigate potential health risks and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The parent compound, Metronidazole, is classified with potential health hazards, and similar precautions should be taken for its deuterated analogue.

Personal Protective Equipment (PPE)Specification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection May be required for bulk quantities or if dust is generated

Step-by-Step Disposal Protocol

The recommended disposal method for this compound involves treating it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Waste Identification and Collection:

    • Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound".

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and rinsates from cleaning contaminated glassware.

  • Waste Segregation:

    • Store the this compound waste separately from other incompatible waste streams.

  • Engage a Licensed Waste Disposal Service:

    • The disposal of chemical waste must be handled by a licensed and approved hazardous waste disposal company.

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for Metronidazole, as a specific SDS for the deuterated compound may not be readily available with detailed disposal information.

  • Documentation:

    • Maintain a detailed record of the disposed of chemical, including the quantity and date of disposal, in your laboratory's chemical inventory and waste logs.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Sealable Container B->C D Store Separately from Incompatible Waste C->D E Contact Licensed Hazardous Waste Disposal Service D->E F Provide Safety Data Sheet (Metronidazole) E->F G Arrange for Waste Pickup F->G H Update Laboratory Waste Logs G->H I End: Proper Disposal Complete H->I

This compound Disposal Workflow

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS) for Metronidazole and consultation with your institution's Environmental Health and Safety (EHS) department. Disposal regulations may vary by location.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.